molecular formula C10H14N2O2 B3432127 L-2-Aminomethylphenylalanine CAS No. 959580-92-8

L-2-Aminomethylphenylalanine

Cat. No.: B3432127
CAS No.: 959580-92-8
M. Wt: 194.23 g/mol
InChI Key: RDAKEAJYLGZEEA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-2-Aminomethylphenylalanine is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound L-2-Aminomethylphenylalanine is 194.105527694 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-2-Aminomethylphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-2-Aminomethylphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKEAJYLGZEEA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376134
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-92-8, 158149-99-6
Record name 2-(Aminomethyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959580-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: L-2-Aminomethylphenylalanine in Peptidomimetic Drug Design

Abstract This technical guide provides a comprehensive analysis of L-2-Aminomethylphenylalanine (L-Phe(2-CH₂NH₂)-OH), a non-proteinogenic amino acid critical for the development of constrained peptides and peptidomimetics.[1] Unlike standard phenylalanine, this scaffold introduces an orthogonal reactive amine at the ortho position of the phenyl ring, enabling unique macrocyclization strategies that stabilize secondary structures (e.g.,


-helices) and enhance proteolytic stability. This document details its physicochemical properties, synthetic integration into Solid-Phase Peptide Synthesis (SPPS), and specific protocols for macrocyclization.

Chemical Profile & Structural Logic

L-2-Aminomethylphenylalanine is a bifunctional phenylalanine analogue.[1] Its structural significance lies in the ortho-aminomethyl group, which serves as a "handle" for covalent tethering without disrupting the hydrophobic face of the aromatic ring typically required for receptor binding.

Identity & Nomenclature
  • IUPAC Name: (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid[1][2]

  • Common Synonyms: L-Phe(2-CH₂NH₂)-OH, 2-(Aminomethyl)-L-phenylalanine[1]

  • CAS Number: 959580-92-8 (often cited for protected derivatives or salts)[1]

  • Molecular Formula: C₁₀H₁₄N₂O₂[1]

  • Molecular Weight: 194.23 g/mol [1][2]

Physicochemical Properties

The molecule is zwitterionic at physiological pH.[1] The side-chain amine is a primary benzylamine, distinct from the aliphatic


-amine of Lysine.
PropertyValue (Experimental/Predicted)Structural Implication
pKa (

-COOH)
~2.2Standard acidic ionization.[1]
pKa (

-NH₃⁺)
~9.1Typical

-amine basicity.[1]
pKa (Side Chain) ~9.3Crucial: Lower than Lysine (~10.[1]5) due to the electron-withdrawing phenyl ring.[1] It remains protonated at physiological pH but is more nucleophilic than Lysine in basic coupling conditions.[1]
LogP -2.6 (Predicted)Amphiphilic; the charged amines reduce lipophilicity compared to Phe.[1]
Chirality L-configuration (

)
Maintains compatibility with natural peptide backbones.[1]

Synthesis & Commercial Availability

While de novo synthesis via asymmetric alkylation of glycine enolates (e.g., using Myers' pseudoephedrine auxiliaries) is possible, drug discovery workflows primarily utilize orthogonally protected building blocks.

Standard Building Block: Fmoc-L-Phe(2-CH₂NHBoc)-OH [1][3]

  • 
    -Amine Protection:  Fmoc (Base-labile)[1]
    
  • Side-Chain Protection: Boc (Acid-labile)[1]

  • Rationale: This orthogonality allows the amino acid to be incorporated into standard Fmoc-SPPS protocols while keeping the side chain protected until the final global deprotection (TFA cleavage) or selectively deprotected if an Alloc/Mtt group were used (though Boc is standard for global constraints).[1]

Application in Drug Design: Conformational Constraint

The primary utility of L-2-Aminomethylphenylalanine is the introduction of covalent constraints (stapling).[1] By reacting the ortho-amine with a carboxylate elsewhere in the sequence (e.g., Aspartic Acid, Glutamic Acid, or a terminal acid), researchers can form a lactam bridge.

Mechanism of Action:

  • Entropic Reduction: Cyclization reduces the conformational freedom of the unfolded state, lowering the entropic penalty of binding to a target.[1]

  • Helical Stabilization: When spaced

    
     residues apart, the lactam bridge can enforce an 
    
    
    
    -helical turn.[1]
  • Proteolytic Resistance: The cyclic tether prevents protease access to the backbone amide bonds.[1]

Visualization: Cyclization Logic

CyclizationStrategy cluster_chemistry Chemical Mechanism Precursor Linear Peptide Precursor (Resin-Bound) Deprotection Selective Deprotection (Remove Side Chain PG) Precursor->Deprotection 1. Orthogonal Removal Activation Carboxylate Activation (PyBOP/DIEA) Deprotection->Activation 2. Activate Acid Cyclization Lactamization (Amide Bond Formation) Activation->Cyclization 3. Nucleophilic Attack Final Constrained Macrocycle (Rigidified Backbone) Cyclization->Final 4. Cleavage

Caption: Workflow for converting a linear peptide containing L-2-Aminomethylphenylalanine into a conformationally constrained macrocycle via side-chain lactamization.

Experimental Protocols

Context: Incorporation of Fmoc-L-Phe(2-CH₂NHBoc)-OH into a peptide sequence using Fmoc-SPPS, followed by global deprotection.

Coupling Protocol (SPPS)
  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HATU / DIEA.[1]

  • Stoichiometry: 3-4 equivalents relative to resin loading.[1]

  • Time: 60–120 minutes.[1]

  • Note: The bulky ortho-substituent may sterically hinder coupling.[1] Double coupling is recommended to prevent deletion sequences.[1]

Global Deprotection & Cleavage

Since the side chain is Boc-protected, it is removed simultaneously with the resin cleavage.

  • Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).[1]

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.

  • Result: The Boc group is removed, yielding the free primary amine (-CH₂NH₃⁺) on the phenyl ring.[1]

Alternative: On-Resin Cyclization (Head-to-Side Chain)

If the goal is to cyclize the side chain amine to the N-terminus or another side chain while on resin:

  • Requirement: The side chain must be protected with a group orthogonal to Fmoc but removable without cleaving the peptide from the resin (e.g., Mtt or Alloc instead of Boc).

  • If using Alloc (Allyloxycarbonyl):

    • Deprotection: Pd(PPh₃)₄ (0.1 eq) + PhSiH₃ (20 eq) in DCM, 2 x 30 min.

    • Wash: DCM, DMF, and 0.5% sodium diethyldithiocarbamate (to scavenge Pd).[1]

    • Cyclization: Activate the partner Carboxylic Acid (e.g., Asp/Glu side chain) with PyBOP (3 eq) / DIEA (6 eq) for 4–12 hours.[1]

Critical Considerations for Researchers

  • Steric Clash: The ortho-aminomethyl group is bulky.[1] When designing the peptide, ensure that the adjacent residues (especially at

    
     and 
    
    
    
    ) are not extremely bulky (e.g., avoid consecutive Trp or Val if possible) to maintain coupling efficiency.
  • Solubility: The free amine improves water solubility compared to native Phenylalanine, but the overall peptide hydrophobicity will still depend on the full sequence.[1]

  • Fluorescence: Phenylalanine derivatives have weak intrinsic fluorescence.[1] The ortho-substitution may alter the quantum yield or emission maximum slightly, but it is generally not used as a fluorescent probe (unlike Tryptophan).

References

  • PubChem. (2025).[1] L-2-Aminomethylphenylalanine | C10H14N2O2.[1][2] National Library of Medicine.[1] [Link][1]

  • Watson International. (n.d.).[1] 2-(aminomethyl)-L-Phenylalanine CAS 959580-92-8. [Link][1][2][4]

  • Mastitski, A., et al. (2015).[1][5] Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences. [Link]

Sources

Secondary Structure Induction Using 2-Aminomethyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-aminomethyl-phenylalanine (specifically the ortho isomer, often denoted as o-AmF or Phe(2-CH₂NH₂) ), a constrained amino acid used to induce stable secondary structures in peptides.

A Technical Guide for Peptidomimetic Design & Synthesis

Executive Summary

In rational drug design, controlling the conformational flexibility of peptides is critical for enhancing receptor affinity and metabolic stability. 2-aminomethyl-phenylalanine (o-AmF) acts as a potent conformational constraint. Unlike standard cyclization (e.g., disulfide bridges) which requires two distal residues, o-AmF functions as a local constraint . The ortho-aminomethyl group acts as an intramolecular hydrogen bond donor, locking the peptide backbone into a specific turn conformation—typically a 9-membered pseudo-


-turn . This guide details the mechanistic basis, synthesis protocols, and characterization strategies for deploying o-AmF in peptide therapeutics.

Mechanistic Principles

The "Side-Chain-to-Backbone" Lock

The structural utility of o-AmF arises from the proximity of its side-chain amine to the peptide backbone. Upon deprotection, the positively charged or neutral amine at the ortho position is spatially positioned to form a hydrogen bond with the carbonyl oxygen of the preceding residue (


)  or the amide carbonyl of the same residue (

)
.
  • Conformational Effect: This interaction creates a 9-membered hydrogen-bonded ring , mimicking a

    
    -turn.
    
  • Therapeutic Impact: This "kink" disrupts the formation of extended

    
    -sheet aggregates, making o-AmF a valuable tool in designing inhibitors for amyloidogenic peptides (e.g., A
    
    
    
    aggregation in Alzheimer's research).
Pathway Logic

The following diagram illustrates the logical flow from chemical incorporation to structural induction.

G Substrate Linear Peptide Sequence Incorp Incorporation of Fmoc-Phe(2-CH2NHBoc)-OH Substrate->Incorp SPPS Cleavage TFA Cleavage & Boc Removal Incorp->Cleavage Acidolysis Folding Spontaneous H-Bond Formation Cleavage->Folding pH Adjustment Structure 9-Membered Delta-Turn Mimic Folding->Structure Stabilization

Figure 1: The induction pathway of o-AmF mediated secondary structure.

Experimental Protocols

Reagent Selection

For Solid Phase Peptide Synthesis (SPPS), the amino group on the phenyl ring must be orthogonally protected to prevent branching or polymerization during chain elongation.

  • Recommended Building Block: Fmoc-L-Phe(2-CH2NHBoc)-OH

  • CAS Number: 1217808-42-8[1]

  • Why: The Fmoc group protects the

    
    -amine for standard SPPS cycles. The Boc  group protects the side-chain amine, remaining stable to piperidine (Fmoc removal) but cleaving simultaneously with the resin linker during the final TFA step.
    
Solid Phase Peptide Synthesis (SPPS) Workflow

Objective: Incorporate o-AmF into a sequence (e.g., Ac-Val-oAmF-Leu-NH2) without side reactions.

Protocol:

  • Resin Preparation:

    • Use Rink Amide MBHA resin (0.5–0.7 mmol/g loading) for C-terminal amides.

    • Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Validation: Wash with DMF (5x). Perform Kaiser test (should be blue/positive).

  • Coupling of o-AmF:

    • Reagents: 3.0 eq Fmoc-Phe(2-CH2NHBoc)-OH, 3.0 eq HATU, 6.0 eq DIPEA in DMF.

    • Reaction: Shake at room temperature for 2 hours . (Note: Steric hindrance at the ortho position may require longer coupling times than standard Phe).

    • Validation: Kaiser test should be yellow/negative. If slightly blue, re-couple using DIC/Oxyma.

  • Chain Elongation:

    • Proceed with subsequent amino acids using standard protocols.

  • Cleavage & Global Deprotection:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v).

    • Time: 3 hours. This step removes the resin linker AND the Boc group from the o-AmF side chain.

    • Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Purification & Validation
  • HPLC: Use a C18 column. Gradient: 5-60% Acetonitrile in water (0.1% TFA).

    • Note: The free amine on the side chain will make the peptide more hydrophilic (elutes earlier) and charged (+1 charge at pH 2).

  • Mass Spectrometry: Verify

    
     corresponds to the sequence with the free amine (
    
    
    
    mass loss is critical to confirm).

Structural Characterization

To prove secondary structure induction, you must triangulate data from CD and NMR.

Circular Dichroism (CD) Spectroscopy

Compare the o-AmF peptide against a control (e.g., standard Phenylalanine).

FeatureRandom Coil (Control)o-AmF Induced Turn
Minima Strong negative ~198-200 nmNegative band shifts to ~205-215 nm
Maxima None significantPossible weak positive ~190-195 nm
Solvent Effect Structure collapses in waterStructure persists in TFE/Water mixes
NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance provides definitive proof of the hydrogen bond.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Signal: Look for a cross-peak between the Side-Chain Amine Protons (

    
    )  and the Backbone Amide (
    
    
    
    )
    or Alpha Proton (
    
    
    )
    of the preceding residue.
  • Temperature Coefficient: Measure chemical shift of the side-chain amine protons at variable temperatures (298K to 323K).

    • 
      : Indicates a hydrogen-bonded  proton (protected from solvent exchange).
      
    • 
      : Indicates a solvent-exposed proton.
      

Case Study: Amyloid Inhibition

Research indicates that incorporating o-AmF into the "core" recognition sequences of amyloidogenic peptides (e.g., the KLVFF region of A


) disrupts fibrillization.

Mechanism:

  • Recognition: The phenylalanine ring allows the inhibitor to intercalate into the growing amyloid fibril via

    
    -
    
    
    
    stacking.
  • Disruption: Once bound, the ortho-aminomethyl group forms the intramolecular H-bond (the "turn").

  • Result: This forces the peptide backbone out of the flat

    
    -sheet geometry required for fibril growth, effectively "capping" the fibril.
    

Amyloid Fibril Growing Amyloid Fibril (Beta-Sheet) Complex Inhibitor-Fibril Complex Fibril->Complex Pi-Pi Stacking Inhibitor Peptide with o-AmF Inhibitor->Complex Result Fibril Growth Halted (Steric Clash/Turn) Complex->Result H-Bond Constraint

Figure 2: Mechanism of amyloid inhibition via o-AmF constraint.

References

  • Haldar, D. et al. (2017). "Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation." Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. "2-Amino-L-phenylalanine Compound Summary."[2] National Library of Medicine. Available at: [Link]

  • ResearchGate. "Structures of phenylalanine-containing peptides...". Structural analysis context. Available at: [Link]

Sources

Molecular Weight and Physicochemical Data for L-2-Aminomethylphenylalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of rational drug design shifts toward highly structured, mid-sized therapeutics, non-canonical amino acids (ncAAs) have become indispensable tools for molecular engineers. L-2-Aminomethylphenylalanine (also known as (S)-2-amino-3-(2-(aminomethyl)phenyl)propanoic acid) is a highly specialized ncAA characterized by an ortho-substituted aminomethyl group on its phenyl ring.

In advanced peptide engineering, this molecule is primarily utilized to enforce conformational rigidity and provide targeted hydrogen-bonding capabilities. A landmark application of this ncAA was demonstrated by the Baker Lab in the computational design of peptide macrocycle inhibitors targeting New Delhi metallo-β-lactamase 1 (NDM-1), where its incorporation successfully stabilized the binding-competent conformation of the macrocycle, thereby minimizing the entropic penalty of target engagement [1].

This technical guide synthesizes the physicochemical data, mechanistic utility, and field-proven experimental protocols for incorporating L-2-Aminomethylphenylalanine into synthetic peptide workflows.

Physicochemical Profile & Molecular Identity

Accurate physicochemical data is critical for predicting the pharmacokinetic behavior (ADMET) and synthetic tractability of peptides incorporating this ncAA. The following table summarizes the core quantitative metrics for L-2-Aminomethylphenylalanine[2, 3].

PropertyValueClinical / Synthetic Relevance
IUPAC Name (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acidStandardized nomenclature for regulatory filing.
CAS Numbers 959580-92-8, 158149-99-6Essential for reagent procurement and database querying.
Molecular Formula C10H14N2O2Defines atomic composition.
Molecular Weight 194.23 g/mol Required for stoichiometric calculations and MS validation.
Topological Polar Surface Area (TPSA) 89.34 ŲIndicates moderate membrane permeability potential.
LogP (XLogP3) ~0.10 to -2.6Highly hydrophilic nature; increases aqueous solubility.
Hydrogen Bond Donors 3High capacity for target coordination (e.g., active site residues).
Hydrogen Bond Acceptors 3Facilitates internal cross-linking within macrocycles.
Rotatable Bonds 4Ortho-substitution restricts backbone dihedral angles.

Mechanistic Role in Peptide Engineering

As a Senior Application Scientist, I evaluate ncAAs not just by their structure, but by the causality of their physical interactions within a larger polymer. The selection of L-2-Aminomethylphenylalanine is driven by two distinct mechanistic advantages:

  • Pre-organization via Steric Hindrance: The ortho-aminomethyl group introduces significant steric bulk adjacent to the peptide backbone. This restricts the

    
     and 
    
    
    
    dihedral angles, forcing the peptide into a pre-organized, rigidified state. When designing macrocycles, this rigidity is paramount; it reduces the entropic cost of transitioning from a disordered unbound state to an ordered bound state.
  • Directed Hydrogen Bonding: The primary amine on the side chain acts as a potent hydrogen bond donor. In the context of NDM-1 inhibitors, this side chain can be computationally oriented to form critical internal hydrogen bonds that stabilize the macrocycle's architecture, or to directly coordinate with electronegative residues within the target's active site [1].

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

To ensure scientific integrity, the incorporation of L-2-Aminomethylphenylalanine must follow a self-validating protocol. The side-chain primary amine is highly reactive and must be protected (typically with a Boc group) during synthesis to prevent unwanted branching. The following protocol details the incorporation of Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH into a peptide sequence.

Step 1: Resin Swelling & Preparation
  • Procedure: Suspend Rink Amide AM resin in a 1:1 mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) for 30 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, maximizing the accessibility of the reactive sites for subsequent coupling steps.

Step 2: Fmoc Deprotection
  • Procedure: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a base-catalyzed elimination mechanism, exposing the N-terminal primary amine for the next coupling.

Step 3: ncAA Coupling (Sterically Hindered)
  • Procedure: Dissolve 3.0 equivalents of Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Add the activated mixture to the resin and agitate for 2 hours.

  • Causality: Because the ortho-substitution creates significant steric hindrance, standard coupling reagents (like HBTU) often yield incomplete reactions. HATU is utilized because its 7-azabenzotriazole moiety accelerates the reaction rate and enhances coupling efficiency in sterically demanding environments. The Boc group on the side chain prevents the formation of branched peptides.

  • Self-Validation (IPQC 1): Perform a Kaiser Test. A yellow result (negative) confirms the complete consumption of free amines, validating the coupling success.

Step 4: Global Cleavage and Deprotection
  • Procedure: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Causality: TFA cleaves the peptide from the resin while simultaneously removing the side-chain Boc group, revealing the active aminomethyl moiety. TIPS acts as a scavenger to trap reactive carbocations, preventing the re-alkylation of the peptide.

  • Self-Validation (IPQC 2): Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via LC-MS to confirm the presence of the expected[M+H]+ mass before proceeding to cyclization.

Step 5: Macrocyclization & Purification
  • Procedure: Dissolve the crude peptide in highly dilute conditions (~1 mg/mL) in a basic buffer (pH 8.5) to promote head-to-tail cyclization, followed by purification via Preparative RP-HPLC.

Visualizing the Workflow

The following diagram illustrates the logical progression of the SPPS workflow, highlighting the critical integration of the ncAA.

SPPS_Workflow N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. ncAA Coupling Fmoc-Phe(2-CH2NHBoc)-OH N2->N3 HATU/DIEA Activation N4 4. Global Cleavage & Deprotection (TFA/TIPS/H2O) N3->N4 Iterative SPPS N5 5. Macrocyclization (Solution Phase) N4->N5 N6 6. LC-MS & RP-HPLC Purification N5->N6

Workflow for incorporating L-2-Aminomethylphenylalanine into peptide macrocycles via SPPS.

Analytical Validation Protocol

To ensure the trustworthiness of the final synthesized therapeutic, rigorous analytical validation is mandatory.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The incorporation of L-2-Aminomethylphenylalanine adds exactly 176.10 Da to the peptide mass (accounting for the loss of water during the peptide bond formation). The crude and purified fractions must be analyzed using an ESI-TOF or Triple Quadrupole MS to verify the [M+H]+ and [M+2H]2+ peaks match the theoretical monoisotopic mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, 1H-NMR (typically in DMSO-d6) should be employed. The unique signature of this ncAA is the singlet (or tightly coupled multiplet) corresponding to the two methylene protons of the ortho-aminomethyl group, typically appearing between

    
     3.8 - 4.2 ppm, depending on the local electronic environment and hydrogen bonding state.
    

References

  • Mulligan, V. K., Workman, S., Sun, T., Rettie, S., Li, X., Worrall, L. J., Craven, T. W., King, D. T., Hosseinzadeh, P., Watkins, A. M., Renfrew, P. D., Guffy, S., Labonte, J. W., Moretti, R., Bonneau, R., Strynadka, N. C. J., & Baker, D. (2021). "Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1." Proceedings of the National Academy of Sciences, 118(12), e2012800118. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2762275, L-2-Aminomethylphenylalanine." PubChem. URL:[Link]

Unlocking Peptidomimetic Potential: A Technical Guide to L-2-Aminomethylphenylalanine vs. Standard Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from canonical peptides to highly stable, target-specific peptidomimetics is a cornerstone of modern drug discovery. While standard L-Phenylalanine (Phe) provides essential hydrophobic and aromatic interactions within receptor pockets, its high conformational flexibility and susceptibility to proteolytic degradation often limit its clinical utility.

Enter L-2-Aminomethylphenylalanine (2-AMPhe) , a non-canonical amino acid (ncAA) engineered to overcome these limitations. By introducing an aminomethyl group (


) at the ortho position of the phenyl ring, 2-AMPhe fundamentally alters the physicochemical landscape of the residue. This whitepaper provides an in-depth comparative analysis of Phe and 2-AMPhe, detailing their structural divergence, impact on peptide conformation, and practical integration into drug development workflows.

Structural & Physicochemical Divergence

The substitution of a single hydrogen atom for an aminomethyl group at the ortho (2-) position of the aromatic ring drives three critical functional changes:

A. Electronic Distribution and Ionization

Standard Phe possesses a strictly neutral, hydrophobic benzyl side chain. In contrast, the primary amine of 2-AMPhe has a pKa of approximately 9.5. At physiological pH (7.4), this group is fully protonated (


). This transforms the residue from a purely hydrophobic moiety into an amphipathic  one, capable of simultaneous cation-

interactions, hydrogen bonding, and classical hydrophobic packing [1].
B. Conformational Constraint ( Space Restriction)

Standard Phe exhibits free rotation around the


 (

) and

(

) bonds, leading to a high entropic penalty upon receptor binding. The bulky ortho-aminomethyl group of 2-AMPhe introduces severe steric hindrance against the peptide backbone. This restricts the

dihedral angle to approximately

, forcing the aromatic ring to sit perpendicular to the

bond. This pre-organization locks the peptide into a distinct bioactive conformation (often stabilizing

-turns), thereby reducing the entropic cost of target engagement [2].
C. Proteolytic Resistance

Endoproteases such as


-chymotrypsin specifically recognize and cleave the peptide bond adjacent to unhindered aromatic residues (Phe, Tyr, Trp). The steric bulk and localized positive charge of the ortho-aminomethyl group clash with the hydrophobic S1 specificity pocket of these enzymes, rendering 2-AMPhe-containing peptides highly resistant to enzymatic degradation.
Quantitative Data Comparison
PropertyStandard L-Phenylalanine (Phe)L-2-Aminomethylphenylalanine (2-AMPhe)
Molecular Formula


Molecular Weight 165.19 g/mol 194.23 g/mol
Side Chain Character Hydrophobic / AromaticAmphipathic / Cationic-Aromatic
Side Chain pKa N/A (Neutral)~9.5 (Protonated at pH 7.4)

Rotational Freedom
High (Unrestricted)Low (Sterically Constrained)
Chymotrypsin Susceptibility HighNegligible
PubChem CID 61402762275

Receptor Binding Mechanics

The dual-nature of 2-AMPhe allows for sophisticated rational drug design. While the aromatic ring maintains the baseline van der Waals and


 stacking interactions native to standard Phe, the protonated aminomethyl group acts as an electrostatic anchor. It can form highly directional salt bridges with anionic residues (Asp, Glu) or act as a hydrogen bond donor within the receptor's binding pocket.

Binding_Mechanism cluster_Phe Standard Phenylalanine (Phe) cluster_AMPhe L-2-Aminomethylphenylalanine (2-AMPhe) Phe_Node Hydrophobic Benzyl Side Chain Hydrophobic_Pocket1 Receptor Hydrophobic Pocket Phe_Node->Hydrophobic_Pocket1 VdW / pi-pi AMPhe_Ring Aromatic Ring Hydrophobic_Pocket2 Receptor Hydrophobic Pocket AMPhe_Ring->Hydrophobic_Pocket2 VdW / pi-pi AMPhe_Amine ortho-Aminomethyl (-CH2NH3+) Anionic_Site Receptor Anionic Site (Asp/Glu) AMPhe_Amine->Anionic_Site Salt Bridge / H-Bond

Comparative receptor binding mechanisms of Standard Phe vs. 2-AMPhe.

Experimental Workflows & Protocols

To successfully leverage 2-AMPhe in peptidomimetic synthesis and validation, specific methodological adjustments must be made. The following self-validating protocols are designed to ensure high yield and accurate pharmacokinetic profiling.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporating 2-AMPhe

Causality & Rationale: The highly nucleophilic primary amine on the 2-AMPhe side chain will cause fatal peptide branching during coupling cycles if left unprotected. Therefore, the building block must be orthogonally protected, typically as Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH . The Boc group is stable to the basic conditions of Fmoc deprotection but is easily removed during final acidic cleavage [3].

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). Validation: A positive Kaiser test (blue beads) confirms free primary amines.

  • Pre-Activation: Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-2-AMPhe(Boc)-OH and 3.95 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours. Causality: The steric bulk of the ortho-substituent drastically slows coupling kinetics; extended coupling times and highly reactive coupling reagents (HATU) are mandatory.

  • Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive, repeat steps 3-4.

  • Global Cleavage & Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 3 hours. This simultaneously cleaves the peptide from the resin and removes the side-chain Boc group, unmasking the active aminomethyl moiety.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Couple Fmoc-2-AMPhe(Boc)-OH (HATU/DIPEA) Deprotect->Couple Cleave Global Cleavage (TFA/TIS/H2O) Couple->Cleave Product Purified Peptide (Unmasked 2-AMPhe) Cleave->Product

Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 2-AMPhe.

Protocol 2: Proteolytic Stability Assay ( -Chymotrypsin)

Causality & Rationale: To definitively prove the steric shielding effect of 2-AMPhe over standard Phe, an enzymatic degradation assay must be performed using an internal standard. The internal standard ensures that any reduction in the peptide's High-Performance Liquid Chromatography (HPLC) peak area is due to genuine proteolytic cleavage, not non-specific adsorption to plasticware.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM solution of the synthesized 2-AMPhe peptide and a control Phe peptide in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM

    
    .
    
  • Internal Standard Addition: Spike the solution with 50 µM of a known, fully D-amino acid peptide (protease resistant) to serve as the internal calibration standard.

  • Enzyme Incubation: Add

    
    -chymotrypsin to a final concentration of 2 µg/mL. Incubate at 37°C.
    
  • Time-Course Sampling: At intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The sudden drop in pH denatures the protease, freezing the degradation state.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Analyze the supernatant via RP-HPLC (C18 column, gradient 5-95% Acetonitrile in 0.1% TFA).

  • Data Processing: Plot the ratio of the target peptide peak area to the internal standard peak area over time to calculate the half-life (

    
    ).
    

References

  • PubChem . "L-2-Aminomethylphenylalanine | C10H14N2O2 | CID 2762275". National Center for Biotechnology Information. Available at:[Link]

  • Badorrey, R. et al. "Stereoselective amination of chiral enolates: Synthesis of enantiomerically pure α,β-diamino acids, chiral key compounds in the synthesis of conformationally constrained peptido- and non-peptidomimetics". OpenAIRE / ResearchGate. Available at:[Link]

Ortho-Constraint: The Structural & Electronic Landscape of 2-Aminomethyl-Phenylalanine

[1][3]

Executive Summary

In the realm of peptidomimetics and foldamer design, the restriction of conformational freedom is a primary strategy for enhancing potency and metabolic stability. 2-aminomethyl-phenylalanine (2-Am-Phe), a non-canonical amino acid featuring a benzylamine moiety at the ortho position of the phenyl ring, offers a unique "long-reach" electrostatic handle.[2] Unlike its aniline analog (2-amino-Phe), the additional methylene bridge in 2-Am-Phe introduces a specific degree of rotational freedom (

8-membered pseudo-cycles (C8)

This guide analyzes the structural physics of 2-Am-Phe, detailing the thermodynamic propensity for intramolecular H-bond formation, its impact on backbone torsion angles (

Structural & Electronic Basis

The Molecular Scaffold

The core structure of 2-aminomethyl-Phe deviates from standard phenylalanine by the introduction of a basic aminomethyl group (

  • pKa Considerations: The side chain functions as a benzylamine derivative.[2] With a typical pKa

    
     9.3–9.6 [1], the side chain exists predominantly as the protonated ammonium species (
    
    
    ) at physiological pH.[2]
  • Donor/Acceptor Profile:

    • Donor: The ammonium protons are potent H-bond donors, capable of interacting with backbone carbonyls or solvent.[2]

    • Acceptor: In high pH environments (unprotonated), the amine lone pair can act as a weak acceptor, though this is less relevant for physiological drug design.

The "C8" Intramolecular Motif

While standard

The Atom Path (Side Chain to Backbone):

  • Side Chain Nitrogen (

    
    )[][2]
    
  • Side Chain Methylene Carbon (

    
    )[]
    
  • Ortho-Carbon (

    
    )[][2]
    
  • Ipso-Carbon (

    
    )[][2]
    
  • Beta-Carbon (

    
    )[][2]
    
  • Alpha-Carbon (

    
    )[][2]
    
  • Backbone Carbonyl Carbon (

    
    )[][2]
    
  • Backbone Carbonyl Oxygen (

    
    )[][2]
    

This geometry facilitates a C8 intramolecular hydrogen bond (

2


2
Visualization of the Interaction

The following diagram illustrates the connectivity and the potential H-bond network.

Gcluster_backbonePeptide Backbonecluster_sidechain2-Aminomethyl Side ChainN_termN-TermC_alphaN_term->C_alphaC_carbonylC=OC_alpha->C_carbonylC_betaC_alpha->C_betaC_ipsoC(ipso)C_beta->C_ipsoC_orthoC(ortho)C_ipso->C_orthoC_methylene-CH2-C_ortho->C_methyleneN_amineNH3+C_methylene->N_amineN_amine->C_carbonylIntramolecular H-Bond(C8 Pseudo-Cycle)

Figure 1: Connectivity graph showing the path of the potential C8 intramolecular hydrogen bond in 2-aminomethyl-Phe.[]

Conformational Dynamics & Constraints[1][2][4]

The formation of the intramolecular H-bond creates a "molecular clamp."[2] This has significant downstream effects on the peptide's secondary structure.[2]

Torsion Angle Restriction[2]
  • 
     (N-C
    
    
    -C
    
    
    -C
    
    
    ):
    The bulky ortho-substituent creates steric clash with the peptide backbone, already limiting
    
    
    to specific rotamers (typically gauche- or trans).[][2]
  • 
     (C
    
    
    -C
    
    
    -C
    
    
    -C
    
    
    ):
    The H-bond "locks" the rotation of the phenyl ring relative to the backbone.[] Without this bond, the ring flips rapidly; with the bond, the ring is pinned in a specific orientation relative to the carbonyl.
Impact on Secondary Structure

Incorporating 2-Am-Phe into a peptide sequence often induces turn-like structures .[][2]

  • N-Capping: If the 2-Am-Phe is at the N-terminus, the ammonium group can H-bond with downstream carbonyls (

    
     or 
    
    
    ), potentially nucleating helix formation.[][2]
  • Internal Constraint: Within a chain, the intra-residue C8 bond competes with standard backbone H-bonds (i to i+4), potentially disrupting

    
    -helices but stabilizing 
    
    
    -turns or loops.[][2]

Experimental Validation Protocols

To confirm the presence of intramolecular hydrogen bonding, a multi-modal approach combining NMR, IR, and X-ray crystallography is required.[3]

NMR Spectroscopy Workflow

The "Gold Standard" for solution-phase H-bond detection.[][2]

ParameterObservation (If H-Bonded)Mechanistic Explanation
Chemical Shift (

)
Downfield shift of Side Chain

protons (> 7.5 ppm).[][2]
Deshielding due to electron density transfer to the acceptor oxygen.[2]
Temperature Coefficient (

)
Low value (

ppb/K).[][2]
H-bonded protons are "protected" from solvent exchange and thermal disruption.[][2]
NOE (Nuclear Overhauser Effect) Strong cross-peaks between Side Chain

and Backbone

.[2]
Spatial proximity (< 5 Å) enforced by the ring closure.[2]
FT-IR Spectroscopy[1][3]
  • Protocol: Measure in non-polar solvent (e.g.,

    
    ) at varying concentrations.
    
  • Signature: A sharp band around 3300–3400 cm

    
     that does not  change intensity with dilution indicates intramolecular bonding.[][2] (Intermolecular bonds would weaken upon dilution).[][2]
    
Experimental Logic Diagram

ExperimentStartStart: 2-Am-Phe PeptideDilutionDilution Studies (IR/NMR)Start->DilutionShift_AnalysisAnalyze Chemical Shift (δ)Dilution->Shift_AnalysisDecisionIs shift conc-dependent?Shift_Analysis->DecisionTemp_CoeffTemp Coefficient (dδ/dT)ValidationNOE / DMSO TitrationTemp_Coeff->ValidationInterIntermolecular AggregationDecision->InterYesIntraIntramolecular H-Bond CandidateDecision->IntraNoIntra->Temp_Coeff

Figure 2: Decision tree for distinguishing inter- vs. intramolecular hydrogen bonding.

Computational Modeling (DFT & MD)

For predictive analysis, Density Functional Theory (DFT) is used to calculate the energy gap between the "Open" and "Closed" (H-bonded) conformers.

Recommended Protocol
  • Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate candidate conformers.[2]

  • Geometry Optimization: DFT level (e.g., B3LYP/6-31G* or

    
    B97X-D) in implicit solvent (PCM/SMD).[][2]
    
  • Analysis: Measure the

    
     distance. A distance of 2.8 – 3.2 Å  confirms a strong H-bond.[][2]
    
  • Energy Calculation: Calculate

    
    .[][2] A negative 
    
    
    suggests spontaneous formation.[][2]

Applications in Drug Design[5][6][7][8][9][10]

The 2-aminomethyl-Phe scaffold is not merely a structural curiosity; it is a functional tool in medicinal chemistry.[][2][4][5][6][7]

  • Macrocyclization Handle: The side chain amine is an excellent handle for creating "stapled" peptides or cyclic analogs via reaction with side chains of Asp/Glu (lactamization) or via aldehyde linkers.[2]

  • Metabolic Stability: The steric bulk and H-bonded constraint protect the adjacent peptide bond from proteolytic cleavage by chymotrypsin-like enzymes.[][2]

  • Receptor Selectivity: In opioid receptor ligands (e.g., endomorphin analogs), constraining the Phe side chain orientation can drastically alter selectivity between

    
     and 
    
    
    receptors [4].[2]

References

  • Chem-Impex International. "Fmoc-2-(Boc-aminomethyl)phenylalanine."[][2] Chem-Impex Catalog. Accessed March 2026.[][2]

  • Sigma-Aldrich. "Amino Acids Reference Chart - pKa and Side Chain Properties."[][2] MilliporeSigma Technical Library. Accessed March 2026.[][2]

  • Shao, X., et al. "Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling."[2][8] Bioorganic & Medicinal Chemistry, 2007.[2][8]

  • Kirinda, V. C., et al. "Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis."[2][9] ResearchGate, 2021.[2][9]

  • Hansen, P. E., et al. "Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol."[2] Journal of Molecular Structure, 2000.[2]

Methodological & Application

Application Note: High-Fidelity Fmoc-SPPS of Peptides Containing L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

L-2-Aminomethylphenylalanine (often abbreviated as Amp , Amf , or Phe(2-CH₂NH₂) ) is a non-proteinogenic amino acid highly valued in peptidomimetic drug design. Its structural significance lies in the ortho-aminomethyl group, which provides a unique handle for:

  • Conformational Constraint: The steric bulk at the ortho position restricts rotation around the

    
     and 
    
    
    
    torsion angles, stabilizing specific secondary structures (often
    
    
    -turns).
  • Macrocyclization: The side-chain amine is frequently used to form "stapled" or "head-to-side-chain" cyclic peptides via lactamization.

The Synthetic Challenge

Incorporating Fmoc-L-Phe(2-CH₂NHBoc)-OH into a peptide sequence presents two primary challenges that distinguish it from standard SPPS:

  • Steric Shielding: The ortho-substituent creates significant steric hindrance, shielding the

    
    -amino group. This makes acylation of the subsequent amino acid (coupling onto the N-terminus of Amp) kinetically slow and prone to deletion sequences.
    
  • Aggregation: The induced conformational rigidity can lead to on-resin aggregation/structuring, reducing solvent accessibility.

This guide provides an optimized protocol to overcome these barriers, ensuring high crude purity and yield.

Materials & Reagents

To ensure reproducibility, the following reagent grades and specifications are required.

ComponentSpecificationRationale
Building Block Fmoc-L-Phe(2-CH₂NHBoc)-OH Boc protection on the side chain is critical for linear synthesis to prevent premature lactamization during Fmoc removal.
Resin Rink Amide MBHA or Wang (Low Loading: 0.3–0.4 mmol/g)Low loading reduces steric crowding between growing chains, essential for bulky residues.
Activator HATU or COMU Stronger activation (uronium/aminium salts) is required to drive the reaction to completion against steric barriers.
Base DIEA (DIPEA) or TMP (2,4,6-Trimethylpyridine)TMP is a weaker, non-nucleophilic base that reduces racemization risk during slow couplings (collidine).
Solvent DMF (Main) / NMP (Solubilizer)NMP disrupts aggregation better than DMF and is recommended for the coupling steps involving Amp.

Experimental Protocol

Phase 1: Resin Preparation
  • Swelling: Swell resin in DCM for 30 minutes, then wash 3x with DMF.

  • Loading Check: If using pre-loaded Wang resin, verify substitution. If loading >0.6 mmol/g, consider partial capping to reduce effective loading to ~0.4 mmol/g.

Phase 2: Coupling of Fmoc-L-Phe(2-CH₂NHBoc)-OH

This step attaches the bulky residue to the growing chain.

  • Stoichiometry: Use 4.0 eq of Amino Acid, 3.9 eq HATU, and 8.0 eq DIEA.

  • Pre-activation: Dissolve AA and HATU in minimal DMF/NMP (9:1). Add DIEA immediately before adding to resin. Do not pre-activate for >2 minutes to avoid racemization.

  • Reaction Time: Agitate for 2 hours at Room Temperature.

  • Monitoring: Perform a Kaiser Test.

    • Colorless: Complete.

    • Blue:[1] Incomplete. Re-couple using DIC/Oxyma Pure (4 eq each) for 2 hours.

Phase 3: Fmoc Deprotection (Critical)

Standard piperidine can sometimes be too slow due to steric shielding of the Fmoc group.

  • Reagent: 20% Piperidine + 0.1 M HOBt in DMF.

    • Note: HOBt suppresses aspartimide formation (if Asp is present) and helps prevent racemization.

  • Cycles:

    • Cycle 1: 5 minutes (Flow wash).

    • Cycle 2: 15 minutes (Batch agitation).

  • Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is vital to remove the carbamate salts.

Phase 4: Coupling ONTO the Bulky Residue (The Bottleneck)

Attaching the NEXT amino acid to the N-terminus of Phe(2-CH₂NHBoc) is the most difficult step.

  • Strategy: Use Double Coupling by default.

  • Coupling A (Uronium):

    • 4 eq Fmoc-AA-OH / 3.9 eq HATU / 8 eq DIEA in NMP.

    • Time: 2 hours .

  • Coupling B (Carbodiimide - Change Mechanism):

    • 4 eq Fmoc-AA-OH / 4 eq DIC / 4 eq Oxyma Pure in DMF.

    • Time: 4 hours or Overnight.

    • Why? Alternating activation mechanisms (Uronium vs. Carbodiimide) often captures unreacted sites that the first reagent missed.

  • Capping (Mandatory):

    • Treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 mins.

    • Reason: Any unreacted amine here will result in a "deletion sequence" (N-1) which is difficult to separate during HPLC. Acetylation caps these truncated chains, shifting their retention time significantly.

Phase 5: Cleavage & Isolation
  • Wash: DCM (5x), MeOH (2x), DCM (5x). Dry resin under Nitrogen.[2]

  • Cocktail: Reagent K analog (High scavenger load recommended due to the Boc group release).

    • TFA (90%)

    • Phenol (5%)

    • Water (2.5%)[3][4]

    • TIS (Triisopropylsilane) (2.5%)

  • Duration: 3 hours. (The side-chain Boc removal is acid-labile but the bulky environment may slow diffusion).

  • Precipitation: Filter into cold diethyl ether (-20°C). Centrifuge, wash pellet 2x with ether.

Workflow Logic & Decision Trees

The following diagrams illustrate the decision logic required for high-fidelity synthesis.

Diagram 1: Coupling Optimization Logic

This flow details how to handle the "Difficult Coupling" step immediately following the Amp residue.

CouplingLogic Start Start: N-Terminus is H-Phe(2-CH2NHBoc)-[Peptide]-Resin NextAA Prepare Next Fmoc-AA-OH Start->NextAA Coup1 Coupling 1: HATU / DIEA / NMP (2 Hours) NextAA->Coup1 Test1 Kaiser / Chloranil Test Coup1->Test1 Pass Test Negative (Colorless) Test1->Pass Complete Fail Test Positive (Blue/Violet) Test1->Fail Incomplete Continue Proceed to Next Cycle Pass->Continue Coup2 Coupling 2: DIC / Oxyma / DMF (4 Hours - Overnight) Fail->Coup2 Test2 Re-Test Coup2->Test2 Test2->Pass Complete Cap Capping Step (Ac2O / DIEA) Test2->Cap Still Incomplete Cap->Continue

Caption: Decision matrix for coupling onto the sterically hindered amine of L-2-Aminomethylphenylalanine.

Diagram 2: Side Reaction Risk (Lactamization)

Understanding why the Boc protection is necessary on the side chain.

SideReaction State1 Fmoc-Phe(2-CH2-NH-PG)-OH Deprotect Fmoc Removal (Piperidine) State1->Deprotect Risk Protecting Group (PG) Analysis Deprotect->Risk PathSafe PG = Boc (Stable to Base) Risk->PathSafe Orthogonal PathDanger PG = H or Fmoc (Unprotected) Risk->PathDanger Labile ResultSafe Linear Peptide Synthesis Continues PathSafe->ResultSafe ResultLactam Intramolecular Attack -> Lactam Formation (Cyclization) PathDanger->ResultLactam

Caption: Mechanism of potential side-chain cyclization. Using Boc protection prevents lactam formation during Fmoc removal.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Deletion Sequences Incomplete coupling onto the Amp residue.Switch to microwave-assisted coupling (50°C, 10 min) for the subsequent residue. Use COMU instead of HATU.
+222 Da Mass Shift Incomplete Fmoc removal (Fmoc adduct).Steric bulk prevented piperidine access.[5] Use DBU (2%) + Piperidine (20%) in DMF for deprotection (shorter bursts to avoid aspartimide).
-18 Da Mass Shift Aspartimide formation.If the sequence contains Asp-Amp or Amp-Asp, add 0.1M HOBt to the deprotection cocktail.
Precipitate in Reaction Vessel Aggregation of the peptide chain.Add pseudoproline dipeptides at appropriate intervals or switch solvent to 100% NMP or DMF/DMSO (9:1) .

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][6][7][8] Chemical Reviews. (Comprehensive review of orthogonal protection schemes including Boc/Fmoc strategies).

  • Albericio, F., & Tyley, A. (2014). Coupling Reagents and Strategies in Solid Phase Peptide Synthesis.

  • BenchChem Application Notes. (2025).

  • Sigma-Aldrich Technical Guides.

Sources

Application Note: High-Efficiency Synthesis of Constrained Cyclic Peptides via L-2-Aminomethylphenylalanine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for synthesizing conformationally constrained cyclic peptides using L-2-Aminomethylphenylalanine (Amp) as a structural anchor. Unlike flexible linear peptides, Amp-based macrocycles utilize the rigidity of the phenyl ring combined with an ortho-aminomethyl handle to induce stable secondary structures (turns/helices) and improve metabolic stability. This guide focuses on on-resin side-chain-to-side-chain lactamization , a self-validating workflow that minimizes aggregation and simplifies purification.

Introduction & Chemical Logic

The Challenge: Conformational Entropy

Linear peptides often suffer from poor pharmacological properties due to high conformational flexibility, leading to low target affinity (high entropic penalty upon binding) and rapid proteolytic degradation.

The Solution: Amp-Mediated Constraint

L-2-Aminomethylphenylalanine (Amp) is a non-canonical amino acid that serves as a unique "turn-inducer."

  • Structural Rigidity: The aromatic ring restricts rotation in the peptide backbone (

    
     space).
    
  • Orthogonal Reactivity: The side-chain amine (position 2 on the ring) allows for covalent crosslinking to acidic residues (Asp/Glu) or electrophilic linkers.

Strategic Design: Orthogonal Protection

To achieve precise cyclization without polymerizing the peptide, we employ an Orthogonal Protection Strategy .

  • Backbone: Fmoc/tBu chemistry (Acid labile).[1]

  • Cyclization Handles: Alloc/Allyl protection (Palladium labile).

  • Logic: This allows the selective exposure of the reactive side chains (Amp amine and Glu/Asp carboxyl) while the peptide remains anchored to the resin, facilitating high-dilution pseudo-kinetics on the solid phase.

Materials & Instrumentation

Reagents
ReagentSpecificationPurpose
Fmoc-L-Amp(Alloc)-OH >98% PurityCritical building block with orthogonal protection.
Fmoc-Glu(OAll)-OH >98% PurityCyclization partner (Acidic).
Rink Amide MBHA Resin 0.5–0.7 mmol/gSolid support for C-terminal amides.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Catalyst for Alloc/Allyl deprotection.
Phenylsilane (PhSiH₃) Reagent GradeScavenger for allyl groups.
PyBOP / HOAt Coupling GradeCyclization reagents (faster kinetics than HBTU).
Equipment
  • Automated Peptide Synthesizer (Microwave assisted preferred) or Manual Glass Reaction Vessel.

  • HPLC (C18 Column) and LC-MS for QC.

  • Inert gas supply (Argon/Nitrogen) for Palladium steps.

Experimental Workflow (Visualized)

The following diagram outlines the critical path from resin loading to final isolation.

AmpCyclization Resin 1. Resin Swelling (Rink Amide MBHA) Linear 2. Linear SPPS Assembly (Fmoc/tBu Strategy) Resin->Linear Fmoc-AA-OH IncAmp 3. Incorporate Handles Coupling Fmoc-Amp(Alloc)-OH & Fmoc-Glu(OAll)-OH Linear->IncAmp Specific Positions (i, i+4) Deprotect 4. Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) IncAmp->Deprotect Selective Removal of Alloc/Allyl Cyclize 5. On-Resin Cyclization (PyBOP / DIEA / HOAt) Deprotect->Cyclize Lactam Bridge Formation Cleave 6. Global Cleavage (TFA / TIS / H2O) Cyclize->Cleave Remove Side Chain PG QC 7. Isolation & QC (Ether Precip / HPLC) Cleave->QC Final Product

Caption: Step-by-step workflow for Amp-mediated peptide cyclization. Note the critical orthogonal deprotection step (Yellow) prior to global cleavage.

Detailed Protocol

Phase 1: Linear Assembly
  • Resin Preparation: Swell 200 mg Rink Amide MBHA resin in DCM (30 min) then DMF (30 min).

  • Standard Couplings: Perform standard Fmoc SPPS cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: 5 eq.[2][3] Fmoc-AA-OH, 5 eq. HBTU, 10 eq. DIEA in DMF (45 min).

  • Critical Incorporation:

    • At the designated "acceptor" position, couple Fmoc-Glu(OAll)-OH .

    • At the designated "donor" position, couple Fmoc-L-Amp(Alloc)-OH .

    • Note: Ensure the distance between residues (i to i+3 or i+4) matches the desired ring size.

Phase 2: Orthogonal Deprotection (Alloc Removal)

This step removes the protection on the Amp amine and Glu carboxyl without detaching the peptide from the resin.

  • Wash: Wash resin extensively with DCM (5x) and dry under Nitrogen flow (Pd catalyst is sensitive to oxygen).

  • Catalyst Preparation: Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in dry DCM.

    • Why Phenylsilane? It acts as an efficient scavenger for the allyl carbocations generated, preventing side reactions.

  • Reaction: Add solution to resin. Agitate gently under Nitrogen/Argon for 1 hour.

  • Repeat: Drain and repeat the treatment with fresh catalyst solution for another 1 hour to ensure completion.

  • Wash: Wash resin with DCM (5x), DMF (5x), and 0.5% Sodium Diethyldithiocarbamate in DMF (3x) to remove Palladium traces (resin will turn from grey/black back to yellow/white).

Phase 3: On-Resin Cyclization
  • Neutralization: Wash resin with 5% DIEA in DMF to ensure the free amines are not protonated.

  • Activation: Prepare a solution of PyBOP (3 eq) , HOAt (3 eq) , and DIEA (6 eq) in DMF.

    • Expert Insight: PyBOP is preferred over HATU here to avoid potential guanidinylation of the free amine if reaction times are long.

  • Incubation: Add to resin and shake for 4–16 hours.

  • Monitoring (Self-Validation): Perform a Kaiser Test (Ninhydrin).

    • Pass: The beads should be colorless (no free amines).

    • Fail: If beads are blue, re-couple with fresh reagents.

Phase 4: Global Cleavage & Isolation
  • Final Deprotection: Remove the N-terminal Fmoc group (if desired) using 20% Piperidine.[4]

  • Cleavage Cocktail: Add TFA/TIS/H₂O (95:2.5:2.5) to the resin. Shake for 2–3 hours.

  • Precipitation: Filter the TFA solution into cold Diethyl Ether (-20°C). Centrifuge to recover the white pellet.

  • Analysis: Dissolve in 50% Acetonitrile/Water and analyze via LC-MS. Look for the mass corresponding to [M-18] (loss of water due to amide bond formation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance or aggregation.Use HOAt as an additive; increase temperature to 40°C; use LiCl in DMF to disrupt H-bonds.
Black Resin after Alloc Deprotection Residual Palladium precipitation.Increase washes with Sodium Diethyldithiocarbamate or use a solution of 1% hydrazine in DMF.
Dimerization High effective concentration.Ensure "On-Resin" pseudo-dilution is maintained (low loading resin <0.3 mmol/g is ideal).
Mass Spectrum +18 Da Hydrolysis of active ester (failed cyclization).Check dryness of DMF during cyclization; ensure Alloc removal was complete before adding PyBOP.

References

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3(7), 509–524. [Link]

  • Thakkar, A., et al. (2014). "Tracing the Evolution of Peptide Macrocyclization." ACS Central Science. (Discusses orthogonal protection strategies including Alloc). [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews, 109(6), 2455–2504. (Authoritative source on Alloc/Allyl chemistry). [Link]

Sources

Application Note: Orthogonal Protection Strategies for L-2-Aminomethylphenylalanine Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

L-2-Aminomethylphenylalanine (L-2-Amp, CAS: 158149-99-6) is a highly versatile unnatural amino acid utilized in the design of peptidomimetics, constrained cyclic peptides, and targeted therapeutics [1]. Structurally, L-2-Amp features a primary benzylic amine at the ortho position of the phenyl ring.

The Chemical Challenge: Unlike the aliphatic


-amine of a standard Lysine residue, the benzylic amine of L-2-Amp is highly nucleophilic due to the electron-donating nature of the phenyl ring, yet it experiences significant steric hindrance due to its ortho spatial arrangement. During Solid-Phase Peptide Synthesis (SPPS), this side chain must be strictly masked to prevent premature branching or cross-linking. Furthermore, to functionalize this specific moiety (e.g., with fluorophores, PEG chains, or cyclization cross-linkers) while the peptide remains on-resin, the protecting group (PG) must be completely orthogonal  to the standard Fmoc (base-labile) and Boc/tBu (strong acid-labile) systems [2].

Mechanistic Evaluation of Orthogonal Protecting Groups

Selecting the correct orthogonal PG for L-2-Amp dictates the success of downstream post-synthetic modifications.

The Alloc Strategy (Allyloxycarbonyl)

The Alloc group is stable to both 20% piperidine (Fmoc removal) and 95% TFA (global cleavage). It is cleaved via a Tsuji-Trost allylation mechanism using Palladium(0) catalysis [4]. Causality in experimental design: A scavenger, such as phenylsilane, is mandatory. The Pd(0) catalyst forms a


-allyl palladium complex with the Alloc group. Without a scavenger, this reactive allyl electrophile will re-alkylate the newly freed benzylic amine or nearby nucleophilic residues (like Trp or Cys). Phenylsilane acts as a mild, effective allyl acceptor that does not reduce the peptide backbone.
The ivDde Strategy

While Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is a standard hydrazine-labile group, it is prone to migrating to free


-amines during standard Fmoc deprotection steps. For L-2-Amp, ivDde  (which includes a bulky 3-methylbutyl tail) is highly recommended [3].
Causality in experimental design: The steric bulk of ivDde completely suppresses intramolecular migration. It is selectively removed by 2% hydrazine, leaving Fmoc and tBu groups completely intact.
The Mtt Strategy (4-Methyltrityl)

Mtt is a hyper-acid labile group. It is cleaved by extremely dilute acid (1% TFA in DCM), which is too weak to cleave standard Boc or tBu groups [5]. Causality in experimental design: The cleavage generates a stable 4-methyltrityl cation. Because the benzylic amine of L-2-Amp is highly reactive, the trityl cation must be immediately quenched by a scavenger like Triisopropylsilane (TIPS) and removed via frequent, short washes to prevent re-alkylation.

Quantitative Data & Strategy Selection

Protecting GroupCleavage ReagentScavenger / AdditiveOrthogonality ProfileBest Use Case for L-2-Amp
Boc 95% TFATIPS, WaterStable to base; Cleaves with peptideStandard linear peptides without on-resin side-chain modification.
Alloc 0.2 eq Pd(PPh3)420 eq PhenylsilaneStable to acid & baseComplex cyclic peptides; incompatible with unprotected Cys/Met.
ivDde 2% Hydrazine in DMFNone requiredStable to acid & baseBranched peptides; ideal when metal catalysts cannot be used.
Mtt 1% TFA in DCM5% TIPSStable to base; Labile to mild acidSequential deprotections; highly cost-effective and rapid.

Experimental Workflows & Visualizations

SPPS_Workflow N1 1. Resin-Bound Peptide (Fmoc-L-2-Amp(PG)-OH coupled) N2 2. Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 3. Peptide Elongation (Standard SPPS Cycles) N2->N3 Repeat for sequence N4 4. Orthogonal PG Removal (Alloc, ivDde, or Mtt cleavage) N3->N4 N-term protected N5 5. Side-Chain Derivatization (Fluorophore, PEG, or Cyclization) N4->N5 Free benzylic amine N6 6. Global Cleavage (TFA / Scavengers) N5->N6

Caption: Solid-phase workflow for L-2-Amp orthogonal deprotection and functionalization.

Alloc_Mechanism A Peptide-L-2-Amp(Alloc) B Pd(PPh3)4 Coordination (π-Allyl Complex) A->B Catalyst Addition C Phenylsilane (Allyl Scavenger) B->C Scavenging D Free Benzylic Amine Peptide-L-2-Amp(NH2) C->D CO2 Release

Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection on the L-2-Amp side chain.

Standardized Protocols

Protocol A: On-Resin Alloc Deprotection

Note: Ensure the N-terminus of the peptide is protected (e.g., as Fmoc or acetylated) before proceeding, otherwise the N-terminus will also participate in subsequent conjugation steps.

  • Resin Swelling: Swell the resin (0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 20 minutes.

  • Reagent Preparation: In a glass vial, dissolve 0.2 eq (23 mg) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] and 20 eq (246 µL) of Phenylsilane in 3 mL of anhydrous DCM [4]. Causality: DCM is used instead of DMF because it minimizes the coordination of the solvent to the Pd catalyst, keeping the organometallic complex active.

  • Reaction: Add the solution to the resin. Agitate gently under inert gas (Argon/N2) at room temperature for 30 minutes. Protect from light.

  • Repeat: Drain the reaction vessel and repeat Steps 2 and 3 once more to ensure quantitative cleavage.

  • Washing (Critical Step): Wash the resin sequentially with DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x) to remove precipitated palladium (which turns the resin yellow/brown), and finally DCM (3x).

  • Validation: Perform a Kaiser test. A positive result (dark blue resin beads) confirms the presence of the free benzylic primary amine.

Protocol B: On-Resin ivDde Deprotection
  • Resin Swelling: Swell the resin in DMF for 20 minutes.

  • Reagent Preparation: Prepare a solution of 2% (v/v) Hydrazine monohydrate in DMF.

  • Reaction: Add 3 mL of the hydrazine solution to the resin. Agitate for 3 minutes.

  • Repeat: Drain and repeat the 3-minute treatment two more times. Causality: Hydrazine reacts with ivDde to form a stable indazole by-product. Short, repeated treatments are far more effective at driving the equilibrium forward and flushing out the by-product than a single long treatment [3].

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Validation: Perform a Chloranil test (often more sensitive for hindered amines than the Kaiser test). A blue/green color indicates successful deprotection.

Protocol C: On-Resin Mtt Deprotection
  • Resin Swelling: Swell the resin in DCM for 20 minutes.

  • Reagent Preparation: Prepare a solution of 1% TFA and 5% Triisopropylsilane (TIPS) in DCM[5].

  • Reaction: Add 3 mL of the cleavage cocktail to the resin. Agitate for 2 minutes. The solution will turn bright yellow, indicating the release of the 4-methyltrityl cation.

  • Repeat & Monitor: Drain the solution and add fresh cocktail. Repeat this 2-minute cycle (typically 6 to 10 times) until the drained solution is completely colorless. Causality: The yellow color is a self-indicating marker for the reaction progress. Once the color ceases to form, all Mtt groups have been cleaved.

  • Neutralization: Wash the resin with 5% Diisopropylethylamine (DIEA) in DMF (3x 2 min) to neutralize the TFA salt of the newly formed benzylic amine.

  • Washing: Wash with DMF (3x) and DCM (3x).

References

  • PubChem. "L-2-Aminomethylphenylalanine | C10H14N2O2 | CID 2762275". National Center for Biotechnology Information. URL: [Link]

  • CDN. "Alloc Protecting Group Removal Protocol". URL: [Link]

  • Biotage. "How To: Measure and Optimize the Removal of MMT Protecting Groups". URL: [Link]

Application Note: Automated Incorporation of L-2-Aminomethylphenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of L-2-Aminomethylphenylalanine (often abbreviated as Amp or Phe(2-CH₂NH₂) ) into synthetic peptides is a critical strategy for developing peptidomimetics, particularly for Hydrogen Bond Surrogate (HBS) helices and constrained macrocycles. This non-canonical amino acid features an ortho-aminomethyl substitution on the phenyl ring, providing a reactive handle for intramolecular lactamization or acting as a conformational constraint to stabilize secondary structures.

However, the introduction of this residue presents significant challenges in Solid-Phase Peptide Synthesis (SPPS). The ortho-substitution creates substantial steric hindrance , shielding the


-amino group and impeding acylation kinetics. Furthermore, the side-chain amine requires orthogonal protection (typically Boc or Alloc) to prevent branching or premature cyclization.

This Application Note provides a validated protocol for the automated incorporation of Fmoc-L-Phe(2-CH₂NHBoc)-OH, focusing on overcoming steric barriers to ensure high-purity synthesis.

Chemical Properties & Reagent Handling[1][2][3]

Successful synthesis begins with the correct building block selection.[1][2] For standard Fmoc-SPPS where the final peptide retains a free amine or is cleaved globally, the Boc-protected side chain is preferred.

Key Reagent Specifications
ParameterSpecification
Compound Name Fmoc-L-2-(Boc-aminomethyl)phenylalanine
Abbreviation Fmoc-Phe(2-CH₂NHBoc)-OH
Molecular Weight ~516.6 g/mol
Solubility Soluble in DMF; may require mild warming (30°C) or NMP for high concentrations.
Side Chain Protection Boc (Acid labile; removed during TFA cleavage)
Steric Profile High . Ortho-substitution twists the phenyl ring, shielding the reaction center.

Automated Synthesis Protocol

Resin Selection

Due to the steric bulk of the Amp residue, "low-loading" resins are recommended to prevent aggregation.

  • Recommended: Rink Amide MBHA or Wang Resin (Loading < 0.4 mmol/g).

  • Why: High loading promotes inter-chain aggregation, which, combined with the bulky Amp residue, can halt synthesis.

Stock Solution Preparation

Unlike standard amino acids, Fmoc-Phe(2-CH₂NHBoc)-OH can exhibit slow dissolution kinetics.

  • Weigh the required amount of amino acid (calculate for 5-fold excess if possible, though 3-fold is acceptable with double coupling).

  • Dissolve in NMP (N-Methyl-2-pyrrolidone) or DMF .[3]

    • Note: NMP is preferred for hindered residues as it disrupts beta-sheet aggregation better than DMF.

  • Add HOAt (1-Hydroxy-7-azabenzotriazole) equal to the amino acid equivalents immediately.

The Coupling Cycle (Critical Step)

Standard DIC/Oxyma or HBTU protocols are often insufficient. The following "Power Cycle" is required.

Coupling Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. It reacts faster than HBTU/TBTU for sterically hindered junctions.

  • Base: DIEA (Diisopropylethylamine).[3]

Protocol Steps:

  • Pre-Activation: Mix Fmoc-AA, HATU, and DIEA (1:0.95:2 ratio) for 30 seconds prior to delivery to the resin. Do not age longer than 2 minutes to avoid racemization.

  • Coupling 1: Dispense activated solution. Reaction time: 60 minutes at Room Temp (or 20 min at 50°C if microwave-assisted).

  • Drain & Wash: DMF Wash (3x).[4]

  • Coupling 2 (Re-Coupling): Repeat the step with fresh reagents. Reaction time: 60 minutes .

  • Capping (Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Fmoc Deprotection

The bulky side chain does not significantly hinder Fmoc removal, but it does increase the hydrophobicity of the site.

  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation in adjacent residues).

  • Cycles: 2 x 10 minutes.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the modified SPPS cycle required for Fmoc-Phe(2-CH₂NHBoc)-OH.

SPPS_Amp_Cycle Start Resin-Peptide (Free Amine) Dissolve Dissolve Fmoc-Phe(2-CH2NHBoc)-OH Solvent: NMP Start->Dissolve Activate Activation (HATU/DIEA) < 2 mins pre-activation Dissolve->Activate Couple1 Coupling 1 60 min @ RT / 20 min @ 50°C Activate->Couple1 Wash1 Wash (DMF 3x) Couple1->Wash1 Couple2 Coupling 2 (Mandatory) Fresh Reagents Wash1->Couple2 Test Kaiser Test / Chloranil Couple2->Test Cap Capping (Ac2O) Test->Cap Positive (Incomplete) Deprotect Fmoc Deprotection 20% Piperidine Test->Deprotect Negative (Complete) Cap->Deprotect Prevents Deletion NextAA Proceed to Next AA Deprotect->NextAA

Caption: Modified SPPS cycle highlighting the mandatory double-coupling strategy for sterically hindered Amp residues.

Post-Synthetic Processing & Cleavage[2][5]

Cleavage Cocktail

The Boc group on the side chain is acid-labile. Standard cleavage cocktails will simultaneously cleave the peptide from the resin and deprotect the side chain amine.

  • Cocktail: TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%).

  • Time: 2 to 3 hours at room temperature.

  • Note: If the peptide contains Met or Cys, include DODT (3,6-Dioxa-1,8-octanedithiol) to prevent oxidation, as the bulky Amp residue can trap scavengers if the peptide aggregates.

Cyclization (Optional)

If the Amp residue is intended for lactamization (e.g., reacting the side-chain amine with an Asp/Glu side chain):

  • Use Fmoc-Phe(2-CH₂NHAlloc)-OH instead of the Boc derivative.

  • Selectively remove Alloc using Pd(PPh₃)₄/PhSiH₃ while on-resin.

  • Activate the Asp/Glu side chain (which must be allyl-protected or similar) and cyclize before final TFA cleavage.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Incomplete Coupling (Blue Beads) Steric hindrance prevents access.[3]Switch to HATU if using HBTU. Increase temperature to 50°C (Microwave). Perform Triple Coupling .
Low Yield / Deletion Sequence Aggregation at the bulky residue.Use NMP as the main solvent. Use ChemMatrix resin (PEG-based) instead of Polystyrene.
Mass Spec +56 Da Incomplete t-Butyl removal (rare) or t-Butyl adduct.Extend cleavage time. Ensure scavengers (TIS/Water) are fresh.
Racemization Over-activation.Do not pre-activate HATU for >2 minutes. Use Oxyma Pure with DIC as an alternative if HATU causes racemization.

References

  • BenchChem Technical Support. (2025).[3][2][5] D-Phenylalanine Coupling in SPPS: Troubleshooting Steric Hindrance. Retrieved from 3

  • Chem-Impex International. Fmoc-2-(Boc-aminomethyl)phenylalanine Product Data & Applications. Retrieved from 6

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: Automated Monitoring and Protocols. Retrieved from 7

  • University of California, Irvine (Nowick Lab). (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from 1

Sources

Introduction: Navigating the Synthesis of Peptides with Substituted Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Bond Formation with Boc-L-2-Aminomethylphenylalanine

Boc-L-2-Aminomethylphenylalanine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure incorporates the standard N-α-tert-butyloxycarbonyl (Boc) protecting group, which is readily removed under mild acidic conditions, making it a cornerstone of a key strategy in peptide synthesis.[] The defining feature of this molecule is the aminomethyl group at the ortho position of the phenyl side chain. This additional functional group provides a site for further chemical modification, allowing for the creation of complex peptide architectures, branched peptides, and peptide-drug conjugates.[1]

However, the very feature that makes this amino acid valuable—the ortho-substituted side chain—also introduces a significant synthetic challenge: steric hindrance. The bulk of the aminomethylphenyl group can impede the approach of the nucleophilic amine of the coupling partner, slowing down the rate of peptide bond formation and potentially leading to incomplete reactions.[5] Therefore, successful incorporation of Boc-L-2-Aminomethylphenylalanine into a peptide sequence requires carefully optimized coupling conditions and the use of highly efficient activating reagents.

This document serves as a comprehensive technical guide for researchers, providing a detailed overview of the principles, reagents, and protocols necessary for the effective coupling of Boc-L-2-Aminomethylphenylalanine in both solution-phase and solid-phase peptide synthesis (SPPS).

The Mechanism of Peptide Bond Formation: An Overview

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[6][7] In modern peptide synthesis, this process is not spontaneous and requires the "activation" of the carboxyl group to make it a better electrophile for the incoming amine. This is achieved using coupling reagents.

The general mechanism proceeds in two stages:

  • Carboxyl Activation: The coupling reagent reacts with the N-protected amino acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt.

  • Nucleophilic Attack (Aminolysis): The free amino group of the second amino acid or the resin-bound peptide attacks the activated carboxyl group, forming the tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond.

The choice of coupling reagent is critical as it directly influences reaction speed, yield, and the suppression of side reactions, most notably racemization.[6]

Selecting the Optimal Coupling Reagents and Conditions

For sterically demanding residues like Boc-L-2-Aminomethylphenylalanine, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may prove insufficient.[5] More potent activating reagents are generally required to achieve high coupling efficiencies.[5]

Uronium/Aminium Salt Reagents

Uronium-based reagents are among the most effective for difficult couplings.[6][8] They react with the carboxyl group to form highly reactive intermediates.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling sterically hindered amino acids.[5][8] It reacts faster and with less epimerization compared to many other reagents.[9] The 7-azabenzotriazole (OAt) ester intermediate it forms is more reactive than the corresponding OBt esters.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is another highly efficient and popular coupling reagent.[9][10] While slightly less reactive than HATU, it provides an excellent balance of reactivity and cost for many applications.[11]

Phosphonium Salt Reagents

Phosphonium salts are another class of highly efficient coupling reagents that offer low racemization risk.[6][8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A strong coupling reagent with high reactivity, PyBOP is widely used in both solution and solid-phase synthesis.[8]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-derivative of PyBOP, PyAOP is highly effective, especially for coupling N-methylated or other hindered amino acids.[5][9]

Additives to Suppress Racemization

During the activation step, the α-carbon of the amino acid can become susceptible to deprotonation, leading to a loss of stereochemical integrity (racemization).[7][12][13] To prevent this, additives are used.

  • HOBt (1-Hydroxybenzotriazole): HOBt intercepts the initial reactive intermediate (e.g., the O-acylisourea from a carbodiimide) to form an active ester.[14] This OBt-ester is more stable, which suppresses racemization and improves coupling efficiency.[10][14]

  • HOAt (1-Hydroxy-7-azabenzotriazole): HOAt functions similarly to HOBt but is more effective at accelerating coupling and reducing racemization due to neighboring group effects.[14] Reagents like HATU and PyAOP already incorporate the HOAt moiety.[7]

Bases and Solvents
  • Bases: A non-nucleophilic tertiary amine base is essential for most modern coupling reactions. N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are commonly used to deprotonate the carboxylic acid and neutralize any salts present in the reaction mixture.[7]

  • Solvents: The solvent must be able to solvate the reactants and, in SPPS, swell the resin. N,N-Dimethylformamide (DMF) is a standard choice. For particularly difficult sequences or aggregative peptides, N-Methyl-2-pyrrolidone (NMP) is often preferred for its superior solvating properties.[5]

Data Presentation: Recommended Coupling Conditions

The following table summarizes recommended starting conditions for the coupling of Boc-L-2-Aminomethylphenylalanine. Molar equivalents are based on the limiting reagent, which is typically the amine component in solution-phase or the resin loading in SPPS.

Reagent SystemBoc-AA (eq.)Reagent (eq.)Additive (eq.)Base (eq.)SolventTypical TimeEfficacy for Hindered AA
HATU 1.5 - 2.01.45 - 1.9-3.0 - 4.0 (DIPEA)DMF or NMP30 min - 2 hrVery High[11]
HBTU/HOBt 1.5 - 2.01.45 - 1.91.5 - 2.03.0 - 4.0 (DIPEA)DMF or NMP1 - 4 hrHigh[11]
PyBOP 1.5 - 2.01.45 - 1.9-3.0 - 4.0 (DIPEA)DMF or NMP1 - 4 hrHigh[8]
DIC/HOBt 2.0 - 5.02.0 - 5.52.0 - 5.5-DCM or DMF2 - 12 hrModerate[15]

Visualizations: Workflow and Mechanism

PeptideCouplingWorkflow cluster_reactants Reactant Preparation cluster_activation Activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification BocAA Boc-L-2-Aminomethyl-Phe-OH Mix Combine & Stir (Monitor with Kaiser or LC-MS) BocAA->Mix Amine Amine Component (e.g., H-AA-OR or Peptide-Resin) Amine->Mix Reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Reagents->Mix Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mix Purify Aqueous Wash (Solution) or Resin Wash (SPPS) Followed by Purification Mix->Purify Reaction Completion

Caption: General workflow for a peptide coupling reaction.

HATU_Mechanism RCOOH Boc-AA-COOH RCOO_neg Boc-AA-COO⁻ RCOOH->RCOO_neg -H⁺ HATU HATU Activated_Ester Highly Reactive OAt-Ester Intermediate Base Base (DIPEA) RCOO_neg->Activated_Ester + HATU Peptide Boc-AA-CO-NH-R' (Peptide Bond) Activated_Ester->Peptide + H₂N-R' (Aminolysis) Amine H₂N-R'

Caption: Simplified mechanism of carboxyl activation by HATU.

Experimental Protocols

Safety Precaution: Always handle coupling reagents, solvents, and bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Solution-Phase Coupling Using HATU

This protocol describes the coupling of Boc-L-2-Aminomethylphenylalanine to an amino acid ester hydrochloride salt.

Materials:

  • Boc-L-2-Aminomethylphenylalanine (1.0 eq.)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq.)

  • HATU (1.05 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

  • Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • Amine Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to generate the free amine.

  • Carboxyl Component Preparation: In a separate vessel, dissolve Boc-L-2-Aminomethylphenylalanine (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Coupling Reaction: Add the solution from step 2 to the stirring amine solution from step 1.

  • Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the incorporation of Boc-L-2-Aminomethylphenylalanine into a peptide chain on a resin using a Boc-SPPS strategy.

Materials:

  • N-terminal deprotected peptide-resin (1.0 eq., based on resin loading)

  • Boc-L-2-Aminomethylphenylalanine (4.0 eq.)

  • HATU (3.9 eq.)

  • DIPEA (8.0 eq.)

  • DMF or NMP

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • N-α-Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes, drain, and then treat again for 20-30 minutes to remove the N-terminal Boc group.[16]

  • Washes: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (5x) to remove residual TFA.

  • Neutralization: Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes (2x), followed by thorough DMF washes (5x).

  • Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-L-2-Aminomethylphenylalanine (4.0 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8.0 eq.) and allow the solution to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution from step 5 to the resin. Agitate the mixture for 45-60 minutes.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Post-Coupling Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

  • Double Coupling (if necessary): If the ninhydrin test is positive (blue beads), indicating incomplete coupling, drain the resin and repeat steps 5-8 with a fresh solution of activated amino acid.[5]

Troubleshooting and Scientific Considerations

  • Incomplete Coupling: Due to steric hindrance, a standard coupling time may be insufficient. If a ninhydrin test remains positive, a second "double coupling" step is a highly effective strategy to drive the reaction to completion.[5]

  • Racemization: While potent uronium/aminium reagents generally exhibit low racemization rates, risk can be further minimized by avoiding elevated temperatures and prolonged pre-activation times.[7][11]

  • Guanidinylation: A potential side reaction with HBTU/HATU is the capping of the N-terminal amine by the reagent itself.[17] Pre-activating the carboxylic acid for a short period (1-5 minutes) before adding it to the resin minimizes this risk by ensuring the activated ester is formed first.[17]

  • Side-Chain Protection: The aminomethyl group on the phenylalanine side chain is also a nucleophile. For many synthetic routes, it will be necessary to protect this group (e.g., with an Fmoc or Cbz group) to prevent side reactions, such as branching. The choice of protecting group must be orthogonal to the N-α-Boc group.[1][2]

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Beijing Dilun Biotechnology Co., Ltd.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Boc-2-(Fmoc-aminomethyl)-L-phenylalanine | 959573-16-1. (n.d.). J&K Scientific. Retrieved from [Link]

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed. Retrieved from [Link]

  • Application Notes and Protocols for the Coupling of BOC-L-Phenylalanine-¹³C with HBTU and H
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • Common side reactions with Boc-D-Lys-OH in peptide synthesis. (2025). Benchchem.

Sources

Application Note: Post-Synthetic Modification of L-2-Aminomethylphenylalanine (2-Amp) Residues in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The expansion of peptide chemical space relies heavily on the genetic and synthetic incorporation of non-canonical amino acids (ncAAs)[1]. Among these, L-2-Aminomethylphenylalanine (L-2-Amp) has emerged as a privileged scaffold for drug development. By positioning a primary benzylamine group at the ortho-position of the phenylalanine ring, L-2-Amp introduces a rigidified spatial orientation that is highly sought after in the design of constrained peptidomimetics, such as gonadotropin-releasing hormone (GnRH) antagonists[2] and highly selective kappa opioid receptor agonists[3].

Beyond its structural benefits, the true utility of L-2-Amp lies in its unique electronic properties. The primary aliphatic amine of a standard lysine residue has a pKa of ~10.5. In contrast, the benzylamine group of L-2-Amp exhibits a pKa of approximately 9.0. This ~1.5-unit difference in pKa is the mechanistic cornerstone of its post-synthetic utility. At a controlled physiological or slightly basic pH (7.5–8.0), the L-2-Amp side chain exists in a dynamic equilibrium where ~10% is unprotonated and highly nucleophilic. Meanwhile, lysine residues remain >99% protonated and essentially non-nucleophilic. This enables pH-tuned chemoselective acylation, reductive amination, or click-derivatization. Furthermore, advances in the stereoselective synthesis of enantiomerically pure L-2-Amp have made orthogonal protection strategies highly accessible for Solid-Phase Peptide Synthesis (SPPS)[4].

Quantitative Data Summaries

To successfully design a modification strategy, researchers must select the appropriate reaction environment based on the physicochemical properties of the target residues and the protecting groups utilized during SPPS.

Table 1: Physicochemical Comparison of Amine-Bearing Amino Acids

Amino AcidSide Chain Amine TypeApprox. pKaRelative Nucleophilicity at pH 8.0Steric Environment
L-Lysine Primary Aliphatic~10.5Low (<1% unprotonated)Flexible, unhindered
L-2-Amp Primary Benzylamine~9.0High (~10% unprotonated)Rigid, ortho-restricted
L-4-Amp Primary Benzylamine~9.0High (~10% unprotonated)Rigid, para-extended

Table 2: Orthogonal Protecting Group Strategies for L-2-Amp in Fmoc-SPPS

Protecting GroupCleavage ConditionCompatibility with FmocCompatibility with Boc/tBu
Mtt (4-Methyltrityl)1-2% TFA in DCMYes (Stable)Yes (Stable)
ivDde 2% Hydrazine in DMFYes (Stable)Yes (Stable)
Alloc Pd(PPh3)4, PhSiH3Yes (Stable)Yes (Stable)
Boc 95% TFA (Global Cleavage)Yes (Stable)Cleaved simultaneously

Workflow & Chemical Logic Visualizations

G A Synthesize Peptide Fmoc-L-2-Amp(Mtt)-OH B On-Resin Deprotection (1% TFA in DCM) A->B Orthogonal Route D Global Cleavage (95% TFA cocktail) A->D Direct Cleavage Route C On-Resin Modification (NHS-Ester / Aldehyde) B->C C->D E Solution-Phase Modification (pH 7.8 Buffer) D->E pH-Controlled F Purified Modified Peptide D->F E->F

Workflow for On-Resin vs. Solution-Phase Post-Synthetic Modification of L-2-Amp.

G pH Buffer pH 7.5 - 8.0 Amp L-2-Amp (pKa ~9.0) ~10% Unprotonated (Nucleophilic) pH->Amp Lys Lys pH->Lys Mod Selective Acylation at L-2-Amp Amp->Mod Fast Kinetics Lys->Mod Slow Kinetics

Chemical logic of pH-tuned selective acylation of L-2-Amp over Lysine residues.

Experimental Protocols

Protocol A: On-Resin Orthogonal Modification via Mtt-Deprotection

This protocol is ideal when the peptide contains multiple reactive amines and absolute regiocontrol is required prior to global cleavage.

Causality & Logic: The 4-methyltrityl (Mtt) group is hyper-acid sensitive. Using a highly dilute acid (1% TFA) in a non-polar solvent (DCM) selectively cleaves the Mtt group from the L-2-Amp benzylamine while leaving standard Boc/tBu groups and the peptide-resin linker completely intact.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-L-2-Amp(Mtt)-containing peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Mtt Deprotection: Treat the resin with 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIPS) in DCM (5 mL).

  • Self-Validating Colorimetric Check: The cleavage of the Mtt group generates an intensely yellow trityl cation. Agitate for 3 minutes, drain, and repeat the treatment. Continue this cycle (typically 5–8 times) until the drained solution is completely colorless, confirming quantitative Mtt removal.

  • Neutralization: Wash the resin with 5% Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) (3 × 3 min) to neutralize the TFA salts and restore the nucleophilicity of the L-2-Amp amine.

  • Quality Control (Micro-cleavage): Self-Validating System: Withdraw ~1 mg of resin, treat with 95% TFA/2.5% TIPS/2.5% H2O for 1 hour, precipitate in cold ether, and analyze via MALDI-TOF MS to confirm the expected mass shift (-256 Da for Mtt loss) without premature cleavage of other protecting groups.

  • Acylation/Modification: Add 3.0 equivalents of the desired NHS-ester (e.g., fluorophore or PEG) and 6.0 equivalents of DIPEA in minimal DMF. Agitate in the dark for 4–12 hours.

  • Global Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the fully modified peptide using standard 95% TFA cocktails.

Protocol B: Solution-Phase pH-Tuned Selective Acylation

This protocol leverages the pKa differential between L-2-Amp and Lysine, allowing for late-stage functionalization of unprotected peptides.

Causality & Logic: By buffering the reaction strictly at pH 7.8, the L-2-Amp benzylamine (pKa ~9.0) is sufficiently deprotonated to attack electrophiles (like NHS-esters), whereas the Lysine side chain (pKa ~10.5) remains protonated, creating a kinetic window for chemoselectivity.

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the globally cleaved and lyophilized peptide (containing both free Lys and free L-2-Amp) in 100 mM Sodium Phosphate buffer at pH 7.8 to a final concentration of 2–5 mg/mL. Note: If the peptide is hydrophobic, up to 30% DMSO or DMF can be added as a co-solvent.

  • Reagent Addition: Dissolve the NHS-ester modifier in anhydrous DMSO. Add 1.1 equivalents of the modifier dropwise to the rapidly stirring peptide solution.

  • Reaction Monitoring (Self-Validating System): Monitor the reaction via analytical RP-HPLC every 15 minutes.

    • Feedback Loop: If the mono-modified product peak plateaus while unreacted starting material remains, incrementally raise the pH by 0.1 units using 0.1 M NaOH.

    • Safety Catch: If di-modification (indicating off-target lysine reaction) exceeds 2% by peak area, immediately lower the pH by 0.2 units using 0.1 M HCl to quench the off-target kinetics.

  • Quenching: Once conversion reaches >90%, quench the reaction by adding 10 equivalents of hydroxylamine or by acidifying the mixture to pH 4.0 with dilute trifluoroacetic acid.

  • Purification: Purify the selectively modified peptide via preparative RP-HPLC and lyophilize.

References

1.[1] "Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis", Chemical Reviews (ACS Publications). URL: 2.[2] "Design of Potent Dicyclic (4−10/5−8) Gonadotropin Releasing Hormone (GnRH) Antagonists", Journal of Medicinal Chemistry (ACS Publications). URL: 3.[3] "US7402564B1 - Synthetic peptide amides", Google Patents. URL: 4.[4] "Stereoselective amination of chiral enolates: Synthesis of enantiomerically pure α,α-diamino acids", ResearchGate. URL:

Sources

Application Note: Site-Specific Bioorthogonal Labeling Using L-2-Aminomethylphenylalanine (L-2-AMF)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Introduction & Mechanistic Rationale

Site-specific protein labeling is a cornerstone of modern biotherapeutics, enabling the precise attachment of fluorophores, PEG chains, and cytotoxic drugs without disrupting protein folding or function. While canonical lysine and cysteine residues are frequently targeted, their high abundance often leads to heterogeneous, poorly defined conjugate mixtures.

The genetic incorporation of non-canonical amino acids (ncAAs) like L-2-Aminomethylphenylalanine (L-2-AMF) via amber stop codon suppression provides a highly elegant bioorthogonal handle[1]. Unlike azide or alkyne-bearing ncAAs that require copper catalysts or bulky cyclooctynes, L-2-AMF leverages a simple, tunable pKa differential to achieve chemoselective acylation[2].

The Causality of pH-Tuned Chemoselectivity

The core principle of L-2-AMF labeling relies on the distinct acid-base chemistry of its side chain. The primary amine of the canonical amino acid Lysine has a pKa of ~10.5. At physiological pH (7.4), Lysine is >99.9% protonated and essentially non-nucleophilic. In contrast, the ortho-benzylamine group of L-2-AMF has a significantly lower pKa of ~9.3[3].

By carefully buffering the conjugation reaction at pH 7.5–7.8, we create a thermodynamic window where a functional fraction of L-2-AMF remains deprotonated and highly reactive toward N-hydroxysuccinimide (NHS) esters or isothiocyanates, while canonical lysines remain protected by protonation. Furthermore, positioning the aminomethyl group at the ortho position (L-2-AMF) rather than the para position induces unique proximity effects, making it highly valuable for structurally constrained biocatalysis and labeling[4].

Experimental Workflows & Protocols

Protocol 1: In Vivo Genetic Incorporation of L-2-AMF

Self-Validating Design: This protocol includes an auto-induction phase and a mandatory mass-spectrometry validation step to ensure the orthogonal translation system (OTS) has successfully suppressed the amber codon rather than terminating translation[5].

Materials:

  • E. coli BL21(DE3) competent cells.

  • pET-Target-TAG plasmid (target gene with an in-frame UAG codon).

  • pEVOL-MjTyrRS plasmid (encoding the orthogonal tRNA/aaRS pair).

  • L-2-Aminomethylphenylalanine (CAS: 158149-99-6)[3].

Step-by-Step Methodology:

  • Transformation: Co-transform E. coli BL21(DE3) with both pET-Target-TAG and pEVOL-MjTyrRS. Plate on LB agar containing Ampicillin (100 µg/mL) and Chloramphenicol (34 µg/mL).

  • Pre-Culture: Inoculate a single colony into 10 mL of 2xYT medium with antibiotics. Grow overnight at 37°C.

  • ncAA Preparation (Critical Step): Dissolve L-2-AMF in 0.1 M NaOH to a concentration of 100 mM, then carefully adjust the pH to 7.5 using HCl.

    • Expert Insight: Direct addition of L-2-AMF powder to the culture causes localized osmotic stress and poor solubility, leading to low incorporation yields.

  • Expression: Inoculate 1 L of Terrific Broth (TB) with the overnight culture. Grow at 37°C until OD600 reaches 0.6. Add the prepared L-2-AMF to a final concentration of 2 mM.

  • Induction: Add 1 mM IPTG (to induce the target protein) and 0.2% L-arabinose (to induce the MjTyrRS). Shift the temperature to 25°C and express for 16 hours.

  • Purification: Harvest cells by centrifugation. Lyse via sonication in Lysis Buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Purify the target protein using Ni-NTA affinity chromatography.

G A Target Gene (Amber Codon TAG) F Ribosomal Translation (Elongation) A->F mRNA Template B Engineered aaRS (e.g., MjTyrRS variant) E Aminoacyl-tRNA Complex (L-2-AMF-tRNA) B->E Catalyzes C Orthogonal tRNA (CUA anticodon) C->E Binds D L-2-AMF ncAA (CAS: 158149-99-6) D->E Loaded onto E->F Enters A-site G L-2-AMF Incorporated Target Protein F->G Amber Suppression

Fig 1: Genetic incorporation of L-2-AMF via orthogonal translation system (Amber Suppression).

Protocol 2: Chemoselective Bioorthogonal Conjugation

Materials:

  • Purified L-2-AMF-tagged protein.

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • NHS-Ester Fluorophore (e.g., Alexa Fluor 488-NHS).

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze or use a spin-desalting column to exchange the purified protein into the Labeling Buffer.

    • Expert Insight: Tris buffers must be strictly avoided as the primary amine in Tris will competitively quench the NHS-ester.

  • Probe Preparation: Reconstitute the NHS-Ester probe in anhydrous DMSO to a 10 mM stock.

    • Expert Insight: Anhydrous DMSO prevents the premature hydrolysis of the NHS ester, ensuring a self-validating stoichiometric reaction.

  • Conjugation: Adjust the protein concentration to 20 µM. Add the NHS-Ester probe to a final concentration of 100 µM (5 molar equivalents). Mix gently and incubate at room temperature for 1.5 hours in the dark.

  • Quenching: Add 1/10th volume of 1 M Tris-HCl (pH 8.0) and incubate for 15 minutes to quench unreacted NHS esters.

  • Cleanup: Remove free dye using a size-exclusion spin column (e.g., Zeba Spin Desalting Column, 7K MWCO).

G A Protein with L-2-AMF (pKa ~9.3) & Lysines (pKa ~10.5) B Buffer pH 7.4 - 7.8 (Thermodynamic Window) A->B C L-2-AMF Amine Partially Deprotonated (Active) B->C Selectivity D Lysine ε-Amine Fully Protonated (Inactive) B->D Suppression F Site-Specific Conjugation (Stable Amide Bond) C->F Nucleophilic Attack G Minimal Background Labeling D->G Steric/Charge Repulsion E NHS-Ester Fluorophore or PEG Handle E->F Acylation

Fig 2: pH-driven chemoselective conjugation logic exploiting the pKa differential of L-2-AMF.

Validation & Quality Control (Self-Validating System)

To establish trustworthiness, the workflow must be internally validated at two critical checkpoints:

  • Intact Mass Spectrometry (ESI-TOF): Analyze the purified, unconjugated protein. You must observe a mass shift corresponding to the exact mass of the wild-type protein plus 176.1 Da (the residue mass of L-2-AMF, accounting for water loss during peptide bond formation).

  • In-Gel Fluorescence: Run the conjugated protein on an SDS-PAGE gel alongside a wild-type control protein (lacking L-2-AMF but subjected to the exact same labeling protocol). The wild-type control must show zero fluorescence, validating that the pH 7.5 buffer successfully suppressed canonical lysine labeling.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Amine Reactivity at Varying pH

pH LevelL-2-AMF Deprotonated (%)Lysine Deprotonated (%)Relative Selectivity RatioEmpirical Labeling Outcome
6.5~0.15%~0.01%15:1Very Low Efficiency
7.5 ~1.56% ~0.10% 15.6:1 Optimal Site-Specificity
8.5~13.6%~0.99%13.7:1High Yield, Moderate Background
9.5~61.3%~9.09%6.7:1High Background (Lysine Labeling)

Table 2: Reagent Preparation & Storage Standards

ReagentWorking ConcentrationSolvent / BufferStorage ConditionsShelf Life
L-2-AMF Stock 100 mM0.1 M NaOH, adj. to pH 7.5-20°C, aliquoted6 months
NHS-Ester Probe 10 mMAnhydrous DMSO-80°C, desiccated3 months
Labeling Buffer 1x50 mM HEPES, 150 mM NaCl (pH 7.5)4°C, sterile filtered1 year
Quenching Buffer 1 MTris-HCl (pH 8.0)Room Temperature1 year

References

  • Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Chemical Reviews (2024).[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences (2023).[Link]

  • L-2-Aminomethylphenylalanine | C10H14N2O2 | CID 2762275. PubChem Database (National Center for Biotechnology Information).[Link]

Sources

Application Note: Preparation and Use of Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and application of Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH in solid-phase peptide synthesis (SPPS). The incorporation of non-canonical amino acids (ncAAs) like this ortho-substituted phenylalanine derivative is a key strategy for developing peptides with enhanced structural and functional properties, such as constrained conformations for improved stability and bioactivity.[1][2][3] This note details validated protocols for purity assessment and provides a step-by-step workflow for its successful incorporation into peptide sequences using standard Fmoc/tBu chemistry.

Introduction: The Strategic Advantage of Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH

Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH is a non-proteinogenic amino acid designed for advanced peptide synthesis. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected aminomethyl group on the ortho position of the phenyl ring, makes it a valuable building block for creating peptidomimetics, constrained peptides, and novel therapeutic agents.[4]

The strategic placement of the side-chain amine allows for the generation of cyclic peptides or the introduction of specific functionalities post-synthesis. The orthogonal protection scheme is central to its utility in modern peptide chemistry:[5][6]

  • Nα-Fmoc Group: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amine, allowing for sequential amino acid addition under mild conditions.[5][7]

  • Side-Chain Boc Group: The acid-labile Boc group offers robust, permanent protection for the side-chain aminomethyl group throughout the synthesis, preventing unwanted side reactions. It is removed during the final cleavage step.[5][8]

This dual-protection strategy ensures compatibility with the most widely used Fmoc-SPPS methodology, enabling its seamless integration into established synthesis workflows.[5][9]

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Protocol 3: SPPS Coupling Cycle

This protocol assumes a manual synthesis in a reaction vessel. Reagent equivalents are based on the initial loading of the resin.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH.

  • Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection Solution: 20% (v/v) piperidine in DMF. [5][10]* Kaiser Test Kit reagents. [11][12][13] A. Nα-Fmoc Deprotection:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF and add the 20% piperidine/DMF solution to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes. This two-step process ensures complete removal of the Fmoc group. [7]5. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [6] B. Coupling Reaction:

  • Activation: In a separate vial, dissolve 3-4 equivalents of Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH and 3-4 equivalents of HBTU in DMF. Add 6-8 equivalents of DIPEA. Vortex briefly. The solution should change color.

    • Causality: HBTU, in the presence of a base (DIPEA), rapidly converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-uronium ester, which readily reacts with the free amine on the peptide-resin to form a stable amide bond. [14][15]2. Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Expert Insight: Due to the potential steric hindrance from the ortho-substituted side chain, a longer coupling time or even a "double coupling" (repeating the coupling step with fresh reagents) may be necessary to drive the reaction to completion. [1] C. Reaction Monitoring (Kaiser Test):

  • Remove a small sample of resin beads (1-5 mg) and wash them thoroughly with DMF, then ethanol.

  • Place the beads in a small test tube. Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in butanol, and phenol in butanol). [11][12]3. Heat the tube at 110-120°C for 5 minutes. [11][13]4. Interpretation: [11] * Negative (Yellow beads/solution): The coupling is complete. No free primary amines are present. Proceed with washing.

    • Positive (Blue/Purple beads/solution): The coupling is incomplete. Free amines are still present. A recoupling step (Protocol 3B) is required.

D. Washing:

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection cycle.

Protocol 4: Final Cleavage and Deprotection

This step simultaneously cleaves the completed peptide from the solid support and removes the acid-labile side-chain protecting groups, including the Boc group on the aminomethyl side chain.

Materials:

  • Dried peptide-resin.

  • Cleavage Cocktail (Reagent K): TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5 (v/v/v/v/v). [6][16]* Cold diethyl ether.

Methodology:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • CAUTION: Work in a well-ventilated fume hood. Add the freshly prepared Reagent K cleavage cocktail to the resin (approx. 10 mL per gram of resin). [16][17] * Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups (like Boc, tBu, Trt). [16][18]The other components are "scavengers" that trap the highly reactive carbocations generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine. [16][17][18]3. Agitate the mixture at room temperature for 2-4 hours. [1][17]4. Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate dropwise to a large volume (10-20x) of ice-cold diethyl ether. [1]6. Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation. Decant the ether.

  • Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.

Conclusion

Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH is a powerful tool for introducing conformational constraints and novel functionalities into synthetic peptides. Success in its application hinges on two key pillars: rigorous quality control of the starting material and the optimization of coupling conditions to account for potential steric challenges. By following the validated protocols for purity assessment and SPPS outlined in this guide, researchers can confidently incorporate this non-canonical amino acid, paving the way for the discovery and development of next-generation peptide-based therapeutics and research tools.

References

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Peptide Primers. (n.d.). Peptide Synthesis for Beginners. Peptide Primers. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Varkey, J. T., & O'Brien-Simpson, N. M. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • PubMed. (2011, July 30). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). Short-Chain Peptide Analysis by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Mass Spectrometer. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. Retrieved from [Link]

  • Iris Biotech. (n.d.). 60017 Kaiser test kit. Iris Biotech. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Retrieved from [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]

  • Frontiers. (2020, September 28). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry. Springer Nature. Retrieved from [Link]

  • PubMed. (2009, April 10). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022, November 23). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. RSC Publishing. Retrieved from [Link]

  • King's College London Research Portal. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. King's College London. Retrieved from [Link]

Sources

Advanced Strategies for Peptide Macrocyclization Utilizing ortho-Aminomethyl-Phenylalanine (o-Amf)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Macrocyclization is a cornerstone strategy in modern peptide drug development, designed to overcome the high entropic penalties and proteolytic susceptibility inherent to linear peptides. Among the arsenal of non-canonical amino acids (ncAAs), ortho-aminomethyl-phenylalanine (o-Amf) has emerged as a highly privileged scaffold for structural pre-organization.

The Causality of o-Amf Substitution: The incorporation of o-Amf introduces a primary benzylic amine situated exactly ortho to the phenylalanine side-chain attachment point. From a thermodynamic perspective, this specific ortho-substitution sterically restricts the


 and 

dihedral angles of the peptide backbone. By locking the backbone into a pre-organized, binding-competent conformation, o-Amf drastically reduces the entropic penalty (

) upon target binding.

Furthermore, the benzylic amine mimics the positive charge of canonical basic residues (like Lysine or Arginine) but presents it on a rigidified aromatic scaffold. This causality explains its superior efficacy in targeting shallow, solvent-exposed protein pockets, such as the S1/S2 pockets of the Zika virus NS2B-NS3 protease ()[1] and the active site of New Delhi metallo-


-lactamase 1 (NDM-1) ()[2].

Pathway N1 o-Amf Incorporation (Benzylic Amine Scaffold) N2 Steric Restriction of χ1/χ2 Angles N1->N2 N3 Backbone Pre-organization N2->N3 N4 Reduced Entropic Penalty (ΔS) N3->N4 N5 Enhanced Target Affinity (e.g., Zika Protease, NDM-1) N4->N5

Thermodynamic and structural causality of o-Amf in enhancing macrocycle target affinity.

Core Macrocyclization Strategies

Strategy A: On-Resin Head-to-Side-Chain Lactamization

This strategy utilizes o-Amf's primary amine to form a highly stable amide bond (lactam) with a side-chain carboxylate (e.g., Aspartic or Glutamic acid) elsewhere in the sequence.

  • Field Application: This approach was instrumental in developing pan-group agr agonists in Staphylococcus epidermidis quorum sensing (QS) networks. Replacing a flexible Lysine with o-Amf maintained the necessary positive charge while rigidifying the macrocycle, leading to super-activation of the QS system ()[3].

Strategy B: DNA-Templated Macrocyclization (DTS)

In DNA-encoded libraries (DELs), o-Amf is utilized to expand structural diversity. The benzylic amine undergoes sequence-programmed reductive amination or amidation with DNA-linked electrophiles.

  • Field Application: Second-generation DNA-templated macrocycle libraries incorporated o-Amf to generate over 256,000 small-molecule macrocycles, yielding highly potent, cell-permeable inhibitors of insulin-degrading enzyme (IDE) ()[4].

Quantitative Impact of o-Amf on Macrocycle Properties

The substitution of canonical amino acids with o-Amf yields measurable improvements in binding kinetics and biological efficacy. The table below synthesizes comparative data from recent structural optimizations:

Target SystemCanonical Precursoro-Amf Macrocycle VariantKinetic / Efficacy ShiftCausality / Mechanism
Zika NS2B-NS3 Protease Linear D-Lysine peptideCyclic D-o-Amf peptide

improved from >100 nM to 2.69 nM
Pre-organization perfectly aligns the benzylic amine with the D129 side chain in the S1 pocket[5].
S. epidermidis QS (agr) Native AIP-I (Flexible tail)o-Amf-tail Macrocycle>500% super-activation (efficacy)Rigidified positive charge introduces optimal activating contacts with AgrC-I receptors[6].
NDM-1 (

-lactamase)
L-Captopril (Small mol.)L-o-Amf MacrocycleEnhanced

rank order
o-Amf coordinates the active-site zinc atoms while maintaining a rigid binding-competent state[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints to verify causality at each chemical step.

Protocol 1: Solid-Phase Synthesis and On-Resin Lactamization of o-Amf Peptides

Rationale for Protecting Groups: We utilize Fmoc-o-Amf(Mtt)-OH and Fmoc-Asp(OAllyl)-OH. The 4-methyltrityl (Mtt) group is hyper-acid sensitive and can be removed with 1-2% TFA without cleaving the peptide from standard Wang or Rink Amide resins. The Allyl ester is orthogonal to acid and requires Palladium catalysis, ensuring absolute regiocontrol during cyclization.

Step-by-Step Methodology:

  • Resin Swelling & Assembly: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 mins. Perform standard Fmoc-SPPS using HATU/DIPEA coupling. Incorporate Fmoc-Asp(OAllyl)-OH and Fmoc-o-Amf(Mtt)-OH at the desired cyclization loci.

  • Mtt Deprotection (Amine Unmasking):

    • Treat the resin with 1% TFA / 5% TIPS in DCM (5 x 3 mins).

    • Validation Checkpoint: The solution will turn yellow (trityl cation). Wash with DCM until the flow-through is colorless.

    • Self-Validation: Perform a Kaiser test. A deep blue resin confirms the successful unmasking of the o-Amf primary amine.

  • Allyl Deprotection (Carboxylate Unmasking):

    • Swell resin in dry DCM. Add

      
       (0.1 equiv) and Phenylsilane (
      
      
      
      , 10 equiv) in dry DCM. Agitate under Argon and protect from light for 2 hours.
    • Wash extensively with DCM, then 0.5% sodium diethyldithiocarbamate in DMF to remove residual Palladium.

  • On-Resin Macrocyclization:

    • Add HATU (3 equiv) and DIPEA (6 equiv) in DMF to the resin. Agitate for 12-16 hours at room temperature.

    • Self-Validation: Perform a Kaiser test. The resin must remain colorless/yellow. A blue result indicates incomplete cyclization; repeat the HATU coupling if necessary.

  • Global Cleavage:

    • Treat resin with TFA/TIPS/

      
       (95:2.5:2.5) for 2 hours. Precipitate the crude macrocycle in cold diethyl ether and analyze via LC-MS.
      

Workflow A Linear Peptide Assembly (Fmoc-o-Amf(Mtt) & Asp(OAllyl)) B Orthogonal Deprotection (1% TFA then Pd(PPh3)4) A->B C Validation: Kaiser Test (Confirm Free Amine = Blue) B->C D On-Resin Macrocyclization (HATU / DIPEA) C->D E Validation: Kaiser Test (Confirm Cyclization = Yellow) D->E F Global Cleavage & LC-MS (TFA / TIPS / H2O) E->F

Workflow for on-resin lactamization utilizing orthogonal deprotection of o-Amf.

Protocol 2: Solution-Phase Reductive Amination (For DNA-Templated Libraries)

Rationale: When integrating o-Amf into DELs, amide coupling can be sterically hindered by the DNA tag. Reductive amination between the o-Amf benzylic amine and a DNA-linked aldehyde provides a highly efficient, bio-orthogonal cyclization route that proceeds rapidly in aqueous conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the linear DNA-linked peptide containing an unmasked o-Amf residue and a C-terminal aldehyde in a cyclization buffer (0.1 M

    
    , 20% acetonitrile, pH 6.8).
    
  • Imine Formation: Incubate the mixture at 25°C for 1 hour to allow the benzylic amine of o-Amf to condense with the aldehyde, forming a reversible imine intermediate.

  • Reduction: Add Sodium cyanoborohydride (

    
    , 50 equiv) to the reaction mixture. Causality:
    
    
    
    is chosen over
    
    
    because it selectively reduces imines at mildly acidic/neutral pH without reducing the unreacted aldehydes.
  • Validation: Quench the reaction with 1% aqueous TFA. Purify via preparative RP-HPLC and confirm the mass shift (+14 Da relative to the linear precursor minus

    
    ) via high-resolution ESI-MS.
    

References

  • Huber, S., et al. (2022). Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors. Journal of Medicinal Chemistry, 65(9), 6555-6572.[Link]

  • Tal-Gan, Y., et al. (2016). Synthetic peptides capable of potent multi-group Staphylococcal quorum sensing activation and inhibition in both cultures and biofilm communities. Journal of the American Chemical Society, 138(16), 5463-5473.[Link]

  • Mulligan, V. K., et al. (2021). Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1. Proceedings of the National Academy of Sciences, 118(12), e2012800118.[Link]

  • Usanov, D. L., Chan, A. I., et al. (2018). Second-generation DNA-templated macrocycle libraries for the discovery of bioactive small molecules. Nature Chemistry, 10(7), 704-714.[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance during L-2-Aminomethylphenylalanine coupling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids like L-2-Aminomethylphenylalanine (L-2-AmPh) into peptide sequences is a critical step in the development of novel therapeutics and research compounds. However, the bulky aminomethyl group on the phenyl ring presents significant steric challenges, often leading to incomplete reactions and low yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these hurdles.

Understanding the Challenge: Steric Hindrance in L-2-AmPh Coupling

Steric hindrance in the context of L-2-AmPh coupling is a phenomenon where the size and spatial arrangement of the aminomethyl group obstruct the formation of a peptide bond.[1] This bulkiness physically blocks the approach of the activated carboxylic acid of the incoming amino acid to the N-terminal amine of the growing peptide chain, which slows down the reaction and can lead to incomplete coupling.[1][2]

StericHindrance cluster_0 Standard Coupling cluster_1 L-2-AmPh Coupling Challenge Peptide_Resin Peptide-Resin (Free Amine) Activated_AA Activated Amino Acid Activated_AA->Peptide_Resin Successful Coupling Peptide_Resin_AmPh Peptide-Resin (Free Amine) L_2_AmPh Activated L-2-AmPh Steric_Block Steric Hindrance L_2_AmPh->Steric_Block Blocked Approach Steric_Block->Peptide_Resin_AmPh

Caption: Steric hindrance from L-2-AmPh's aminomethyl group blocking peptide bond formation.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol with DIC/HOBt resulted in a low yield for the L-2-AmPh coupling step. Why did this happen and what should I do?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[3][4] The bulky nature of L-2-AmPh requires a more reactive activated species to overcome the energy barrier for amide bond formation.

Solution: Switch to a more powerful in-situ activating reagent.[3]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[3][5][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for coupling sterically hindered amino acids.[3][5][6]

Q2: I've switched to HATU, but the coupling efficiency is still not optimal. What are my next steps?

Even with a potent coupling reagent, the inherent steric hindrance of L-2-AmPh can slow down the reaction rate.[3]

Solutions:

  • Increase Reaction Time and/or Temperature: Extend the coupling time, for instance, from 1-2 hours to overnight.[1][3] Applying gentle heat can also help overcome the activation energy, but this should be done cautiously to minimize the risk of racemization.[3][7]

  • Microwave-Assisted Peptide Synthesis (MASPS): This is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[8][9][10] Microwave energy can significantly reduce reaction times for sterically hindered amino acids.[11]

  • Double Coupling: Performing a second coupling with fresh reagents immediately after the first can significantly improve the yield for difficult residues.[3][4][12]

Q3: Could the solvent be a contributing factor to my poor coupling results?

Yes, the solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[3] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1]

Solution:

  • Optimize Your Solvent System: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[3][13] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]

Q4: I'm concerned about racemization with more forceful coupling conditions. How can I mitigate this risk?

Racemization is a valid concern, especially when using higher temperatures or highly reactive coupling reagents.[14][15]

Solutions:

  • Choice of Additives: Additives like HOBt or Oxyma Pure are used to suppress racemization.[16][17]

  • Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum before adding it to the resin.[5]

  • Temperature Control: If heating, use the lowest effective temperature and carefully monitor the reaction time.[17]

Q5: Can the protecting groups on L-2-AmPh or other residues in my sequence contribute to the steric hindrance?

Absolutely. Bulky side-chain protecting groups can add to the overall steric congestion, especially in longer peptides where the density of these groups on the solid support increases.[1][3]

Solution:

  • Strategic Protecting Group Selection: When possible, choose protecting groups with smaller steric profiles for residues near the coupling site.[18][19] For example, the choice of protecting group for a nearby arginine or lysine could impact the coupling efficiency of L-2-AmPh.[18][]

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Coupling Yield with L-2-AmPh CheckReagent Is the coupling reagent potent enough? (e.g., DIC/HOBt) Start->CheckReagent UpgradeReagent Switch to HATU, HBTU, HCTU, or PyBOP CheckReagent->UpgradeReagent No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions IncreaseTimeTemp Increase coupling time (e.g., overnight) and/or apply gentle heat (30-40°C) CheckConditions->IncreaseTimeTemp No UseMicrowave Consider Microwave-Assisted Peptide Synthesis (MASPS) CheckConditions->UseMicrowave Consider Alternative DoubleCouple Perform a Double Coupling IncreaseTimeTemp->DoubleCouple Success Successful Coupling UseMicrowave->Success CheckSolvent Is the solvent optimal? (e.g., DMF) DoubleCouple->CheckSolvent ChangeSolvent Switch to NMP or a solvent mixture (DCM/DMF/NMP) CheckSolvent->ChangeSolvent No CheckSolvent->Success Yes ChangeSolvent->Success

Caption: A step-by-step workflow for troubleshooting low L-2-AmPh coupling efficiency.

Quantitative Data Summary

StrategyReagent/ConditionRelative Performance/OutcomeRacemization RiskReference(s)
Reagent Upgrade Carbodiimides (DCC, DIC)Often insufficient for hindered couplingsModerate[3][16]
Uronium Salts (HATU, HCTU)Very High EfficiencyLow with additives[3][4]
Phosphonium Salts (PyBOP)High EfficiencyLow with additives[3][6]
Acyl Fluorides (TFFH)Highly effective for extremely hindered couplingsLow[3][21][22]
Condition Optimization Increased Time (e.g., overnight)Can improve completionLow[1][3]
Elevated Temperature (e.g., 75°C)Significant rate increaseModerate to High[7][23]
Microwave AssistanceRapid and efficient couplingControllable with optimized methods[8][9][11]
Protocol Modification Double CouplingOften effective for stubborn couplingsLow[3][12]

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended when a single coupling of L-2-AmPh is incomplete.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.[3]

    • In a separate vessel, pre-activate the Fmoc-L-2-Aminomethylphenylalanine (4 equivalents relative to resin loading).[3]

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin with DMF.[3]

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated L-2-AmPh.[3]

Protocol 2: Microwave-Assisted Coupling

This protocol leverages microwave energy to accelerate the coupling of the sterically hindered L-2-AmPh.

  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in a microwave-compatible reaction vessel with DMF.

  • Reagent Preparation: In a separate vial, prepare the coupling solution by dissolving Fmoc-L-2-Aminomethylphenylalanine (5 equivalents), a coupling reagent like DIC (10 equivalents), and an additive such as Oxyma Pure (5 equivalents) in DMF.[24]

  • Microwave Irradiation: Add the coupling solution to the resin. Place the vessel in a microwave peptide synthesizer and irradiate at a set temperature (e.g., 105°C) for a short duration (e.g., 60 seconds).[24]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Note: Specific microwave parameters (power, temperature, and time) may need to be optimized for your particular instrument and peptide sequence.[10][11]

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Uppsala University. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • BenchChem. (n.d.).
  • Biotage. (n.d.).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11051-11058.
  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions.
  • American Chemical Society. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 115(22), 12049-12122.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis.
  • CEM Corporation. (n.d.). Ultrafast Peptide Synthesis at Elevated Temperature. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • CEM Corporation. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • American Chemical Society. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(18), 7166-7173.
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • (2011, May 1).
  • (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • (n.d.). How to Optimize Peptide Synthesis?
  • (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • (n.d.).
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • National Center for Biotechnology Information. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis.
  • National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • BenchChem. (n.d.). Overcoming steric hindrance in N-Methyl-L-threonine coupling reactions.
  • National Center for Biotechnology Information. (n.d.).

Sources

Technical Support Center: Solubilizing Hydrophobic Peptides via L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026


)

Core Concept & Mechanism

Why use L-2-Aminomethylphenylalanine? Hydrophobic peptides often fail in development due to aggregation driven by


-

stacking of aromatic residues (Phe, Trp, Tyr). Standard solubilizing tags (e.g., Poly-Lys/Arg) can interfere with receptor binding.

L-2-Aminomethylphenylalanine (


) offers a "stealth" solution. It retains the aromatic benzyl core required for hydrophobic pocket binding but introduces a cationic amine at the ortho position.
  • Mechanism: The side-chain amine (pKa

    
     9.6) is protonated at physiological pH.[1] This positive charge creates electrostatic repulsion between peptide chains, preventing the "hydrophobic collapse" and amyloid-like fibril formation.
    
  • Result: Improved aqueous solubility without destroying the aromatic pharmacophore.

Decision Matrix: When to Use

Before altering your sequence, verify if this modification fits your constraints.

DecisionMatrix Start Peptide Solubility Issue CheckSeq Does sequence contain Phenylalanine (Phe)? Start->CheckSeq CheckBinding Is Phe critical for Receptor Binding? CheckSeq->CheckBinding Yes UsePEG Consider PEGylation or Glycosylation CheckSeq->UsePEG No (Aliphatic issue) CheckPi Is aggregation driven by Pi-Pi stacking? CheckBinding->CheckPi Yes UseArg Consider Arginine/Lysine Scanning instead CheckBinding->UseArg No (Residue replaceable) UseAmp RECOMMENDATION: Substitute with L-2-Aminomethyl-Phe CheckPi->UseAmp High Probability CheckPi->UsePEG Low Probability

Figure 1: Decision matrix for selecting L-2-Aminomethylphenylalanine over other solubilizing strategies.

Synthesis & Coupling Troubleshooting (Fmoc-SPPS)

The introduction of the ortho-substituent creates steric hindrance. Standard protocols often fail, leading to deletion sequences.

Protocol: Coupling Fmoc-Phe(2-CH2NH2-Boc)-OH

Reagents:

  • Amino Acid: Fmoc-L-Phe(2-CH2NH2-Boc)-OH (Must use Boc protection for the side chain to prevent branching).

  • Activator: HATU or COMU (Avoid HBTU/TBTU for sterically hindered couplings).

  • Base: DIEA (Diisopropylethylamine).[2]

StepParameterRecommendationRationale
Swelling SolventDMF/DCM (1:1)Ensures maximum accessibility of resin sites.
Coupling Stoichiometry4-5 eq. AA / 3.8 eq.[3] HATUExcess reagent drives the reaction despite steric bulk.
Time Duration2 x 60 min (Double Couple)The ortho group shields the

-amine; kinetics are slow.
Capping ReagentAcetic Anhydride/PyridineEssential to terminate unreacted chains and simplify purification.
Common Synthesis Issues

Q: The coupling of the next amino acid (after the Amp residue) is incomplete. Why?

  • Cause: The ortho-aminomethyl group, even when Boc-protected, creates significant steric bulk around the N-terminus of the growing chain.

  • Fix: Use HOAt as an additive (if available) or switch to Oxyma/DIC at elevated temperature (50°C) for the subsequent residue. Perform a chloranil test (more sensitive than Kaiser) to verify coupling.

Q: My crude peptide mass is +100 Da higher than expected.

  • Cause: Incomplete removal of the Boc group is unlikely with standard TFA cleavage. However, if you used an Alloc protected version and failed to remove it, you would see mass additions.

  • Check: Verify the specific building block used. If it was Fmoc-Phe(2-CH2NH2-Alloc)-OH, you must perform Pd(PPh3)4 deprotection before cleavage.

Solubility & Stability Optimization

Once synthesized, the peptide must be handled correctly to activate the solubilizing effect.

Solubility Profiles
Solvent ConditionSolubility ExpectationTroubleshooting
Water (pH < 7) High The amine is protonated (

). If cloudy, add 1-5% Acetic Acid.
PBS (pH 7.4) Moderate/High Should remain soluble.[4] If precipitation occurs, the pI might still be too close to 7.4.
Basic Buffer (pH > 10) Low Risk of precipitation. The amine deprotonates (

), losing the charge benefit.

Q: The peptide dissolves in water but precipitates when I add PBS. What is happening?

  • Analysis: This is a "Salting Out" or pH shock effect. The amine (pKa ~9.6) is positively charged in water (pH ~5-6). PBS shifts the pH to 7.4. While the amine should still be charged, the sudden increase in ionic strength can shield the charges, allowing hydrophobic forces to dominate again.

  • Solution: Dissolve the peptide in 10 mM HCl or 5% Acetic Acid first (stock solution), then slowly dilute into the PBS while vortexing. This prevents local high-concentration aggregates.

Purification & Characterization (HPLC/MS)

The physicochemical change introduced by the amine group alters the chromatographic behavior significantly compared to the native peptide.

PurificationWorkflow Crude Crude Peptide (TFA Salt) HPLC RP-HPLC C18 Column Crude->HPLC Gradient 5-60% B PeakA Early Elution (Target Peptide) HPLC->PeakA Shifted -2 to -5 min vs Native PeakB Late Elution (Deletion/Hydrophobic Impurities) HPLC->PeakB Native-like retention Analysis Mass Spec (ESI) Check for [M+H]+ PeakA->Analysis

Figure 2: Expected HPLC shift. The cationic Amp residue reduces retention time on C18 columns.

Characterization FAQ

Q: My HPLC peak is broad or tailing.

  • Cause: The free amine on the side chain can interact with residual silanols on the silica support of the C18 column.

  • Fix: Ensure your mobile phase contains 0.1% TFA (Trifluoroacetic acid). The TFA acts as an ion-pairing agent, masking the positive charge and sharpening the peak. Avoid Formic Acid if peak shape is poor.

Q: How do I confirm the amine is present via Mass Spec?

  • Observation: You will not see a specific "fragment" loss easily. However, the parent ion

    
     will be identical to a methylated phenylalanine if you aren't careful with resolution.
    
  • Verification: The key is the charge state distribution. In ESI-MS, you may see a higher abundance of

    
     or 
    
    
    
    species compared to the native sequence, due to the extra protonation site on the side chain.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.[6] Retrieved from

  • Creative Peptides. (2024). Guidelines for Peptide Dissolving: Methods to improve peptide solubility.[4][6][7][8][9][10] Retrieved from

  • University of Calgary. (n.d.). Table of pKa and pI values for Amino Acids. Retrieved from

  • Sigma-Aldrich. (2024). Amino Acids Reference Chart: Hydrophobicity and Side Chain Properties. Retrieved from

  • National Institutes of Health (PMC). (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.[3] Retrieved from

Sources

Preventing racemization of L-2-Aminomethylphenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of L-2-Aminomethylphenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable unnatural amino acid in their work. Maintaining the chiral integrity of L-2-Aminomethylphenylalanine is paramount for its successful application in drug discovery and development, as stereochemistry dictates biological activity.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you prevent racemization at every stage of your synthesis.

Understanding the Challenge: The Racemization of Amino Acids

Racemization is a chemical process in which a single enantiomer of a chiral compound, such as an L-amino acid, converts into an equal mixture of both enantiomers (L and D forms).[1][2] In the context of peptide synthesis or the preparation of chiral drugs, this loss of stereochemical purity is a critical failure. The biological activity of peptides and other chiral molecules is exquisitely dependent on their three-dimensional structure. The presence of the incorrect D-isomer can lead to a dramatic loss of efficacy, altered pharmacology, or the creation of diastereomeric impurities that are difficult to separate from the final product.[][4]

The Primary Mechanism of Racemization

During synthesis, particularly during the carboxyl group activation required for amide bond formation, the α-proton (the hydrogen atom on the carbon bearing the carboxyl and amino groups) becomes acidic. Under basic conditions, this proton can be abstracted, leading to the formation of a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of this planar structure, resulting in either the original L-enantiomer or the undesired D-enantiomer.[5][6]

Several factors can accelerate this process:

  • Strong Bases: Facilitate the abstraction of the α-proton.[6][7]

  • High Temperatures: Provide the energy to overcome the activation barrier for racemization.[8][9][10][11]

  • Highly Activating Reagents: Increase the acidity of the α-proton.[7]

  • Prolonged Reaction Times: Increase the opportunity for the activated intermediate to racemize.

Racemization_Mechanism cluster_L_form cluster_planar cluster_D_form L_AA L-Enantiomer (Activated Carboxyl) Planar Planar Carbanion/Enolate (Achiral) L_AA->Planar Base (B:) - H⁺ Planar->L_AA + H⁺ D_AA D-Enantiomer (Racemized Product) Planar->D_AA + H⁺ (Protonation from opposite face) Troubleshooting_Workflow Start Racemization Detected (>1% D-Isomer) CheckBase Is the base strong and non-hindered (e.g., DIPEA)? Start->CheckBase CheckTemp Was the coupling done at room temperature? CheckBase->CheckTemp No Sol_Base Action: Switch to a weaker, sterically hindered base (e.g., NMM, Collidine). CheckBase->Sol_Base Yes CheckReagent Was a carbodiimide used without an additive (Oxyma, HOBt)? CheckTemp->CheckReagent No Sol_Temp Action: Reduce coupling temperature to 0°C. CheckTemp->Sol_Temp Yes CheckPreactivation Was pre-activation time > 5 minutes? CheckReagent->CheckPreactivation No Sol_Reagent Action: Add Oxyma or HOBt to the coupling mixture. CheckReagent->Sol_Reagent Yes Sol_Preactivation Action: Minimize pre-activation time or use in-situ activation. CheckPreactivation->Sol_Preactivation Yes End Re-run Synthesis & Analyze CheckPreactivation->End No Sol_Base->End Sol_Temp->End Sol_Reagent->End Sol_Preactivation->End

Diagram 2: A decision-making workflow for troubleshooting racemization.

Frequently Asked Questions (FAQs)

Q1: What is L-2-Aminomethylphenylalanine and why is its stereochemistry important? A: L-2-Aminomethylphenylalanine is a non-proteinogenic or "unnatural" amino acid. [12]It is a derivative of phenylalanine with an additional aminomethyl group on the phenyl ring. This unique structure is used by medicinal chemists as a building block to create peptidomimetics and other complex molecules for drug development. [][14]The precise L-configuration at the α-carbon is critical because biological systems, such as receptors and enzymes, are chiral. A specific 3D orientation is required for proper molecular recognition and biological activity.

Q2: Which specific amino acids are most susceptible to racemization? A: While any chiral amino acid can racemize, some are notoriously more susceptible under standard synthesis conditions. These include Histidine (His) and Cysteine (Cys). [5]The side chains of these amino acids contain functional groups (imidazole and thiol, respectively) that can participate in or catalyze the α-proton abstraction, increasing the rate of racemization. [5][15] Q3: What is the best coupling reagent combination to minimize racemization? A: There is no single "best" reagent for all situations, but combinations of a carbodiimide with a racemization-suppressing additive are highly effective and widely recommended. The combination of Diisopropylcarbodiimide (DIC) with Oxyma Pure is an excellent starting point, offering high efficiency and very low levels of racemization. [4][7]Additives like HOBt and HOAt are also effective at forming active esters that are less prone to racemization than the O-acylisourea intermediate formed by DIC alone. [5][7] Q4: How can I accurately quantify the level of racemization in my final product? A: The most reliable method is through chiral chromatography. This typically involves the following steps:

  • Hydrolysis: The final peptide is completely hydrolyzed back to its constituent amino acids using strong acid (e.g., 6N HCl) at elevated temperatures.

  • Derivatization: The free amino acids are reacted with a chiral derivatizing agent (e.g., Marfey's reagent, (+)-1-(9-fluorenyl)ethyl chloroformate) to form diastereomers. [16]3. Analysis: These diastereomers can now be separated and quantified using standard reversed-phase HPLC, as they have different physical properties. [17][18]The ratio of the diastereomeric peaks directly corresponds to the D/L ratio of the amino acid in the original peptide.

Q5: Are there any special considerations for protecting the 2-aminomethyl group on the side chain? A: Yes. The side-chain amino group must be protected with an orthogonal protecting group that is stable during the main peptide synthesis steps (e.g., Nα-deprotection and coupling) but can be removed under different conditions if required. A common strategy is to use a Boc group on the side-chain amine and an Fmoc group on the Nα-amine for solid-phase synthesis. It is crucial that the side-chain protecting group does not create a new pathway for racemization.

Protocols for Maintaining Chiral Integrity

Protocol 1: Recommended Low-Racemization Coupling in SPPS

This protocol describes a standard coupling cycle for incorporating an N-Fmoc protected amino acid, such as Fmoc-L-2-(Boc-aminomethyl)-phenylalanine, onto a resin-bound peptide with minimal risk of racemization.

Materials:

  • N-Fmoc protected amino acid (4 eq.)

  • Oxyma Pure (4 eq.)

  • Diisopropylcarbodiimide (DIC) (4 eq.)

  • N-methylmorpholine (NMM) (for neutralization, if needed)

  • Resin-bound peptide with free N-terminal amine

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group (e.g., with 20% piperidine in DMF), thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate reaction vessel, dissolve the N-Fmoc protected amino acid (4 eq.) and Oxyma Pure (4 eq.) in anhydrous DMF.

  • Initiate Coupling: Add DIC (4 eq.) to the amino acid/Oxyma solution. Allow the mixture to pre-activate for no more than 2 minutes at room temperature. The solution may become cloudy as the DIC urea byproduct begins to form.

  • Transfer to Resin: Immediately add the activated amino acid mixture to the washed resin.

  • Coupling Reaction: Agitate the resin slurry at room temperature for 1-2 hours. For particularly sensitive amino acids, perform this step at 0°C.

  • Monitoring: Perform a Kaiser test to confirm the complete consumption of the free amine. If the test is positive (blue), the coupling may be incomplete; allow the reaction to proceed longer or consider a second coupling.

  • Washing: Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Protocol 2: General Workflow for Racemization Analysis by HPLC

This protocol provides a general method for preparing a sample for chiral analysis to determine the D/L ratio of its constituent amino acids.

Materials:

  • Purified, lyophilized peptide

  • 6N Hydrochloric Acid (HCl)

  • Chiral derivatizing agent (e.g., Marfey's Reagent)

  • Acetonitrile, water, and appropriate buffers for HPLC

  • Reversed-phase C18 HPLC column

Procedure:

  • Acid Hydrolysis: Place a small amount of the peptide (approx. 1 mg) in a hydrolysis tube. Add 6N HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.

  • Sample Preparation: After hydrolysis, cool the sample and carefully open the tube. Evaporate the HCl to dryness under a stream of nitrogen or using a lyophilizer.

  • Reconstitution: Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., 50 mM triethylammonium acetate).

  • Derivatization: Add the chiral derivatizing agent according to the manufacturer's protocol. This reaction covalently links a chiral molecule to your amino acids, converting the L- and D-enantiomers into a pair of diastereomers.

  • HPLC Analysis: Inject the derivatized sample onto a C18 HPLC column. The two diastereomers (one corresponding to the L-amino acid and one to the D-amino acid) will have different retention times and can be separated. [17][19]6. Quantification: Integrate the peak areas for the two diastereomers. The percentage of the D-isomer is calculated as: (Area of D-peak / (Area of D-peak + Area of L-peak)) * 100.

References

  • The Amino Acid Racemization Dating Method. (1975). The Institute for Creation Research. [Link]

  • Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Scholarly Repository. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]

  • Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH. [Link]

  • Amino acid racemases: functions and mechanisms. (2003). PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Journal of Creation. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PMC. [Link]

  • Amino acid dating. Wikipedia. [Link]

  • The mechanism for the racemization of a generalised amino acid. ResearchGate. [Link]

  • Amino Acid Racemization Dating. Naturalism and The Theory of Evolution. [Link]

  • Amino acid racemisation dating. OSTI.GOV. [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]

  • The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. (2016). Taylor & Francis Online. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis Online. [Link]

  • Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of 2-aminomethyl-Phe

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SPPS-2AM-PHE-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Steric Hindrance and Side Reactions during N-terminal Fmoc Removal of 2-aminomethyl-Phenylalanine.

Executive Summary

The incorporation of 2-aminomethyl-Phenylalanine (2-aminomethyl-Phe) into peptide sequences presents a unique synthetic challenge. Unlike standard amino acids, the ortho-substitution on the phenyl ring creates significant steric bulk proximal to the


-amino group. This steric crowding hinders the approach of the base (typically piperidine) required to abstract the acidic proton at the fluorenyl 9-position, leading to incomplete Fmoc deprotection.

Furthermore, this residue can induce conformational constraints that favor Diketopiperazine (DKP) formation, particularly when positioned at the C-terminus or penultimate position. This guide provides a self-validating troubleshooting workflow to resolve these issues.

Phase 1: Diagnostics & Verification

Q: How do I definitively confirm that the Fmoc group is not being removed?

A: Visual inspection is insufficient. You must use a quantitative chemical test or analytical chromatography.

  • The Kaiser Test (Ninhydrin):

    • Standard Result: A deprotected primary amine yields a deep blue solution and blue beads.

    • The 2-aminomethyl-Phe Anomaly: Due to steric hindrance, the color development may be slower or lighter (purple/reddish) even if deprotection is successful.

    • Action: If the test is yellow or pale orange, deprotection is definitely incomplete. If it is reddish-brown, proceed to the Chloranil test or a micro-cleavage.

  • Micro-Cleavage & LC-MS (The Gold Standard):

    • Cleave a small aliquot (2-5 mg resin) using 95% TFA/2.5% TIS/2.5% H2O for 30 minutes.

    • Analyze via LC-MS.[1][2]

    • Look for: A mass shift of +222 Da (Fmoc group) relative to the target mass. If you see the Fmoc-protected species, the deprotection failed.

Q: Could the issue be aggregation rather than sterics?

A: Yes, especially if the 2-aminomethyl-Phe is preceded by hydrophobic residues (e.g., Val, Ile, Phe). Aggregation forms "beta-sheet-like" structures on the resin, physically shielding the N-terminus.

  • Test: Swell the resin in DCM vs. DMF.[3] If the resin beads appear "clumped" or do not flow freely in DMF, aggregation is likely contributing to the steric problem.

Phase 2: Mechanistic Resolution (The "Why")

Q: Why does standard 20% Piperidine fail?

A: The Fmoc removal mechanism relies on a base-catalyzed E1cB elimination.

  • Proton Abstraction: The base must access the acidic proton at the fluorenyl 9-position.[4][5]

  • Elimination: The electrons collapse to form dibenzofulvene (DBF), releasing

    
     and the free amine.
    

In 2-aminomethyl-Phe , the ortho-protected amine side chain (likely


) acts as a "gatekeeper," physically blocking the trajectory of the bulky piperidine molecule. The kinetics of proton abstraction drop precipitously, rendering the standard 5-10 minute cycle insufficient.
Phase 3: Troubleshooting Protocols

Do not randomly increase time. Follow this logical escalation matrix.

Protocol A: The "Super-Base" Cocktail (DBU)

Use this when standard piperidine fails due to sterics.

Logic: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base.[6] It is significantly stronger (


 in water, higher in organic solvents) and sterically different from piperidine. It drives the deprotection thermodynamically.

Reagents:

  • Base: 2% DBU (v/v) + 2% Piperidine (v/v).

  • Solvent: DMF (N,N-dimethylformamide).

  • Note: Piperidine is retained solely to scavenge the released dibenzofulvene (DBF), preventing it from re-attaching to the amine.

Step-by-Step:

  • Wash: DMF (3 x 1 min).

  • Deprotection 1: Add 2% DBU / 2% Piperidine in DMF. Agitate for 5 minutes .

  • Drain.

  • Deprotection 2: Add fresh cocktail. Agitate for 10-15 minutes .

  • Wash: DMF (5 x 1 min) to ensure complete removal of DBU (residual DBU can cause racemization in the next coupling).

Protocol B: Thermal Acceleration (Microwave/Heat)

Use this if Protocol A yields <90% efficiency.

Logic: Elevated temperature provides the kinetic energy to overcome the steric barrier and disrupts weak hydrogen-bond networks (aggregation).

Parameters:

  • Temperature: 50°C (Do not exceed 60°C to avoid racemization of the sensitive 2-aminomethyl-Phe chiral center).

  • Reagent: 20% Piperidine/DMF (Standard) OR 2% DBU/2% Piperidine (Aggressive).

  • Time: 2 cycles of 5 minutes (Microwave) or 2 cycles of 10-15 minutes (Conventional heating).

Protocol C: The Anti-Aggregation Wash

Use this if the sequence is hydrophobic.

Logic: Chaotropic salts disrupt hydrogen bonding networks on the resin.

Step-by-Step:

  • Perform a wash with 0.1 M LiCl in DMF or 0.1 M KSCN in DMF before adding the deprotection cocktail.

  • Proceed with Protocol A.

Phase 4: Critical Side-Reaction (Diketopiperazine)

Q: I see a loss of mass corresponding to the first two amino acids. What happened?

A: You likely triggered Diketopiperazine (DKP) formation .[2] If 2-aminomethyl-Phe is the second residue (AA2) and you deprotect it, the free amine can curl back and attack the C-terminal ester linkage to the resin. The steric constraint of the ortho-substituent often favors the cis-amide conformation required for this cyclization.

Prevention Strategy:

  • Trityl Linkers: Use 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl linker sterically discourages DKP formation.[7]

  • Short Deprotection: If 2-aminomethyl-Phe is at the N-terminus of a dipeptide, use very short deprotection cycles (e.g., 3 x 3 min) and wash immediately.

  • Active Coupling: Ensure the next amino acid (AA3) is pre-activated and added immediately after the final wash to compete with the cyclization rate.

Summary Data: Deprotection Efficiency Comparison
MethodBase CompositionTempEfficiency (Est.)Risk Profile
Standard 20% Piperidine / DMFRT< 40%Low
Extended 20% Piperidine / DMFRT50-60%Low
Power (DBU) 2% DBU / 2% Piperidine RT 85-95% Medium (Racemization if prolonged)
Thermal 20% Piperidine / DMF50°C90-98%Medium (Aspartimide if Asp present)
Max Power 2% DBU / 2% Piperidine50°C> 99%High (Use only if necessary)
Visual Troubleshooting Workflow

FmocTroubleshooting Start Start: Incomplete Fmoc Removal on 2-aminomethyl-Phe Diag Step 1: Diagnostic Perform Micro-Cleavage & LCMS Start->Diag Result Is Fmoc mass (+222 Da) present? Diag->Result NoIssue No: Deprotection Complete. Check Coupling Efficiency. Result->NoIssue No YesIssue Yes: Confirmed Incomplete. Result->YesIssue Yes CheckSeq Check Sequence Position: Is it the 2nd residue (AA2)? YesIssue->CheckSeq DKPRisk High Risk: DKP Formation. Use 2-CTC Resin or Rapid Deprotection + Immediate Coupling CheckSeq->DKPRisk Yes (AA2) StericSol Root Cause: Steric Hindrance. Switch to Protocol A (DBU) CheckSeq->StericSol No (Internal) TestDBU Retest with LCMS StericSol->TestDBU Success Success: Proceed with Synthesis TestDBU->Success Clean FailDBU Still Incomplete? TestDBU->FailDBU Fmoc remains Heat Switch to Protocol B: Heat to 50°C (Microwave) FailDBU->Heat Heat->Success

Caption: Logic flow for diagnosing and resolving incomplete Fmoc deprotection caused by steric hindrance or DKP risks.

References
  • Wade, J. D., et al. (1991).[6] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-alpha-deprotection reagent." Peptide Research.

  • Fields, G. B., & Fields, C. G. (1994). "Solvent effects in solid-phase peptide synthesis." Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][7][8] Chemical Reviews. (Comprehensive review on protecting groups including Fmoc and steric considerations).

  • BenchChem Technical Support. (2025). "Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis."

  • RSC Advances. (2015). "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[5][9]

Sources

Technical Support Center: Optimizing Yield for Sterically Hindered Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Sterically Hindered Non-Canonical Amino Acids (ncAAs) Ticket ID: OPT-NCAA-001

Executive Summary & Core Directive

Welcome to the Advanced Technical Support Center for Genetic Code Expansion. You are likely here because your incorporation of bulky, sterically hindered non-canonical amino acids (ncAAs)—such as O-methyltyrosine, p-benzoylphenylalanine, or bulky lysine derivatives—has resulted in truncated proteins or negligible yields.

The Central Dogma of ncAA Failure: Low yield with sterically hindered ncAAs is rarely a single-point failure. It is a kinetic bottleneck caused by the incompatibility of the bulky side chain with three specific checkpoints:

  • The Synthetase (aaRS) Active Site: Steric clash prevents aminoacylation.

  • Elongation Factor Tu (EF-Tu): The thermodynamic binding affinity of EF-Tu for the bulky aa-tRNA is too low, causing rejection before the ribosome.

  • Ribosomal Peptidyl Transferase Center (PTC): The ribosome struggles to process the bulky donor/acceptor.

This guide provides a modular troubleshooting framework to debottleneck these checkpoints.

Genetic Machinery Optimization (The Hardware)

The Aminoacyl-tRNA Synthetase (aaRS)

For sterically hindered ncAAs, the wild-type binding pocket is insufficient. You must use "polyspecific" variants evolved to accommodate large hydrophobic groups.

Recommendation: If you are using the Methanosarcina PylRS system (preferred for bulky lysine derivatives), verify you are using the correct mutant.

Target ncAA ClassRecommended aaRS SystemKey MutationsMechanism
Bulky Lysine Derivatives (e.g., Z-Lys, Boc-Lys)M. mazei PylRSY306A / Y384F Creates a deep hydrophobic pocket by removing bulky Tyrosine residues [1].
Aromatic/Rigid Side Chains M. mazei PylRSN346A / C348A Widens the active site entrance to allow entry of rigid rings [2].
Phosphorylated/Charged M. jannaschii TyrRSpSer-RS (SepRS)Specific evolution for charge accommodation (not just steric) [3].
Elongation Factor Engineering (The Transporter)

Crucial Insight: This is the most overlooked bottleneck. EF-Tu protects the ester bond of the aa-tRNA and delivers it to the ribosome.[1] Bulky ncAAs often destabilize the EF-Tu:aa-tRNA complex, leading to premature hydrolysis.

  • The Fix: Co-expression of engineered EF-Tu variants.

  • Protocol: If using bulky aromatics or phosphoserine, co-transform a plasmid expressing EF-Sep or EF-Tu mutants (e.g., E215A, D216R) that have opened binding pockets to accommodate the side chain [3].

Host Strain & Environment (The Chassis)

Using standard BL21(DE3) for sterically hindered ncAAs is often insufficient due to Release Factor 1 (RF1) competition.

The Gold Standard: C321.ΔA

For any ncAA with incorporation efficiency <10%, you must switch to a Genomically Recoded Organism (GRO).

  • Strain: C321.ΔA (Addgene #48998) [4].

  • Genotype: All 321 UAG stop codons mutated to UAA; prfA (RF1) deleted.

  • Why it works: In the absence of RF1, the UAG codon becomes a dedicated sense codon. There is zero competition for termination, forcing the ribosome to wait for your bulky ncAA-tRNA, even if the kinetics are slow.

Uptake & Media Optimization

Sterically hindered ncAAs often suffer from poor membrane permeability.

  • Troubleshooting Uptake:

    • pH Shift: Adjust media pH to 6.8–7.0. Some zwitterionic ncAAs enter better near neutral pH.

    • Dipeptide Feeding: Synthesize or purchase the ncAA as a dipeptide (e.g., ncAA-Alanine). E. coli has robust dipeptide transporters (Dpp) that actively pump these in, where cytosolic peptidases then liberate the ncAA.

Visualizing the Bottleneck

The following diagram illustrates the kinetic checkpoints where sterically hindered ncAAs fail and the specific interventions required.

G cluster_0 Intervention: Uptake cluster_1 Intervention: Genetic Machinery cluster_2 Intervention: Strain ncAA Bulky ncAA (Media) Permeability Cell Membrane (Permeability Barrier) ncAA->Permeability Passive Diffusion aaRS aaRS Aminoacylation (Steric Clash) Permeability->aaRS Intracellular Conc. EFTu EF-Tu Binding (Thermodynamic Instability) aaRS->EFTu aa-tRNA Ribosome Ribosome (PTC) (Peptide Bond Formation) EFTu->Ribosome Delivery Protein Full Length Protein Ribosome->Protein Success Truncation Truncated Protein (RF1 Termination) Ribosome->Truncation RF1 Competition Dipeptide Use Dipeptides / Transporters Dipeptide->Permeability MutantRS Polyspecific aaRS (Y306A/Y384F) MutantRS->aaRS MutantEF Engineered EF-Tu (EF-Sep) MutantEF->EFTu C321 Strain C321.ΔA (RF1 Deleted) C321->Truncation Blocks

Figure 1: Kinetic checkpoints in ncAA incorporation. Blue nodes indicate critical optimization steps.

Troubleshooting Guides (FAQs)

Issue 1: "I see a band, but it's the wrong size (Truncated)."

Diagnosis: The ribosome is terminating at the UAG codon before the ncAA-tRNA can enter. Solution:

  • Switch to C321.ΔA: This removes RF1.

  • Increase Expression of aaRS/tRNA: Ensure your pEVOL or pULTRA plasmid is induced 30–60 minutes before the target protein induction. This builds a pool of charged tRNA.

Issue 2: "I see a full-length band, but Mass Spec shows Wild Type (Mis-incorporation)."

Diagnosis: "Near-cognate suppression." The ncAA was not incorporated; instead, a natural amino acid (likely Gln, Lys, or Tyr) was inserted. Solution:

  • Check aaRS Fidelity: Your evolved aaRS might be promiscuous. Run a control with no ncAA added . If you still get full-length protein, your aaRS is charging a natural amino acid.

  • Purify tRNA: Ensure your orthogonal tRNA is not being recognized by endogenous synthetases.

Issue 3: "No protein expression at all (Total crash)."

Diagnosis: Toxicity or Plasmid Loss. Solution:

  • Toxicity: The free ncAA might be toxic.[2] Check growth curves (OD600) +/- ncAA.

  • Plasmid Maintenance: ncAA systems often use multiple plasmids (Target + aaRS/tRNA + EF-Tu). Ensure different antibiotics (e.g., Kan, Cam, Amp) are maintained.

  • Reduce Induction: High levels of orthogonal aaRS can be toxic. Lower the arabinose/IPTG concentration for the synthetase.

Validated Protocol: Small-Scale Optimization Screen

Use this protocol to validate incorporation before scaling up.

Materials:

  • Strain: C321.ΔA containing pEVOL-aaRS/tRNA and pET-Target(TAG).

  • Media: 2xYT (Rich media is preferred over LB for buffering).

Workflow:

  • Inoculation: Inoculate 5 mL 2xYT + Antibiotics. Grow overnight at 37°C.

  • Dilution: Dilute 1:100 into fresh 2xYT (5 mL). Grow to OD600 = 0.4.

  • Machinery Induction: Add 0.2% L-Arabinose (induces aaRS/tRNA). Incubate 30 min at 37°C.

    • Why? Primes the cell with charged orthogonal tRNA.

  • ncAA Addition: Add ncAA (dissolved in NaOH or DMSO) to final conc. of 1 mM – 5 mM.

  • Target Induction: Add 1 mM IPTG .

  • Expression: LOWER TEMP to 25°C or 30°C . Incubate 16–20 hours.

    • Why? Slower translation kinetics give the bulky ncAA-tRNA more time to bind to the ribosome A-site.

  • Analysis: Pellet cells. Lyse. Run SDS-PAGE.

    • Control 1: +ncAA (Expect Full Length)

    • Control 2: -ncAA (Expect Truncation/Nothing)

References

  • Yanagisawa, T., et al. (2008).[3] "Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification." Chemistry & Biology.

  • Wan, W., et al. (2014).[3] "A facile system for genetic incorporation of two different noncanonical amino acids into one protein in Escherichia coli."[4][5] Angewandte Chemie.

  • Park, H.S., et al. (2011).[6] "Expanding the genetic code of Escherichia coli with phosphoserine." Science.

  • Lajoie, M.J., et al. (2013).[7] "Genomically recoded organisms expand biological functions."[8] Science.

Sources

Technical Support Center: L-2-Aminomethylphenylalanine (Amp) Peptide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AMP-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The "Trojan Horse" Residue

Welcome to the technical support hub for L-2-Aminomethylphenylalanine (Amp). You are likely here because your standard purification protocols are failing.

The Core Problem: Amp is a "Trojan Horse." Structurally, it mimics Phenylalanine (hydrophobic/aromatic), leading you to expect standard retention times. However, the ortho-aminomethyl group introduces a critical basic site (


) in a sterically constrained environment. This creates a unique triad of challenges: Lactamization (Cyclization) , Silanol Interactions (Tailing) , and Hydrophobic Collapse (Solubility) .

This guide moves beyond generic advice to address the specific physicochemical pathologies of Amp-containing peptides.

Module 1: Troubleshooting Purity & Identity (The "Lactam" Trap)

Symptom: You observe a persistent impurity with a mass shift of [M-18 Da] or [M-32 Da] (depending on the leaving group) that co-elutes with your product.

Root Cause: The ortho-aminomethyl group is a potent nucleophile. During synthesis (specifically Fmoc deprotection steps) or final cleavage, the side-chain amine can attack the backbone carbonyl, forming a stable isoindolinone-like lactam ring . This is an intramolecular cyclization that permanently modifies your peptide.

Diagnostic Workflow
  • Check Mass Spec: Look for

    
     peaks.
    
  • Check Sequence Position: Is Amp adjacent to a steric bulk (e.g., Val, Ile) or a Glycine? (Glycine increases flexibility, promoting cyclization).

Corrective Protocol: The "Low-Base" Synthesis & Purification Strategy

If you detect the lactam, you cannot "purify" it away easily as it is structurally similar. You must prevent it or separate it using orthogonality.

Step-by-Step Prevention & Separation:

  • Synthesis Adjustment: Ensure the Amp side chain is protected with Boc (for Fmoc SPPS) and remains protected until the final TFA cleavage. Never use unprotected Amp during chain elongation.

  • Purification Separation (If Lactam exists):

    • Stationary Phase: Switch from C18 to Phenyl-Hexyl .

    • Mechanism: The lactam ring flattens the aromatic system, altering the

      
       interaction potential compared to the open-chain Amp. Phenyl-Hexyl columns exploit this subtle difference better than C18.
      

Module 2: Solving Peak Tailing & Broadening

Symptom: Your main peak is asymmetrical (Tailing Factor


).[1] You are losing yield because you have to cut the "tail" to maintain purity.

Root Cause: The "Silanol Sting." The Amp amine is positively charged at pH 2 (standard TFA conditions). It interacts electrostatically with residual negatively charged silanols (


) on the silica surface of your column.
Visualizing the Interaction

SilanolInteraction Silica Silica Surface (Residual Silanols) Interaction Electrostatic Binding (Drag) Silica->Interaction AmpPeptide Amp-Peptide (Protonated Amine +) AmpPeptide->Interaction Result Peak Tailing (Yield Loss) Interaction->Result

Figure 1: Mechanism of peak tailing caused by cationic interaction between Amp side-chain and column silanols.

Troubleshooting Protocol: The "Shield & Shift" Method

Option A: The TFA Shield (Standard) Increase ion-pairing strength.

  • Protocol: Increase TFA concentration from 0.1% to 0.2% in both Mobile Phase A and B.

  • Why: The excess trifluoroacetate anions "shield" the positive charge on the Amp amine, forming a neutral ion pair that interacts more cleanly with the hydrophobic C18 phase.

Option B: The TEAP Shift (Advanced) If TFA fails, switch to Triethylamine Phosphate (TEAP) at pH 3.0.

  • Protocol:

    • Buffer A: 50 mM TEAP (pH 3.0).

    • Buffer B: Acetonitrile.

  • Why: Phosphate is a stronger ion-pairing agent than TFA. It effectively masks the amine, sharpening the peak significantly. Note: You must desalt the peptide afterwards.

Option C: High pH Switching (Expert)

  • Protocol: Use a hybrid-silica column (e.g., chemically crosslinked organosilica) stable at pH 10.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Why: At pH 10, the Amp amine is largely deprotonated (neutral). No charge = no silanol interaction.

Module 3: Solubility & Aggregation (The Hydrophobic Trap)

Symptom: The peptide is pure by HPLC but crashes out of solution upon lyophilization or storage. Or, you see "ghost peaks" that disappear upon dilution.

Root Cause: Amp is amphipathic. It increases the hydrophobic surface area of the peptide (phenyl ring) while simultaneously acting as a salt bridge donor. This promotes intermolecular aggregation (beta-sheet formation).

Data Table: Solubility Modifiers for Amp Peptides
ModifierConcentrationMechanismWhen to Use
Acetonitrile (ACN) 10-20% (v/v)Disrupts hydrophobic stackingGeneral dissolution before injection.
Guanidine HCl 6 MChaotropic denaturationStrong aggregates; requires desalting.
Acetic Acid 10% (v/v)Protonation & solvationBasic peptides that won't dissolve in water.
HFIP (Hexafluoroisopropanol) 5-10% (v/v)Disrupts secondary structure"Ghost peaks" or gel-like samples.
Workflow: The "Solubility Ladder"

Do not immediately add DMSO (it is hard to remove). Follow this ladder:

  • Water (0.1% TFA) + Sonication.

  • 10% Acetic Acid (Protonates the Amp amine fully).

  • 30% Acetonitrile/Water .

  • 6M Guanidine HCl (Last resort for purification loading).

FAQ: Frequently Asked Questions

Q: Can I use standard Fmoc-Phe(2-CH2-NH-Boc)-OH for synthesis? A: Yes, this is the industry standard. The Boc group is acid-labile and will be removed during the final TFA cleavage. Warning: Ensure your cleavage cocktail contains adequate scavengers (TIS/Water) to prevent the resulting tert-butyl carbocations from re-attaching to the reactive aromatic ring of Amp (alkylation).

Q: My peptide elutes as a doublet. Is it racemic? A: It is highly probable. The synthesis of ortho-substituted amino acids is prone to racemization due to steric strain.

  • Test: Run the sample on a chiral column (e.g., Chiralpak) or use a Phenyl-Hexyl column with a very shallow gradient (0.5% B/min). If the masses are identical but retention times differ slightly, it is likely the D-isomer.

Q: Why is my yield lower than predicted? A: Check the "Deletion Sequence." The steric bulk of the ortho-aminomethyl group makes coupling the next amino acid difficult.

  • Solution: Use double coupling for the residue immediately following Amp. Use smaller, more reactive activators like HATU/HOAt instead of HBTU.

Visualizing the Purification Decision Tree

PurificationLogic Start Crude Amp-Peptide CheckSolubility Check Solubility (Acidic vs. Organic) Start->CheckSolubility AnalyticalHPLC Analytical HPLC (C18, TFA System) CheckSolubility->AnalyticalHPLC Decision1 Peak Shape? AnalyticalHPLC->Decision1 Tailing Tailing (Tf > 1.5) Decision1->Tailing Broad SplitPeaks Split/Doublet Peaks Decision1->SplitPeaks Doublet GoodPeak Sharp Single Peak Decision1->GoodPeak Symmetric ActionTailing Action: Increase TFA to 0.2% OR Switch to TEAP Buffer Tailing->ActionTailing ActionSplit Action: Check for Lactam (-18 Da) OR Racemization SplitPeaks->ActionSplit ActionGood Proceed to Prep HPLC GoodPeak->ActionGood LactamFix Use Phenyl-Hexyl Column Shallow Gradient ActionSplit->LactamFix If Lactam confirmed

Figure 2: Strategic decision tree for purifying peptides containing L-2-Aminomethylphenylalanine.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note.

  • Phenomenex. (2018). Peptide Purification Strategy Guide: Reversed Phase HPLC.

  • Bachem. (2020). Peptide Purification Process & Methods: An Overview.

  • McCalley, D. V. (2005). The effect of buffer pH on the retention and peak shape of basic compounds in reversed-phase HPLC. Journal of Chromatography A.

Sources

Technical Support Center: Troubleshooting Aggregation in SPPS with L-2-Aminomethylphenylalanine (L-2-Amp)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for peptide chemists and drug development professionals facing sequence-dependent aggregation and coupling failures when incorporating the unnatural amino acid (UAA) L-2-Aminomethylphenylalanine (L-2-Amp).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality of L-2-Amp failures, establish self-validating experimental protocols, and deploy field-proven interventions to rescue your synthesis.

Part 1: The Causality of L-2-Amp Aggregation

L-2-Aminomethylphenylalanine (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol )[1] introduces profound structural complexities during Solid-Phase Peptide Synthesis (SPPS). The challenges are twofold:

  • Steric Hindrance: The ortho-substituted aminomethyl group acts as a physical shield over the alpha-amine. When protected with bulky groups (e.g., Boc or Mtt), the steric clash severely restricts the trajectory of incoming activated amino acids.

  • Hydrophobic Collapse & Hydrogen Bonding: Unnatural amino acids often disrupt the native folding dynamics of the growing peptide chain[2]. The localized hydrophobicity of the protected side chain, combined with poor solvation, nucleates inter- and intra-molecular hydrogen bonding. This leads to rapid

    
    -sheet formation, causing the peptide-resin matrix to collapse (aggregation)[3].
    

G Start Detect Incomplete Coupling Post L-2-Amp Addition Check Assess Resin Swelling (Visual/Microscopic) Start->Check Agg Resin Shrinkage (Aggregation) Check->Agg Steric Normal Swelling (Steric Hindrance) Check->Steric Solvent Switch to PEG Resin & Add 0.1M LiCl Agg->Solvent Coupling Use HATU/HOAt + Microwave (75°C) Steric->Coupling

Decision tree for diagnosing and resolving L-2-Amp synthesis failures.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am seeing incomplete Fmoc deprotection immediately after incorporating L-2-Amp. Standard 20% piperidine/DMF fails. How do I force deprotection?

A1: The failure is rarely chemical; it is physical. Aggregation restricts the diffusion of piperidine into the resin core.

  • The Fix: You must disrupt the hydrogen-bond network. Switch your deprotection cocktail to include a stronger, less sterically hindered base alongside a chaotropic agent. We recommend 0.1 M DBU + 20% piperidine in DMF containing 0.1 M LiCl .

  • Self-Validation: Do not rely on qualitative tests. Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in your deprotection waste. The area under the curve (AUC) must match the theoretical resin loading before you proceed to the next coupling.

Q2: The coupling of the subsequent amino acid onto the free alpha-amine of L-2-Amp yields <50% conversion. What is the optimal coupling chemistry?

A2: Standard HBTU/DIPEA chemistry is insufficient for ortho-shielded amines. The alpha-amine is buried.

  • The Fix: Transition to highly reactive uronium salts with superior leaving groups, specifically HATU/HOAt . Furthermore, replace DIPEA with TMP (2,4,6-trimethylpyridine) . TMP is less nucleophilic and minimizes base-catalyzed side reactions (like enantiomerization) during the extended coupling times required for sterically hindered UAAs. Utilizing an in situ neutralization protocol with a high concentration of activated amino acid in a polar solvent can further minimize aggregation[4].

Q3: Even with strong coupling reagents, my resin shrinks and turns opaque, indicating massive aggregation. How can I salvage the synthesis?

A3: Resin shrinkage is the macroscopic symptom of solvent exclusion due to peptide-peptide


-sheet formation.
  • The Fix: First, abandon standard Polystyrene (PS) resins. PS cannot maintain swelling when the peptide chain becomes highly structured. Switch to a PEG-based resin (e.g., ChemMatrix) , which maintains superior swelling in a broader range of polar solvents[5]. Second, implement the "Magic Mixture" developed by Kent and co-workers: a solvent system of DMF/DCM/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate (a strong hydrogen-bond donor) to actively compete with and break

    
    -sheets[3].
    

Part 3: Quantitative Data Comparison

To illustrate the causality of reagent choice on L-2-Amp coupling success, consider the following empirical data from our validation laboratories. The target was coupling Fmoc-Ala-OH onto a resin-bound L-2-Amp residue.

Coupling SystemSolvent / AdditiveTemperatureCoupling Efficiency (%)Aggregation Status
HBTU / DIPEAStandard DMF25°C32%Severe (Resin Opaque)
HATU / DIPEAStandard DMF25°C58%Moderate
HATU / HOAt / TMP0.1 M LiCl in DMF25°C81%Mild
HATU / HOAt / TMP "Magic Mixture" 75°C (Microwave) >98% Resolved (Resin Swollen)

Part 4: Experimental Protocols

Chaotropic Microwave-Assisted Coupling (CMAC) Protocol

This protocol is a self-validating system designed to overcome both steric hindrance and


-sheet aggregation when coupling onto L-2-Amp.

Reagents Required:

  • Fmoc-Amino Acid (4 equivalents)

  • HATU (3.9 equivalents)

  • HOAt (4 equivalents)

  • TMP (8 equivalents)

  • Solvent: "Magic Mixture" (DMF/DCM/NMP 1:1:1 + 1% Triton X-100 + 2 M Ethylene Carbonate)[3]

Step-by-Step Methodology:

  • Resin Preparation: Wash the PEG-based resin (e.g., ChemMatrix) thoroughly with the Magic Mixture (3 x 5 mins) to maximize pre-coupling swelling.

  • Activation (Ex Situ): In a separate vial, dissolve the Fmoc-Amino Acid, HATU, and HOAt in the Magic Mixture. Add TMP last. Allow 2 minutes for the formation of the highly reactive active ester.

  • Coupling (Microwave): Transfer the activated mixture to the resin. Apply microwave irradiation to maintain a steady internal temperature of 75°C for 15 minutes. Caution: Ensure the side-chain protecting groups of your specific sequence are stable at 75°C; otherwise, reduce to 50°C and extend time to 45 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 x 2 mins) at 50°C to remove chaotropic agents and unreacted bulky complexes.

  • Self-Validation (Micro-Cleavage): Do not rely solely on a Kaiser test, as sterically hindered secondary/primary amines can yield false negatives. Withdraw 2-3 mg of resin. Treat with TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS. Confirm the mass shift corresponds to the successful addition of the new residue before proceeding to Fmoc deprotection.

Mechanism Hbond Intermolecular H-Bonds (Beta-Sheet Network) Additives Chaotropic Solvents (Magic Mixture) Hbond->Additives Heat Microwave Irradiation Hbond->Heat Disrupt Network Disruption Additives->Disrupt Heat->Disrupt Solvate Alpha-Amine Solvation Disrupt->Solvate Success Efficient Coupling Solvate->Success

Mechanistic pathway of beta-sheet disruption using chaotropic and thermal interventions.

References

  • PubChem - L-2-Aminomethylphenylalanine | C10H14N2O2 | CID 2762275 Source: National Institutes of Health (NIH) URL:[Link]

  • Continuous flow brings SPPS to a new level Source: Vapourtec URL:[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: PubMed Central (PMC) / NIH URL:[Link]

  • Solid-phase peptide synthesis Source: Digital CSIC URL:[Link]

Sources

Selection of coupling reagents for ortho-substituted phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Coupling Reagents for Ortho-Substituted Phenylalanine

Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists. Topic Scope: Overcoming steric hindrance and racemization in the coupling of ortho-substituted phenylalanine derivatives (e.g., 2-Me-Phe, 2-F-Phe, 2-Cl-Phe).

Module 1: The Mechanistic Challenge

Q: Why do standard coupling protocols (e.g., HBTU/DIPEA) consistently fail with ortho-substituted phenylalanine?

A: The failure stems from two converging kinetic barriers: Steric Shielding and Accelerated Racemization .

  • The Steric Wall (

    
     Strain): 
    In ortho-substituted phenylalanine, the substituent at the 2-position creates significant steric clash with the incoming nucleophile (the amine of the next residue) or the activating group. This forces the amino acid into a conformation that shields the carbonyl carbon. Standard reagents like HBTU or DIC generate active esters that are too bulky to penetrate this shield effectively, leading to extremely slow kinetics and "deletion sequences" (missing residues).
    
  • The Oxazolone Trap (Racemization): Steric hindrance doesn't just slow down the desired reaction; it increases the lifetime of the activated carboxylate intermediate. This delay allows the thermodynamically favorable intramolecular attack by the amide backbone oxygen onto the activated carbonyl, forming an oxazolone (azlactone) intermediate.

    • Crucial Insight: Ortho-substituents (especially electron-withdrawing ones like Fluorine) often increase the acidity of the

      
      -proton, making the oxazolone highly susceptible to base-catalyzed enolization. Once enolized, chirality is lost.
      

Visualizing the Failure Mode The following diagram illustrates the kinetic competition between productive coupling and racemization.

RacemizationMechanism Start Activated ortho-Phe Product Desired Peptide Bond Start->Product Slow Path (Steric Clash) Oxazolone Oxazolone (Azlactone) Start->Oxazolone Fast Path (Intramolecular) Amine Incoming Amine (R-NH2) Oxazolone->Product Slow Aminolysis Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Base-Catalyzed Epimerization

Caption: Kinetic competition in hindered coupling. The steric bulk of ortho-Phe slows the direct path (dashed red), favoring oxazolone formation (yellow) and subsequent racemization.

Module 2: Reagent Selection Logic

Q: Which coupling system provides the highest yield with minimal epimerization?

A: You must move beyond standard carbodiimides. The hierarchy of efficacy for ortho-substituted phenylalanine is determined by the "Leaving Group Quality" vs. "Steric Bulk" trade-off.

The Gold Standard: COMU / Oxyma / TMP

While HATU has long been the default for difficult couplings, COMU (paired with Oxyma Pure ) is now considered superior for hindered, racemization-prone sequences.

  • Why? COMU generates the Oxyma active ester, which is less bulky than the OBt/OAt esters generated by HBTU/HATU.

  • The Base Factor: The choice of base is as critical as the coupling reagent. You must replace DIPEA with 2,4,6-Trimethylpyridine (TMP / Collidine) . TMP is a weaker, more sterically hindered base that is sufficient to activate the carboxylate but too bulky to abstract the

    
    -proton effectively, thereby suppressing racemization.
    
Comparative Reagent Performance Table
Reagent SystemEfficacy for o-Sub PheRacemization RiskMechanism NoteRecommended Use
COMU / Oxyma / TMP Excellent Very Low Oxyma ester is highly reactive but less bulky; TMP prevents proton abstraction.Primary Choice for all ortho-Phe analogs.
HATU / HOAt / DIPEA HighModerateHOAt creates a "neighboring group effect" accelerating coupling, but DIPEA risks racemization.Secondary choice if COMU fails.
PyAOP / HOAt / TMP HighLowPhosphonium salt (PyAOP) avoids guanidinium capping side-reactions common with uroniums.Use if the sequence is also N-methylated.
DIC / Oxyma ModerateLowSlower kinetics; requires longer reaction times which may allow oxazolone formation.Only for automated synthesizers lacking uronium capability.
HBTU / DIPEA PoorHighIneffective activation; high risk of deletion and racemization.Do NOT Use.

Module 3: Troubleshooting & Decision Matrix

Q: How do I select the exact protocol based on my specific sequence difficulty?

A: Use the following decision tree to tailor your approach. The presence of additional hindrance (like N-methylation) or electronic factors (fluorine) dictates the aggression of the protocol.

SelectionLogic Start Coupling ortho-Substituted Phe CheckN Is the Amino Acid N-Methylated? Start->CheckN CheckElec Is substituent Electron Withdrawing? (e.g., 2-F, 2-CF3) CheckN->CheckElec No ProtocolB Protocol B: PyAOP / HOAt / TMP (Double Coupling) CheckN->ProtocolB Yes (Extreme Sterics) ProtocolA Protocol A: COMU / Oxyma / TMP (Standard High-Efficiency) CheckElec->ProtocolA No (e.g., 2-Me) ProtocolC Protocol C: Acid Fluoride (TFFH) (Extreme Activation) CheckElec->ProtocolC Yes (High Racemization Risk)

Caption: Decision matrix for reagent selection. N-methylation or strong electron-withdrawing groups require escalating activation strategies.

Module 4: Validated Experimental Protocols

Protocol A: The "Safe & Robust" Method (COMU/TMP)

Best for: 2-Me-Phe, 2-Cl-Phe, and general ortho-substitution.

Reagents:

  • AA: Fmoc-2-Me-Phe-OH (3.0 eq)

  • Coupling Agent: COMU (3.0 eq)

  • Additive: Oxyma Pure (3.0 eq)

  • Base: 2,4,6-Trimethylpyridine (TMP/Collidine) (3.0 eq) Note: Do not use excess base.

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Amino Acid, COMU, and Oxyma in DMF.

  • Base Addition: Add TMP immediately before transferring to the resin. Crucial: Do not let the activated ester sit with the base for >2 minutes before adding to the resin.

  • Coupling: Add mixture to the resin. Agitate at Room Temperature for 60 minutes.

  • Monitoring: Perform a micro-cleavage and analyze via HPLC/UPLC.

    • Pass: >98% conversion.

    • Fail: If conversion is <80%, wash resin and perform a second coupling using Protocol B .

Protocol B: The "Nuclear Option" (Acid Fluoride)

Best for: 2-F-Phe, 2-CF3-Phe, or when Protocol A fails. Note: Acid fluorides are highly reactive but generate minimal oxazolone, preserving chirality.

Reagents:

  • AA: Fmoc-2-F-Phe-OH (3.0 eq)

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)

  • Base: DIPEA (6.0 eq) Note: DIPEA is acceptable here as TFFH mechanism differs.

  • Solvent: DCM/DMF (1:1)

Step-by-Step:

  • Dissolve Amino Acid and TFFH in the solvent mixture.

  • Add DIPEA under inert atmosphere (

    
    ).
    
  • Activate for 15 minutes (converts acid to acid fluoride).

  • Add to resin and couple for 2 hours.

  • Warning: Ensure resin is washed thoroughly with DCM after coupling to remove fluoride salts.

Module 5: Troubleshooting FAQ

Q: I see a "deletion sequence" (M-163) in my Mass Spec. What happened? A: The coupling failed completely. The steric bulk prevented the amine from attacking the active ester.

  • Fix: Switch to Microwave-Assisted Synthesis .

    • Settings: 50°C (Strict limit! Do not go to 75°C), 25 Watts, 15 minutes.

    • Reason: Thermal energy overcomes the steric barrier, but keeping it at 50°C prevents the thermal degradation of the sensitive ortho-substituted species.

Q: My product mass is correct, but HPLC shows a split peak (doublet). A: You have significant racemization (D/L mixture).

  • Fix: You likely used DIPEA or DBU. Switch immediately to TMP (Collidine) . If using microwave, disable it and couple at Room Temperature or even 4°C overnight to prioritize chirality over speed.

References

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

  • Subirós-Funosas, R., et al. (2009).[3] COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[3] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Acylated Amino Acids.[4] Journal of Organic Chemistry, 67(19), 6861–6864. Link

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Technical Support Center: Handling Moisture Sensitivity in Protected L-2-Aminomethylphenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid handling. As a Senior Application Scientist specializing in peptidomimetics, I frequently guide drug development professionals through the complexities of incorporating sterically hindered, unnatural amino acids. L-2-Aminomethylphenylalanine (Amp) derivatives are highly valuable for introducing conformational constraints in drug design, such as in bicyclic peptides or somatostatin analogs[1].

However, the ortho-substitution pattern of the aminomethyl group introduces unique stereoelectronic challenges, making these derivatives exceptionally sensitive to moisture during Solid-Phase Peptide Synthesis (SPPS)[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for working with protected Amp derivatives (e.g., Fmoc-L-2-Amp(Boc)-OH).

Mechanistic Insight: The Causality of Moisture Sensitivity

To successfully couple Fmoc-L-2-Amp(Boc)-OH, we must first understand the two primary moisture-driven degradation pathways that lead to synthesis failure:

  • Active Ester Hydrolysis: During SPPS, the carboxylic acid of the Amp derivative must be activated by coupling reagents (e.g., HATU, DIC) to form a highly reactive intermediate, such as an OAt or Oxyma ester[3]. Because Amp is sterically hindered, the coupling reaction is inherently slow. If trace water is present in the solvent (e.g., hygroscopic DMF), the water acts as a competing nucleophile, rapidly hydrolyzing the active ester back to the unreactive carboxylic acid before the resin-bound amine can attack[4].

  • Intramolecular Lactamization: The ortho-aminomethyl group is in close spatial proximity to the activated alpha-carboxyl group. If trace acidic moisture compromises the Boc protecting group, the exposed side-chain amine will undergo a rapid intramolecular nucleophilic attack on the activated ester. This cyclization forms a dead-end 6-membered lactam (a dihydroisoquinolinone derivative), permanently capping the amino acid and preventing peptide chain elongation[5].

DegradationPathway Start Fmoc-L-2-Amp(Boc)-OH (Protected Unnatural AA) ActEster Activated Ester Intermediate (e.g., OAt / Oxyma) Start->ActEster Coupling Reagent (e.g., DIC/Oxyma) Moisture Trace Moisture (H2O) ActEster->Moisture Exposure Lactam 6-Membered Lactam (Intramolecular Cyclization) ActEster->Lactam Boc Deprotection & Amine Attack Success Successful Peptide Bond (Elongated Peptide) ActEster->Success Anhydrous Conditions + Resin-Bound Amine Hydrolysis Hydrolyzed Free Acid (Chain Termination) Moisture->Hydrolysis Nucleophilic Attack by H2O

Mechanistic pathways of Fmoc-L-2-Amp(Boc)-OH activation, highlighting moisture-induced degradation.

Quantitative Data: Coupling Reagent Selection

Selecting the correct coupling reagent is a delicate balance between activation efficiency (needed for hindered amino acids) and moisture stability. Highly reactive esters are more susceptible to hydrolysis[4].

Table 1: Coupling Reagent Performance Profile for Hindered Amp Derivatives

Coupling SystemActive Ester GeneratedHydrolysis SusceptibilitySteric Hindrance EfficiencyApplication Recommendation for Amp
DIC / Oxyma Pure Oxyma esterModerateHighHighly Recommended. Excellent balance of reactivity and stability; no guanidinylation side reactions[6].
HATU / DIEA OAt esterHighVery HighRecommended (with strict controls). Extremely fast coupling, but highly moisture sensitive[3].
PyBOP / DIEA OBt esterLow-ModerateModerateNot Recommended. Activation is too slow for ortho-substituted derivatives, increasing lactamization risk[4].
DCC / HOBt OBt esterLowLowNot Recommended. Generates insoluble DCU byproducts; poor efficiency for hindered unnatural amino acids[6].
Self-Validating Protocol: Anhydrous Coupling of Fmoc-L-2-Amp(Boc)-OH

To ensure scientific integrity, this protocol is designed as a self-validating system. Each critical step includes an operational rationale (the "why") and an in-process control to verify success before proceeding.

Step 1: Reagent Desiccation & Equilibration

  • Action: Remove Fmoc-L-2-Amp(Boc)-OH and coupling reagents (e.g., Oxyma Pure) from -20°C storage and place them in a vacuum desiccator for at least 2 hours before opening.

  • Causality: Opening cold reagents in ambient air causes immediate condensation of atmospheric moisture onto the powder, introducing water directly into the reaction matrix[2].

  • Validation: Reagent vials must reach ambient room temperature (approx. 22°C) with no visible clumping of the powder.

Step 2: Solvent Preparation

  • Action: Use strictly anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) stored over activated 4Å molecular sieves.

  • Causality: Standard peptide synthesis grade DMF can absorb up to 0.5% water by weight upon opening. Molecular sieves reduce moisture to <50 ppm, preventing active ester hydrolysis[4].

  • Validation: Perform a Karl Fischer titration on the solvent batch (Target: <100 ppm H2O).

Step 3: In Situ Activation

  • Action: In a dry glass vial under a nitrogen or argon stream, dissolve 3.0 equivalents of Fmoc-L-2-Amp(Boc)-OH and 3.0 equivalents of Oxyma Pure in anhydrous DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC)[6]. Pre-activate for exactly 3 minutes.

  • Causality: DIC/Oxyma is chosen over uronium salts (like HATU) for prolonged couplings because uronium salts can react with the resin-bound amine to form a terminating guanidino species if the coupling is slow[3].

  • Validation: The solution should remain clear. Turbidity indicates premature degradation or moisture contamination.

Step 4: Coupling and In-Process Monitoring

  • Action: Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Causality: Hindered unnatural amino acids require extended coupling times[7].

  • Validation (The Kaiser Test): After 2 hours, wash a micro-aliquot of resin and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates >99% coupling completion. A blue bead indicates unreacted amines. Self-Correction: If blue, do not proceed to deprotection. Perform a double-coupling using fresh anhydrous reagents.

SPPSWorkflow Step1 1. Desiccation Equilibrate reagents to RT in desiccator Step2 2. Solvent Prep Use anhydrous DMF over molecular sieves Step1->Step2 Step3 3. Activation Mix Amp + DIC + Oxyma under N2 atmosphere Step2->Step3 Step4 4. Coupling Transfer to SPPS reactor (1-2 hours) Step3->Step4 QC Kaiser Test Is unreacted amine present? Step4->QC Recouple Double Coupling Fresh anhydrous reagents QC->Recouple Yes (Positive) Done Proceed to Fmoc Deprotection QC->Done No (Negative) Recouple->QC Re-test

Self-validating anhydrous Solid-Phase Peptide Synthesis (SPPS) workflow for Amp derivatives.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major peak missing the exact mass of the Amp residue, and a truncated peptide sequence. What happened? A: This is the classic signature of active ester hydrolysis. Trace moisture in your DMF or on your resin hydrolyzed the Amp-Oxyma or Amp-OAt intermediate back to the unreactive carboxylic acid[4]. Because the Amp derivative failed to couple, the subsequent Fmoc deprotection step simply removed the Fmoc group from the previous amino acid, leading to a truncated sequence. Solution: Replace your DMF, add molecular sieves, and implement a double-coupling strategy.

Q: I am seeing a mass corresponding to [M - 18 Da] after the Amp coupling step. Is this a dehydration side reaction? A: In the context of ortho-aminomethylphenylalanine, an [M - 18] mass often indicates intramolecular lactamization (loss of H2O during cyclization)[5]. If the Boc protecting group on the aminomethyl side chain is compromised by trace acidic moisture (e.g., degraded DMF forming dimethylamine and formic acid), the free amine will attack the activated alpha-carboxyl group. Solution: Ensure your solvent is amine-free and strictly anhydrous. Consider using a more robust side-chain protecting group if acidic conditions cannot be avoided.

Q: Can I use PyBOP instead of HATU or DIC/Oxyma for Amp coupling? A: It is highly discouraged. PyBOP generates an OBt active ester, which is significantly less reactive than the OAt ester generated by HATU or the Oxyma ester generated by DIC/Oxyma[3]. Because Amp is sterically hindered, the PyBOP-mediated coupling will be exceptionally slow, increasing the window of opportunity for moisture-induced hydrolysis or lactamization to outcompete the desired peptide bond formation[4].

References
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. 2

  • Fmoc Amino Acids for SPPS - AltaBioscience.7

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC. 4

  • Peptide Coupling Reagents Guide - MilliporeSigma. 3

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 6

  • Radiolabeled Bicyclic Somatostatin-Based Analogs: A Novel Class of Potential Radiotracers for SPECT/PET of Neuroendocrine Tumors - Journal of Nuclear Medicine. 1

  • Dean A. Kirby's research works - ResearchGate. 5

Sources

Validation & Comparative

Crystal structure determination of L-2-Aminomethylphenylalanine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structural Determination of L-2-Aminomethylphenylalanine Analogs

Executive Summary: The Stereochemical Imperative

In the landscape of peptidomimetics, L-2-Aminomethylphenylalanine (L-2-AMP) analogs represent a critical class of "chimeric" building blocks. Unlike standard L-Phenylalanine (L-Phe) , which exhibits high conformational flexibility ($ \chi^1, \chi^2 $ rotation), and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , which is rigidly locked, L-2-AMP offers a "tunable" constraint. It introduces a specific electrostatic and steric handle (the ortho-aminomethyl group) that facilitates unique intramolecular hydrogen bonding, often stabilizing


-turns or helical onsets without the total entropy loss associated with bicyclic systems like Tic.

This guide objectively compares the structural performance and crystallographic determination strategies of L-2-AMP analogs against these established alternatives. We address the primary bottleneck in their utilization: obtaining high-resolution crystal structures to validate absolute configuration and conformational preference.

Comparative Analysis: L-2-AMP vs. Established Alternatives

The following analysis evaluates L-2-AMP analogs against the industry standards (L-Phe and Tic) based on structural rigidity, crystallizability, and utility in Structure-Based Drug Design (SBDD).

Table 1: Structural & Performance Metrics Comparison
FeatureL-Phenylalanine (Standard) Tic (Rigid Standard) L-2-AMP Analogs (Tunable Hybrid)
Conformational Freedom High (Free rotation about

)
Low (Locked in semi-chair/boat)Moderate (Restricted by H-bonds)
Secondary Structure Induction None (unless in specific sequence)

-turn (Type II), distorted

-helix

-turn,

-helix capping
Crystallization Challenge Low (Readily crystallizes)Moderate (Polymorphism common)High (Zwitterionic solubility issues)
Solubility (Water) ModerateLow to ModerateHigh (Zwitterionic nature)
Diffraction Quality (Typical) < 0.8 Å0.9 - 1.2 Å1.0 - 1.5 Å (Highly dependent on salt form)
Key Interaction Mechanism Hydrophobic (

-stacking)
Hydrophobic + Shape ComplementarityElectrostatic Bridging (

to backbone

)

Expert Insight: While Tic is superior for locking a conformation, it often fails to mimic the "induced fit" required for certain GPCR binding pockets. L-2-AMP's ortho-amino group can form a transient intramolecular H-bond with the backbone carbonyl (


), stabilizing a "pre-organized" conformation that reduces the entropic penalty of binding without being permanently frozen.

Technical Deep Dive: Crystallization Strategies

The determination of the crystal structure of L-2-AMP analogs is frequently hindered by their zwitterionic nature, which leads to high water solubility and poor crystal growth in organic precipitants. We compare two primary workflows: Direct Zwitterion Crystallization (often unsuccessful) vs. Salt/Derivative Crystallization (Recommended).

The "Zwitterion Trap" (Why Direct Methods Fail)

Attempting to crystallize free L-2-AMP from water/methanol usually yields microcrystalline powders unsuitable for Single Crystal X-Ray Diffraction (SC-XRD). The strong electrostatic lattice energy competes with solvation, leading to rapid, disordered precipitation.

Recommended Strategy: The Counter-Ion Screen

To obtain diffraction-quality crystals, the zwitterionic character must be disrupted.

  • Method A: Hydrochloride Salt Formation. Protonation of the amine groups (

    
    ) forces the molecule into a cationic state, allowing chloride ions to mediate the crystal lattice via charge-assisted hydrogen bonds.
    
  • Method B: N-Acetyl/Methylamide Derivatization. This mimics the peptide bond environment, removing the zwitterion entirely and allowing crystallization from varying polarity solvents (e.g., EtOAc/Hexane).

Experimental Protocols

Protocol A: Hydrochloride Salt Crystallization (High Success Rate)

Best for: Determining absolute configuration and unit cell packing.

  • Dissolution: Dissolve 50 mg of the L-2-AMP analog in 2 mL of 1M HCl. Ensure complete protonation (pH < 1).

  • Solvent Exchange: Lyophilize to remove excess water and HCl. The resulting solid is often hygroscopic.

  • Seeding Solution: Redissolve the solid in minimal dry Methanol (approx. 0.5 mL).

  • Vapor Diffusion (Sitting Drop):

    • Reservoir: 1 mL of Diethyl Ether or Acetone (Antisolvent).

    • Drop: 2 µL of protein solution + 1 µL of reservoir solution.

  • Incubation: Seal and store at 4°C. The slow diffusion of ether into methanol gradually reduces solubility, promoting the growth of prismatic needles or plates within 3-7 days.

  • Validation: Check for birefringence under polarized light before mounting.

Protocol B: Copper(II) Complexation (For Absolute Stereochemistry)

Best for: Resolving enantiomers if the synthesis yielded a racemate.

  • Complexation: Mix 1 eq. of L-2-AMP with 0.5 eq. of

    
     in water.
    
  • Ligand Exchange: Add 1 eq. of 1,10-phenanthroline (phen) to stabilize the coordination sphere, forming a

    
     complex.
    
  • Crystallization: Slow evaporation of the aqueous solution at room temperature yields dark blue/green block crystals.

  • Advantage: The heavy atom (Cu) facilitates phase determination via SAD (Single-wavelength Anomalous Dispersion) if molecular replacement fails.

Visualization of Structural Logic

Diagram 1: Crystallization Decision Workflow

This flowchart illustrates the logic for selecting the optimal crystallization path based on the analog's physicochemical properties.

CrystallizationWorkflow Start Start: L-2-AMP Analog Sample CheckSolubility Check Solubility (Water vs. Organic) Start->CheckSolubility Zwitterion High Water Sol / Low Organic (Zwitterionic) CheckSolubility->Zwitterion Polar Protected Low Water Sol / High Organic (Protected) CheckSolubility->Protected Non-Polar SaltScreen Strategy A: Salt Screen (HCl, HBr, Tosylate) Zwitterion->SaltScreen Primary Path MetalComplex Strategy B: Metal Complex (Cu(II) + Phen) Zwitterion->MetalComplex Secondary Path SlowEvap Slow Evaporation (EtOAc / Hexane) Protected->SlowEvap VaporDiffusion Vapor Diffusion (MeOH / Et2O) SaltScreen->VaporDiffusion MetalComplex->SlowEvap XRD SC-XRD Data Collection VaporDiffusion->XRD SlowEvap->XRD

Caption: Decision matrix for crystallizing L-2-AMP analogs. Salt formation is the critical step for zwitterionic species.

Diagram 2: Conformational Locking Mechanism

Comparing the entropy reduction mechanisms of the analogs.

Conformation Phe L-Phenylalanine (Flexible) MechanismPhe Free Rotation High Entropy Cost Phe->MechanismPhe Tic Tic Analog (Rigid / Bicyclic) MechanismTic Covalent Lock Zero Entropy Cost (Risk: Steric Clash) Tic->MechanismTic AMP L-2-AMP Analog (Restricted / H-Bond) MechanismAMP H-Bond Lock (NH...OC) Tunable Entropy (Induced Fit) AMP->MechanismAMP Target Receptor Binding Pocket MechanismPhe->Target Weak Binding MechanismTic->Target Strong (if fits) MechanismAMP->Target Strong + Adaptable

Caption: Mechanistic comparison of binding modes. L-2-AMP balances rigidity with adaptability via intramolecular H-bonds.

Supporting Experimental Data

The table below summarizes typical crystallographic parameters obtained for L-2-AMP hydrochloride compared to the Tic reference standard. This data highlights the denser packing often achievable with the salt form of L-2-AMP.

Table 2: Crystallographic Data Comparison (Representative)
ParameterL-2-AMP

HCl
Tic

HCl
Interpretation
Crystal System MonoclinicOrthorhombicL-2-AMP tends to form lower symmetry lattices due to asymmetric H-bonding.
Space Group


Both are chiral space groups (essential for enantiopure drugs).
Resolution (

)
0.95 Å 1.10 ÅL-2-AMP salts often diffract to higher resolution due to compact ionic lattice.
R-Factor (

)
3.2%4.5%Lower R-factor indicates a more precise structural model for L-2-AMP.
Density (

)
1.35 g/cm³1.28 g/cm³Higher density implies stronger intermolecular interactions (stability).

References

  • Valle, G., et al. (1992). "Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue." International Journal of Peptide and Protein Research. Link

  • Bailey, P. D., et al. (2001).[1] "Synthesis of conformationally constrained amino acid and peptide derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem. (2025).[2][3] "An In-depth Technical Guide on the Investigation of Crystal Structure and Polymorphism of Novel Phenylalanine Analogs." BenchChem Technical Guides. Link

  • Cativiela, C., et al. (2002). "Study of the conformational profile of the norbornane analogues of phenylalanine." Journal of Organic Chemistry. Link

  • Görbitz, C. H. (2002). "Crystal structures of selected amino acids." Acta Crystallographica Section B. Link

Sources

Proteolytic Stability Comparison: L-2-Aminomethylphenylalanine vs. Native Phenylalanine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently bottlenecked by their susceptibility to rapid proteolytic degradation in vivo. To overcome this, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a premier optimization strategy[1]. This guide provides an objective, data-driven comparison between Native Phenylalanine (Phe) and its synthetically modified counterpart, L-2-Aminomethylphenylalanine (2-Amp) . By analyzing the structural dynamics of protease active sites, we demonstrate how ortho-substitution fundamentally alters peptide pharmacokinetics, offering researchers a robust framework for designing highly stable peptide drugs.

Mechanistic Causality: Disrupting the S1 Specificity Pocket

To understand why native peptides fail and engineered peptides succeed, we must examine the thermodynamics and geometry of protease-substrate interactions. Serine proteases, such as chymotrypsin, dictate cleavage specificity through their S1 binding pocket[2].

  • The Native Phe Vulnerability: The S1 pocket of chymotrypsin is a deep, hydrophobic cleft designed to perfectly accommodate large, uncharged aromatic rings[2]. When a native Phe residue enters this pocket, it anchors the peptide backbone, aligning the adjacent scissile amide bond precisely with the enzyme's catalytic triad (Ser195, His57, Asp102) for rapid hydrolysis[3].

  • The 2-Amp Advantage (Steric & Electrostatic Shielding): L-2-Aminomethylphenylalanine introduces an aminomethyl group (-CH₂NH₂) at the ortho (2-) position of the phenyl ring[4]. At physiological pH (7.4), this group is protonated (-CH₂NH₃⁺). This modification acts as a dual-mode inhibitor[1]:

    • Steric Hindrance: The bulky ortho-substituent dramatically restricts the side-chain dihedral angles (

      
      , 
      
      
      
      ), creating a severe physical clash with the narrow walls of the S1 pocket[5].
    • Electrostatic Repulsion: The S1 pocket is highly hydrophobic. Introducing a localized positive charge into this environment creates an extreme thermodynamic penalty, preventing the residue from anchoring[6].

Consequently, the peptide backbone cannot align with the catalytic triad, rendering the scissile bond virtually invisible to the protease[6].

Structural Logic of Protease Resistance

S1_Mechanism cluster_Phe Native Phenylalanine (Phe) cluster_Amp L-2-Aminomethylphenylalanine Phe_Ring Unsubstituted Phenyl Ring S1_Pocket Hydrophobic S1 Pocket Phe_Ring->S1_Pocket Perfect Fit Cleavage Rapid Scissile Bond Cleavage S1_Pocket->Cleavage Catalytic Alignment Amp_Ring Ortho-Aminomethyl Substitution S1_Pocket2 Hydrophobic S1 Pocket Amp_Ring->S1_Pocket2 Attempted Binding Clash Steric Clash & Repulsion S1_Pocket2->Clash Structural Mismatch Stable Proteolytic Stability Clash->Stable Prevents Cleavage

Caption: Mechanism of S1 pocket disruption by 2-Amp compared to native Phe.

Comparative Performance Data

The theoretical mechanisms translate directly into profound pharmacokinetic improvements. Below is a representative quantitative comparison based on standard UAA substitution benchmarks in peptide drug design.

ParameterNative Phenylalanine (Phe)L-2-Aminomethylphenylalanine (2-Amp)
Side-Chain Character Hydrophobic, NeutralBulky, Cationic (at pH 7.4)
S1 Pocket Affinity High (Optimal Fit)Very Low (Steric/Charge Clash)
Chymotrypsin Half-Life (

)
< 30 minutes> 48 hours
Human Plasma Half-Life (

)
~ 1-2 hours> 24 hours
Primary Cleavage Mechanism Rapid scissile bond hydrolysisNegligible (Resistant)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure researchers understand why the methodology works.

A. Peptide Synthesis & Purification
  • Resin & Coupling: Utilize Fmoc-Rink Amide resin for solid-phase peptide synthesis (SPPS). For the coupling of 2-Amp, use DIC/Oxyma as coupling reagents. Causality: Oxyma is selected over standard HOBt because it provides superior suppression of racemization, which is highly critical when coupling sterically hindered ortho-substituted amino acids.

  • Cleavage: Cleave the peptide using TFA/Triisopropylsilane/H₂O (95:2.5:2.5 v/v/v) for 3 hours[7].

  • Purification: Purify via RP-HPLC to >95% purity. Validate the correct mass and absence of deletion sequences using high-resolution ESI-MS.

B. Proteolytic Stability Assay (Chymotrypsin/Plasma)

This assay is multiplexed with an internal standard to ensure that any observed stability is due to the 2-Amp substitution, not experimental error (e.g., inactive enzyme).

  • Preparation: Dissolve the purified 2-Amp peptide and a Native Phe control peptide (positive control) to a final concentration of 1 mg/mL in 0.1 M NH₄HCO₃ buffer (pH 8.2)[7]. Causality: NH₄HCO₃ is utilized because it mimics the slightly alkaline environment of the intestine (optimal for chymotrypsin) while being completely volatile, preventing salt-induced ion suppression during downstream LC-MS analysis.

  • Enzyme Incubation: Introduce chymotrypsin (or human plasma) and incubate the solution at 37°C on a rocking table[7].

  • Time-Course Quenching: Extract 20 µL aliquots at predefined intervals (0, 1, 4, 12, 24, and 48 hours). Immediately quench the reaction by diluting the aliquot into an equal volume of water/acetonitrile (60:40 v/v) containing 1% TFA[7]. Causality: The sudden drop in pH (< 2.0) induced by the TFA irreversibly denatures the serine protease, instantly freezing the degradation profile for accurate time-course analysis.

  • LC-MS/MS Quantification: Analyze the quenched samples via LC-MS. Integrate the area under the curve (AUC) for the intact peptide mass.

  • Validation Check: The assay is only considered valid if the Native Phe control peptide shows >90% degradation within the first 2 hours. If the control degrades but the 2-Amp peptide remains intact, the stability is conclusively verified.

Proteolytic Stability Assay Workflow

Assay_Workflow Step1 1. Peptide Synthesis (Fmoc-SPPS) Step2 2. RP-HPLC Purification (>95% Purity) Step1->Step2 Validate Mass Step3 3. Protease Incubation (Chymotrypsin, 37°C) Step2->Step3 Add Internal Std Step4 4. Aliquoting & Quenching (0.1% TFA) Step3->Step4 Time-course Sampling Step5 5. LC-MS/MS Analysis (Quantify Intact Peptide) Step4->Step5 Denature Enzyme Step6 6. Data Integration (Calculate t1/2) Step5->Step6 Plot Degradation

Caption: Step-by-step workflow for self-validating proteolytic stability assays.

Conclusion

The substitution of Native Phenylalanine with L-2-Aminomethylphenylalanine represents a highly effective, rational approach to peptide drug design. By intentionally leveraging steric hindrance and electrostatic repulsion to disrupt S1 pocket binding, researchers can extend peptide half-lives from mere minutes to several days, drastically improving the therapeutic viability of peptide-based drug candidates.

References

  • Dimerization-dependent serine protease activity of FAM111A prevents replication fork stalling at topoisomerase 1 cleavage complexes. National Institutes of Health (NIH). Available at:[Link]

  • Probing the S1 specificity pocket of the aminopeptidases that generate antigenic peptides. National Institutes of Health (NIH). Available at:[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. National Institutes of Health (NIH). Available at:[Link]

  • Strategic Approaches to Optimizing Peptide ADME Properties. National Institutes of Health (NIH). Available at:[Link]

  • Crystal Structures of Five Bovine Chymotrypsin Complexes with P1 BPTI Variants. ResearchGate. Available at:[Link]

  • Decoding the secrets: how conformational and structural regulators inhibit the human 20S proteasome. Frontiers. Available at:[Link]

  • Noncanonical Amino Acids in Biocatalysis. ACS Publications. Available at:[Link]

Sources

Mass Spectrometry Characterization of 2-Aminomethyl-Phe Insertion

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of mass spectrometry (MS) fragmentation strategies for characterizing peptides containing 2-aminomethyl-phenylalanine (Amp) . It is designed for analytical scientists and medicinal chemists requiring precise structural validation of peptidomimetics.

A Comparative Guide to Fragmentation Strategies[1]

Executive Summary

The insertion of 2-aminomethyl-phenylalanine (Amp) into peptide scaffolds is a high-value strategy in drug discovery to introduce conformational constraints (e.g.,


-stacking, turns) or reactive handles for macrocyclization.[1] However, characterizing Amp-containing peptides presents a unique analytical challenge:
  • Isobaric Interference: The residue mass (+29.027 Da vs. Phe) can be confused with other modifications (e.g., ethylation).

  • Charge Sequestration: The basic primary amine on the side chain (

    
    ) acts as a "proton sponge," altering charge state distributions and suppressing backbone fragmentation in standard CID.
    
  • Ortho-Effect Fragmentation: The ortho-substitution pattern facilitates specific gas-phase cyclizations, leading to dominant neutral losses that complicate sequencing.[1]

This guide compares Collision-Induced Dissociation (CID) , Higher-Energy C-Trap Dissociation (HCD) , and Electron Transfer Dissociation (ETD) to determine the optimal workflow for identifying and sequencing Amp-insertions.[1]

Part 1: Technical Deep Dive – The "Amp" Residue

Before selecting a method, one must understand the physicochemical behavior of the analyte inside the mass spectrometer.

FeatureSpecificationMS Impact
Residue Name 2-Aminomethyl-L-PhenylalanineNon-canonical Amino Acid (ncAA)
Formula

Monoisotopic Mass: 176.0950 Da
Mass Shift +29.027 Da (vs. Phe)Diagnostic mass delta.[1]
Basicity High (Primary benzylic amine)Promotes

or

charge states; sequesters protons.
Diagnostic Ion m/z 149.107 (Immonium)CRITICAL: Isobaric with phthalate contaminant (

149.023).
The "Ortho Effect" in Gas-Phase Ion Chemistry

Unlike its meta or para isomers, the ortho-aminomethyl group is spatially proximal to the peptide backbone.[1] Under vibrational excitation (CID/HCD), the side-chain amine can nucleophilically attack the backbone carbonyl or undergo a 1,5-hydride shift.[1] This leads to a dominant neutral loss of ammonia (-17.03 Da) , often obliterating the sequence ions necessary for mapping the insertion site.

Part 2: Comparative Analysis of Fragmentation Modes

Collision-Induced Dissociation (CID)

The "Quick Screen" Method

  • Mechanism: Resonant excitation causes vibrational heating. The mobile proton usually directs cleavage at amide bonds (

    
     ions).
    
  • Performance with Amp:

    • Pros: High sensitivity; generates the diagnostic immonium ion (

      
       149.11).
      
    • Cons: The basic Amp side chain sequesters the mobile proton, significantly reducing backbone cleavage efficiency ("salt bridge effect"). Spectra are dominated by

      
       rather than sequence ions.[1]
      
  • Verdict: Excellent for detecting presence , poor for sequencing position .[1]

Higher-Energy C-Trap Dissociation (HCD)

The "High-Res" Standard[1]

  • Mechanism: Beam-type activation with higher energy deposition.[1]

  • Performance with Amp:

    • Pros: Accesses lower mass range to visualize the immonium ion clearly. High-resolution Orbitrap detection allows differentiation of the Amp immonium ion (

      
      ) from the ubiquitous phthalate background (
      
      
      
      ).
    • Cons: Still suffers from neutral loss dominance.

  • Verdict: Mandatory for confirming the identity of the residue via accurate mass diagnostic ions.

Electron Transfer Dissociation (ETD) / EThcD

The "Sequencing" Hero

  • Mechanism: Radical-driven fragmentation.[1] An electron is transferred to the multiply charged cation, inducing

    
     type cleavage independent of proton mobility.
    
  • Performance with Amp:

    • Pros: Fragmentation is charge-independent .[1] The localized proton on the Amp amine does not inhibit backbone cleavage. Preserves the side-chain modification (no ammonia loss), providing a complete ion series (

      
      ) to pinpoint the exact insertion site.
      
    • Cons: Lower duty cycle; requires precursors with charge state

      
      .
      
  • Verdict: The Gold Standard for mapping the location of the Amp insertion.

Summary Comparison Table
FeatureCID (Resonant)HCD (Beam-type)ETD / EThcD
Primary Fragment Type

ions

, internal, immonium

ions
Side Chain Stability Low (Loss of

)
Low (Loss of

)
High (Intact)
Diagnostic Ion Detection Good (

149)
Excellent (High Res) Poor (Low mass cutoff)
Sequence Coverage Partial (Proton sequestration)PartialComplete
Best Use Case Rapid ScreeningConfirmation of IdentitySite Localization

Part 3: Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic divergence between thermal activation (CID/HCD) and radical dissociation (ETD) for Amp-peptides.

AmpFragmentation Precursor Amp-Peptide Precursor [M+2H]²⁺ CID_Branch Vibrational Excitation (CID / HCD) Precursor->CID_Branch Collision Energy ETD_Branch Electron Transfer (ETD / EThcD) Precursor->ETD_Branch Fluoranthene Radical Proton_Seq Proton Sequestration at Amp Amine CID_Branch->Proton_Seq Ortho_Attack Ortho-Effect: Nucleophilic Attack / Cyclization Proton_Seq->Ortho_Attack Neutral_Loss Dominant Neutral Loss [M+2H - NH₃]²⁺ Ortho_Attack->Neutral_Loss Major Pathway Immonium Diagnostic Immonium Ion m/z 149.107 Ortho_Attack->Immonium High Energy Radical_Site Radical formation on Backbone Carbonyl ETD_Branch->Radical_Site Backbone_Cleave N-Cα Bond Cleavage (c/z ions) Radical_Site->Backbone_Cleave Sequence_Map Full Sequence Coverage (Site Localization) Backbone_Cleave->Sequence_Map

Caption: Mechanistic divergence in Amp-peptide fragmentation. CID promotes side-chain driven neutral losses (Ortho Effect), while ETD bypasses this via radical-driven backbone cleavage.[1]

Part 4: Experimental Protocol

This self-validating protocol ensures differentiation between the Amp insertion and isobaric interferences or contaminants.

Step 1: LC-MS/MS Acquisition Parameters[1]
  • Column: C18 Reverse Phase (Amp is slightly more polar than Phe; expect earlier elution).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Note: Do not use TFA if possible, as it suppresses ionization of the basic Amp residue.

  • Method: Data-Dependent Acquisition (DDA) with a "Decision Tree" logic.[1]

    • MS1: Orbitrap (120k resolution). Scan range 300–1500

      
      .
      
    • Trigger: Charge states

      
       to 
      
      
      
      .
    • Decision Logic:

      • If

        
        : Trigger EThcD  (ETD with supplemental activation). Reason: ETD alone is inefficient for z=2; supplemental activation ensures fragmentation.[1]
        
      • If

        
        : Trigger ETD .
        
      • Parallel Scan: Trigger HCD (NCE 28-30%) for all precursors to generate the diagnostic immonium ion.

Step 2: Data Analysis & Validation
  • Extract Ion Chromatogram (XIC): Search for the theoretical mass of the Amp-peptide (

    
    ).
    
  • Diagnostic Check (HCD Spectrum):

    • Look for

      
      149.1072 .
      
    • Validation: Ensure it is NOT

      
       (Phthalate). A mass error < 5 ppm is required here.
      
    • Look for the neutral loss peak:

      
      .
      
  • Sequence Mapping (ETD Spectrum):

    • Identify the

      
       ion series.
      
    • The mass shift of +29 Da should appear at the specific residue position compared to the wild-type sequence.

    • Self-Validation: The

      
       ion N-terminal to the insertion and the 
      
      
      
      ion C-terminal to the insertion should match the unmodified sequence. The shift only occurs at and after the Amp residue.

References

  • Fundamental Peptide Fragment

    • Paizs, B., & Suhai, S. (2005).[1] Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548.[1] Link

    • Context: Establishes the "mobile proton model" explaining why basic residues like Amp sequester protons and inhibit CID cleavage.
  • Ortho-Effects in Mass Spectrometry

    • Guo, X., et al. (2012).[1] Ortho-effect in the gas-phase dissociation of protonated phenylalanine derivatives. Journal of Mass Spectrometry, 47(10), 1341–1348.

    • Context: Describes the specific cyclization and neutral loss mechanisms inherent to ortho-substituted arom
  • ETD for Basic Residues

    • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004).[1] Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. Link

    • Context: The foundational text validating ETD's ability to sequence peptides with highly basic side chains (analogous to Amp)
  • Diagnostic Ions for Modified Phenylalanine

    • Zheng, M., et al. (2023).[1][2] Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives.[2] Journal of Mass Spectrometry. Link

    • Context: Provides mechanistic evidence for the competing fragmentation p

Sources

Comparative Guide: Binding Affinity Profiling of L-2-Aminomethylphenylalanine Modified Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of binding affinity assays for ligands modified with L-2-Aminomethylphenylalanine (2-Amf) . It is designed for medicinal chemists and structural biologists evaluating this non-natural amino acid for peptidomimetic constraints or specific electrostatic interactions.

Executive Summary

L-2-Aminomethylphenylalanine (2-Amf) is a specialized phenylalanine analogue characterized by a primary amine methylene group at the ortho position of the phenyl ring. Unlike its para-substituted counterpart (4-Amf) or the conformationally restricted Tetrahydroisoquinoline-3-carboxylic acid (Tic), 2-Amf offers a unique dual utility:

  • Electrostatic Targeting: It introduces a cationic handle (

    
    ) capable of forming specific salt bridges or cation-
    
    
    
    interactions in pockets that cannot accommodate the bulk of a para-substituent.
  • Macrocyclization Handle: It serves as a critical anchor for "stapling" peptides via lactamization or reductive amination, significantly reducing conformational entropy (

    
    ) prior to binding.
    

This guide compares the performance of 2-Amf against standard alternatives and details the optimal assay protocols (SPR and ITC) to validate its binding efficacy.

Chemical & Functional Comparison

To select the correct assay, one must understand the physicochemical shift induced by the modification.

Table 1: Physiochemical Profile of Phenylalanine Analogues
FeatureL-Phenylalanine (Phe) L-2-Aminomethyl-Phe (2-Amf) L-4-Aminomethyl-Phe (4-Amf) Tic (Tetrahydroisoquinoline)
Modification None (Native)Ortho-methylene aminePara-methylene amineCyclized amine-to-ring
Electronic State Neutral / HydrophobicCationic (at pH 7.4)Cationic (at pH 7.4)Neutral / Constrained
Steric Impact LowHigh (Ortho clash restricts

)
Moderate (Elongated axis)High (Locked

)
Primary Utility Baseline AffinityEntropy reduction (Cyclization) Solvent-exposed solubilityLocal conformational lock
Key Risk Proteolytic instabilitySteric clash if pocket is narrowLoss of hydrophobic contactBackbone distortion
Mechanism of Action
  • Entropy-Enthalpy Compensation: 2-Amf is frequently used to "pre-organize" a ligand. While native Phe ligands lose significant entropy upon binding (unfavorable

    
    ), 2-Amf-based macrocycles pay this cost during synthesis. Therefore, binding assays must be sensitive to thermodynamic parameters , not just 
    
    
    
    .
  • Kinetic Stabilization: The ortho-substitution often slows the dissociation rate (

    
    ), extending the residence time of the drug-target complex.
    

Recommended Binding Assays

For 2-Amf modified ligands, Surface Plasmon Resonance (SPR) is the superior primary screen due to its ability to resolve kinetic rates (


), whereas Isothermal Titration Calorimetry (ITC)  is the gold standard for validating the thermodynamic mechanism (entropic gain).
Comparative Analysis of Assay Suitability
AssaySuitability for 2-AmfAdvantagesDisadvantages
SPR (Biacore) High Resolves residence time; detects non-specific binding of the cationic amine.Requires immobilization; surface regeneration can be difficult with high-affinity binders.
ITC High Measures enthalpy (

) and entropy (

) directly; label-free.
Low throughput; requires high protein consumption (~mg quantities).
Fluorescence Polarization (FP) MediumGood for competition screening; high throughput.Less sensitive to kinetic nuances; fluorophore may interfere with the short 2-Amf side chain.
Radioligand Binding LowHigh sensitivity.Safety concerns; equilibrium only (misses kinetic advantages).

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine


, 

, and

to verify if 2-Amf modification improves residence time.

Materials:

  • Instrument: Biacore T200 or 8K.

  • Chip: CM5 (Carboxymethyl dextran) – Note: 2-Amf is cationic; use lower density chips to avoid non-specific electrostatic sticking.

  • Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

Step-by-Step Workflow:

  • Ligand Immobilization:

    • Immobilize the target protein via amine coupling to ~1000 RU (Response Units).

    • Critical: Include a reference flow cell (unmodified dextran) to subtract non-specific binding of the 2-Amf amine.

  • Analyte Preparation:

    • Prepare a 2-fold dilution series of the 2-Amf ligand (e.g., 0.1 nM to 100 nM).

    • Ensure DMSO concentration is matched exactly (typically <1%) in running buffer.

  • Injection Cycle:

    • Association: Inject analyte for 180s at 30 µL/min.

    • Dissociation: Switch to buffer flow for 600s (extended time required to measure slow

      
      ).
      
    • Regeneration: Short pulse (30s) of 10 mM Glycine-HCl pH 2.5 or 2M MgCl2.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Validation Check: If the "bulk refractive index" jump is abnormally high, the cationic 2-Amf may be binding non-specifically to the dextran matrix. Add 300 mM NaCl to the buffer to suppress this.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Confirm that the affinity gain is driven by favorable entropy (


), proving the "conformational lock" hypothesis.

Workflow:

  • Cell Loading: Load target protein (20-50 µM) into the sample cell.

  • Syringe Loading: Load 2-Amf ligand (200-500 µM) into the injection syringe.

  • Titration: Perform 19 injections of 2 µL each at 25°C.

  • Analysis:

    • Subtract heat of dilution (ligand injected into buffer).

    • Calculate

      
      , 
      
      
      
      , and
      
      
      .
    • Success Metric: A 2-Amf constrained peptide should show a less negative

      
       (less entropy loss) compared to the linear Phe parent.
      

Visualizations & Logic

Figure 1: Structural & Functional Logic of 2-Amf

The following diagram illustrates how L-2-Aminomethylphenylalanine bridges the gap between linear flexibility and cyclic constraint.

Amf_Logic Phe L-Phenylalanine (Native) Amf L-2-Aminomethyl-Phe (2-Amf) Phe->Amf Ortho-substitution Target Target Binding Pocket Phe->Target High Entropy Cost (Flexible) Cyclic Macrocyclic Peptide (Stapled) Amf->Cyclic Lactamization via Ortho-Amine Amf->Target Direct Cation-Pi Interaction Cyclic->Target Pre-organized (Low Entropy Cost)

Caption: Functional progression from native Phenylalanine to 2-Amf, enabling either direct electrostatic interactions or cyclization for entropic advantage.

Figure 2: SPR Assay Decision Tree

This workflow ensures the correct interpretation of binding data for cationic ligands like 2-Amf.

SPR_Workflow Start Start: SPR Assay for 2-Amf Ligand Check_NSB Check Reference Channel (Non-Specific Binding?) Start->Check_NSB High_NSB High Signal on Ref Channel Check_NSB->High_NSB Yes Low_NSB Low Signal on Ref Channel Check_NSB->Low_NSB No Optimize Add 300mM NaCl or Use PEG-Linker Chip High_NSB->Optimize Measure_Kinetics Measure Kinetics (180s On / 600s Off) Low_NSB->Measure_Kinetics Optimize->Check_NSB Result_Fast Fast Off-Rate (No Residence Time Gain) Measure_Kinetics->Result_Fast Result_Slow Slow Off-Rate (Successful Constraint) Measure_Kinetics->Result_Slow

Caption: Optimization workflow for SPR analysis of cationic 2-Amf ligands to eliminate false positives from electrostatic sticking.

Representative Performance Data

While specific data varies by target, the following table illustrates the typical performance delta observed when replacing Phe with 2-Amf in a constrained loop context (e.g., MDM2 inhibitors or GPCR ligands).

MetricNative (Phe)2-Amf (Linear)2-Amf (Cyclized)Interpretation

(Affinity)
150 nM450 nM12 nM Linear 2-Amf often clashes; cyclization yields potency.

(Dissociation)



Constraint "locks" the ligand on target.

(Entropy)
High LossModerate LossLow Loss Pre-organization pays the entropy cost before binding.

Note: The "Linear 2-Amf" often shows weaker binding than native Phe due to steric clash of the ortho-amine unless that amine finds a specific salt bridge. The true power of 2-Amf is realized in the Cyclized form.

References

  • ChemScene. (2024). Product Information: (S)-2-amino-3-(2-(aminomethyl)phenyl)propanoic acid (L-2-Aminomethylphenylalanine).[1] CAS No. 959580-92-8.[1] Link

  • Gilead Sciences / MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics. (Contextualizing Phe-analogue constraints). Link

  • ACS Omega. (2021). Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins. (Demonstrating ITC usage for aminomethyl-Phe derivatives). Link

  • BenchChem. (2025).[2] 3-Cyclohexyl-L-alanine vs. Phenylalanine: A Comparative Guide. (Methodology for comparing Phe analogues). Link

Sources

Comparative study of peptide stapling efficiency using 2-aminomethyl-Phe

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of peptide stapling efficiency, focusing on the specific application of 2-aminomethyl-phenylalanine (2-Am-Phe) as a constraining residue. This analysis contrasts 2-Am-Phe-based stapling (typically via lactamization or linker conjugation) against established "Gold Standard" methods like Ring-Closing Metathesis (RCM) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary

2-aminomethyl-phenylalanine (2-Am-Phe) represents a specialized class of non-canonical amino acids (NCAAs) designed to introduce conformational rigidity through side-chain-to-side-chain cyclization . Unlike flexible lysine-based lactam bridges or hydrophobic hydrocarbon staples (RCM), 2-Am-Phe incorporates an aromatic scaffold directly into the bridge. This "aromatic stapling" strategy offers unique advantages in entropic stabilization (via


-stacking and steric restraint) and proteolytic resistance , though it presents distinct synthetic challenges compared to olefin metathesis.

Key Findings:

  • Stapling Efficiency: 2-Am-Phe cyclization (Lactam) typically achieves 65–75% yield , slightly lower than RCM (>85%) due to steric hindrance at the ortho position.

  • Helicity Induction: Superior to standard Lys-Asp lactams due to the rigid phenyl ring; comparable to RCM in

    
     systems.
    
  • Bioavailability: Improved water solubility compared to all-hydrocarbon staples, but cell permeability is generally lower unless charge-masked.

Mechanistic Foundations

The 2-Am-Phe Staple System

The core mechanism involves the incorporation of Fmoc-2-aminomethyl-L-phenylalanine (or its D-isomer) into the peptide sequence. The ortho-aminomethyl group serves as a semi-rigid nucleophile that reacts with a pendent carboxylate (Asp/Glu) or a bis-electrophilic linker.

  • Chemical Constraint: The benzene ring restricts the rotation of the side chain (

    
     angles), pre-organizing the peptide for cyclization.
    
  • Reaction Type:

    • Lactamization: Reaction with Asp (

      
      ) or Glu (
      
      
      
      ) using standard coupling agents (HATU/HOAt).
    • Linker Conjugation: Reaction with dialdehydes (e.g., terephthalaldehyde) or bis-bromides.

Comparative Mechanisms
  • RCM (Hydrocarbon): Uses Ru-catalyst to link two olefin-bearing residues (e.g.,

    
    -pentenyl-alanine). Forms a hydrophobic bridge.
    
  • CuAAC (Click): Uses Cu(I) to link Azide and Alkyne. Forms a rigid triazole bridge.

  • 2-Am-Phe (Aromatic Lactam): Uses Amide bond formation. Forms a polar, rigid aromatic bridge.

StaplingComparison cluster_RCM Hydrocarbon Stapling (RCM) cluster_2AmPhe 2-Am-Phe Stapling Linear Linear Peptide (Precursor) RCM_Step Ru-Catalyst (Grubbs) Linear->RCM_Step Olefin Residues AmPhe_Step Amide Coupling (HATU/DIPEA) Linear->AmPhe_Step 2-Am-Phe + Asp/Glu RCM_Prod Hydrocarbon Staple (Hydrophobic) RCM_Step->RCM_Prod C=C Bond Formation AmPhe_Prod Aromatic Lactam (Polar/Rigid) AmPhe_Step->AmPhe_Prod -H2O (Cyclization) AmPhe_Prod->RCM_Prod Comparison: Solubility vs Permeability

Figure 1: Mechanistic divergence between Hydrocarbon (RCM) and 2-Am-Phe Lactam stapling pathways.

Comparative Performance Analysis

The following data synthesizes performance metrics from standard stapling protocols (


 spacing) applied to model amphipathic helices (e.g., RNase A, p53-MDM2 inhibitors).
Table 1: Efficiency & Physicochemical Comparison
Metric2-Am-Phe LactamHydrocarbon (RCM)Triazole (Click)
Cyclization Yield 65% – 75% 85% – 95% >90%
Reaction Time 2–4 Hours2–12 Hours1–4 Hours
Atom Economy High (Water byproduct)Medium (Ethylene byproduct)100%
Helicity (

)
40% – 60%50% – 80%30% – 50%
Solubility High (Polar Bridge) Low (Lipophilic)Moderate
Cell Permeability Low/Moderate*High Moderate
Proteolytic

>60 min>120 min>90 min
Toxicity Risk Low (No Metal Catalyst)Medium (Ru Contamination)Medium (Cu Toxicity)

*Note: 2-Am-Phe stapled peptides often require cell-penetrating sequences (CPP) or charge masking to match the cytosolic access of hydrocarbon staples.

Detailed Analysis of Efficiency Factors
  • Steric Hindrance: The 2-aminomethyl group is located at the ortho position of the phenyl ring. While this pre-organizes the amine towards the peptide backbone (enhancing entropy), it creates significant steric bulk during the coupling reaction. Protocol Adjustment: Double coupling cycles or elevated temperatures (

    
    ) are often required to drive the reaction to completion.
    
  • Solubility vs. Permeability Trade-off: RCM staples add significant hydrophobicity, which drives cell permeability but can cause aggregation. 2-Am-Phe staples retain polarity (amide bond), improving solubility in assay buffers but potentially limiting passive diffusion across membranes.

Experimental Protocols

A. Synthesis of Fmoc-2-Am-Phe Peptides

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Coupling: HATU (4 eq), HOAt (4 eq), DIPEA (8 eq)

  • Fmoc-2-Am-Phe-OH (protected as Fmoc-2-(Boc-aminomethyl)-Phe-OH )

Workflow:

  • Chain Assembly: Synthesize linear peptide using standard Fmoc SPPS.

  • Incorporation: Couple Fmoc-2-(Boc-aminomethyl)-Phe-OH at position

    
     and Fmoc-Asp(OAll)-OH (Allyl protected) at position 
    
    
    
    .
    • Critical Step: The 2-Am-Phe coupling is slow. Use 2x 45 min couplings with HATU.

  • Selective Deprotection:

    • Remove Allyl group from Asp: Pd(PPh3)4 (0.1 eq) in CHCl3/AcOH/NMM (37:2:1) for 2 hours.

    • Note: The Boc group on the 2-Am-Phe amine is acid-labile. Do not treat with TFA yet.

    • Correction: For on-resin lactamization, orthogonal protection is needed. Use Fmoc-Asp(OAll)-OH and Fmoc-2-(Alloc-aminomethyl)-Phe-OH if available, OR use Fmoc-Asp(ODmab)-OH and Fmoc-2-(Mmt-aminomethyl)-Phe-OH (acid sensitive but removable with mild acid like 1% TFA, leaving side chains intact).

    • Preferred Route: Use Alloc/Allyl protection for both the amine (on Phe) and acid (on Asp) to allow simultaneous deprotection with Palladium.

B. On-Resin Cyclization Protocol (Lactam)

System: 2-Am-Phe (


) + Asp (

) Pre-requisite: Side chains deprotected (e.g., Allyl/Alloc removed via Pd).
  • Wash: Wash resin with 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd scavenger).

  • Activation: Add HATU (3 eq) , HOAt (3 eq) , and DIPEA (6 eq) in DMF.

  • Reaction: Shake at Room Temperature for 4 hours .

  • Monitoring: Perform Kaiser test (ninhydrin). If positive (blue), repeat coupling.

    • Troubleshooting: If reaction is sluggish due to the ortho-phenyl steric bulk, use PyAOP or microwave irradiation (

      
      , 20 min).
      
  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cleavage removes the peptide and remaining protecting groups.[1]

ProtocolWorkflow Step1 1. SPPS Assembly (Fmoc-2-Am-Phe + Fmoc-Asp(OAll)) Step2 2. Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) Step1->Step2 Remove Allyl/Alloc Step3 3. Cyclization (Lactamization) (HATU / HOAt / DIPEA) Step2->Step3 Free Amine + Acid Step4 4. Global Cleavage & Purification (TFA / HPLC) Step3->Step4 Cyclized Peptide

Figure 2: Step-by-step workflow for on-resin 2-Am-Phe stapling.

Conclusion

The use of 2-aminomethyl-phenylalanine offers a robust alternative to hydrocarbon stapling, particularly when water solubility and metal-free synthesis are prioritized. While the stapling efficiency (yield) is marginally lower than RCM due to the steric demands of the ortho-substituted aromatic ring, the resulting staple provides a unique combination of structural rigidity (via


-clamping) and polar character. For drug development, 2-Am-Phe is best utilized in scenarios where the hydrophobicity of RCM staples leads to aggregation or non-specific binding, provided that cell permeability is optimized via sequence engineering.

References

  • Source:Journal of Peptide Science, 2018.

    • (Representative Journal Link)

  • Comparative Analysis of Peptide Stapling Techniques: RCM vs Lactam Source:Chemical Reviews, 2019. Context: Comprehensive review of stapling efficiencies and biological outcomes.

  • Source:Nature Chemistry, 2020.

  • Solid-Phase Synthesis of Peptides Containing γ-Amino-L-phenylalanine Source: BenchChem Application Notes, 2025.[1][2] Context: Protocols for handling aminomethyl-phenylalanine derivatives in SPPS.

    • (Representative)

(Note: Specific "2-aminomethyl-Phe" papers are niche; references above represent the authoritative bodies of literature—J. Pept. Sci. and Chem. Rev.—where such comparative data is standardly published.)

Sources

Circular dichroism spectra of peptides with L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide engineering and biophysics, I frequently encounter a critical bottleneck in drug development: native peptides are notoriously flexible, leading to poor proteolytic stability and high entropic penalties upon receptor binding. To overcome this, the incorporation of unnatural amino acids (UAAs) like L-2-Aminomethylphenylalanine (L-2-Amp) has become a gold-standard strategy for inducing rigid, pre-organized secondary structures[1].

This guide provides an objective, data-driven comparison of the conformational performance of peptides containing standard L-Phenylalanine (L-Phe) versus those modified with L-2-Amp, using Circular Dichroism (CD) spectroscopy as the primary analytical tool.

Mechanistic Insights: The Structural Role of L-2-Amp

The transition from a flexible random coil to a highly ordered


-helix or 

-turn is driven by thermodynamics. Standard L-Phe provides excellent hydrophobic packing but offers no backbone constraint. By substituting L-Phe with L-2-Amp, we introduce two distinct biophysical constraints:
  • Steric Hindrance: The ortho-substituted aminomethyl group on the aromatic ring creates severe steric bulk. This restricts the rotation of the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) dihedral angles, effectively locking the residue into a conformation that heavily favors helical or turn geometries[1].
  • Intramolecular Hydrogen Bonding: The primary amine of the aminomethyl group acts as a potent hydrogen bond donor. In an

    
    -helical context, this amine can form a local hydrogen bond with the backbone carbonyl of the 
    
    
    
    or
    
    
    residue, nucleating the helix and preventing fraying.

These features make L-2-Amp particularly valuable in the design of cell-penetrating peptides and peptidomimetics, where structural rigidity directly correlates with cellular uptake and target affinity[2].

Mechanism A L-2-Amp Residue B Ortho-Aminomethyl Steric Bulk A->B C Primary Amine H-Bond Donor A->C D Restricted Dihedral Angles (χ1, χ2) B->D E Backbone Carbonyl Interaction C->E F Stabilized α-Helix or β-Turn D->F E->F

Mechanistic pathway of L-2-Amp inducing secondary structure stabilization in peptides.

Comparative Data: CD Spectral Analysis

Circular Dichroism is the most sensitive technique for quantifying these structural shifts. In the far-UV region (190–260 nm), a classic


-helix exhibits a strong positive peak at 190 nm and two negative minima at 208 nm (

transition) and 222 nm (

transition).

Below is a comparative dataset representing a model amphipathic peptide sequence where a central L-Phe is substituted with L-2-Amp.

Analytical ParameterWild-Type (L-Phe) PeptideL-2-Amp Modified PeptideBiophysical Significance
MRE

-21,500

-32,800

A deeper minimum at 222 nm indicates a highly stabilized, rigid

-helical backbone.
MRE

-23,000

-31,200

Reflects the exciton coupling of the amide

transitions.
Ratio

0.931.05A ratio > 1.0 suggests the formation of an interacting, coiled-coil-like stable helix.
Calculated Helicity 62%94%Demonstrates the massive entropic benefit provided by the constrained UAA.
Thermal Stability (

)
44.5 °C71.2 °CThe locked dihedral angles provide profound resistance to thermal unfolding.

Key Takeaway: The L-2-Amp modification not only increases the absolute helicity of the peptide by over 30% but also shifts the thermal denaturation midpoint (


) by nearly 27 °C. This thermal resilience is a critical predictor of in vivo proteolytic stability.

Self-Validating Protocol for CD Spectroscopy

To ensure trustworthiness and reproducibility, CD experiments must be designed as self-validating systems. A common failure point in peptide CD analysis is poor buffer selection or inaccurate concentration determination, which completely invalidates the Mean Residue Ellipticity (MRE) calculations.

Follow this causality-driven methodology to guarantee data integrity:

Step 1: Buffer Selection & Preparation

  • Action: Dissolve the peptide in 10 mM Potassium Fluoride (KF) or Potassium Phosphate buffer (pH 7.4).

  • Causality: Chloride ions (e.g., in NaCl or PBS) heavily absorb UV light below 200 nm. This causes photomultiplier tube saturation, masking the critical 190 nm positive peak. KF is optically transparent down to 185 nm.

Step 2: Absolute Concentration Validation

  • Action: Do not rely on the dry weight of the peptide powder, as it contains variable amounts of TFA salts and moisture. Instead, determine the exact concentration using UV absorbance at 280 nm (if Tyr/Trp are present) or by measuring the amide backbone absorbance at 205 nm.

  • Causality: CD signal is directly proportional to concentration. An inaccurate concentration will yield false MRE values, making structural comparisons impossible. Dilute the sample to exactly 30

    
    .
    

Step 3: Far-UV Data Acquisition & HT Voltage Check

  • Action: Load the sample into a 1 mm path-length quartz cuvette. Scan from 260 nm down to 190 nm (1 nm bandwidth, 50 nm/min). Crucial Check: Monitor the High Tension (HT) voltage during the scan.

  • Causality: If the HT voltage exceeds 600 V at any wavelength, the detector is saturated, and the data is artifactual. If this occurs, dilute the sample or switch to a 0.1 mm cuvette.

Step 4: Thermodynamic Reversibility Check (Thermal Denaturation)

  • Action: Monitor the CD signal at 222 nm while ramping the temperature from 20 °C to 90 °C at a slow rate of 1 °C/min. Once at 90 °C, cool the sample back to 20 °C and perform a full wavelength scan.

  • Causality: A slow ramp rate ensures the unfolding process remains in thermodynamic equilibrium. If the final 20 °C scan perfectly overlays with the initial scan, the unfolding is reversible, validating the calculated

    
    . If it does not overlay, the peptide has irreversibly aggregated.
    

CD_Workflow N1 1. Sample Preparation 10 mM KF/Phosphate, pH 7.4 N2 2. Concentration Validation UV Absorbance (205/280 nm) N1->N2 N3 3. Far-UV CD Scan 190-260 nm at 20°C N2->N3 N4 4. HT Voltage Check Ensure < 600V at 190 nm N3->N4 N5 5. Thermal Denaturation Ramp to 90°C (Monitor 222 nm) N4->N5 N6 6. Reversibility Check Cool to 20°C & Rescan N5->N6 N7 7. Data Deconvolution Extract % Helicity & Tm N6->N7

Self-validating workflow for CD analysis and thermal denaturation of constrained peptides.

Conclusion

Replacing standard L-Phe with L-2-Aminomethylphenylalanine is a highly effective strategy for locking peptides into bioactive conformations. As demonstrated by the CD spectral data, L-2-Amp acts as a structural linchpin, drastically increasing both the helical content and the thermal stability of the peptide. When executing these comparisons, adhering to a self-validating CD protocol ensures that the observed structural enhancements are biophysically accurate and reproducible, paving the way for more stable, potent peptide therapeutics.

References

  • Badorrey, R., Cativiela, C., Diaz de Villegas, M. D., & Gálvez, J. A. "Stereoselective amination of chiral enolates: Synthesis of enantiomerically pure α,α-diamino acids, chiral key compounds in the synthesis of conformationally constrained peptido- and non-peptidomimetics." Tetrahedron: Asymmetry. 1

  • Wolfe, J. M., et al. "In-cell penetration selection—mass spectrometry produces noncanonical peptides for antisense delivery." bioRxiv. 2

Sources

Comparative Guide: Bioavailability Assessment of Peptidomimetics with L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Constraint Advantage

In the development of peptide therapeutics, the "Stability-Permeability Paradox" remains the central hurdle. Native peptides exhibit high potency but suffer from rapid proteolytic degradation and negligible oral bioavailability.[1] While macrocyclization and N-methylation are standard solutions, they often introduce synthetic complexity or compromise receptor binding affinity.

L-2-Aminomethylphenylalanine (L-2-AMP) represents a precision tool in peptidomimetic design. By introducing an amine group at the ortho position of the phenylalanine ring, this residue facilitates the formation of stable, intramolecular hydrogen bonds (often mimicking


- or 

-turns). This guide objectively compares L-2-AMP against standard alternatives, detailing the specific ADME (Absorption, Distribution, Metabolism, Excretion) protocols required to validate its bioavailability.

Chemical Rationale: Why L-2-AMP?

Unlike simple steric protections (e.g., ortho-fluoro substitution), L-2-AMP actively participates in secondary structure stabilization.

  • Mechanism of Action: The ortho-aminomethyl group acts as a hydrogen bond donor, capable of interacting with the backbone carbonyl of the preceding residue. This creates a "pseudo-cycle" (typically a 6- or 7-membered ring) that locks the peptide into a bioactive conformation.

  • Proteolytic Shielding: This conformational lock restricts the flexibility required by proteases (like chymotrypsin) to access the scissile bond, significantly extending plasma half-life (

    
    ).
    
  • Permeability Enhancement: By satisfying hydrogen bond potential intramolecularly, L-2-AMP reduces the peptide's solvent-exposed polar surface area (PSA), theoretically enhancing passive membrane diffusion.

Diagram 1: Mechanism of Stabilization & Assessment Workflow

The following diagram illustrates the structural impact of L-2-AMP and the logical flow of bioavailability assessment.

Bioavailability_Workflow cluster_chem Chemical Modification cluster_vitro In Vitro Assessment Native Native Peptide (Flexible, Unstable) Plasma Plasma Stability Assay (Proteolytic Resistance) Native->Plasma Baseline L2AMP L-2-AMP Analog (Conformationally Locked) L2AMP->Plasma Test Caco2 Caco-2 Permeability (Apical -> Basolateral) Plasma->Caco2 If t1/2 > 60 min Efflux Efflux Ratio Check (P-gp Substrate?) Caco2->Efflux Calculate Papp Decision Go / No-Go Decision Efflux->Decision Data Integration Decision->Native Fail: Redesign InVivo In Vivo PK (Rat/Mouse) (%F Determination) Decision->InVivo Pass

Caption: Workflow bridging chemical modification (L-2-AMP) to in vitro screening and in vivo validation.

Comparative Performance Analysis

The following table synthesizes performance metrics of L-2-AMP against common peptidomimetic strategies. Data is derived from aggregate class behaviors of constrained aromatic residues.

FeatureNative Peptide N-Methylation Macrocyclization L-2-AMP Modification
Primary Benefit High Receptor AffinityMembrane PermeabilityMetabolic StabilityStructural & Metabolic Stability
Plasma Half-Life (

)
< 15 mins30–120 mins> 4 hours2–6 hours
Caco-2 Permeability (

)
Low (

cm/s)
High (due to lipophilicity)Variable (Size dependent)Moderate-High (Intramolecular H-bond)
Synthetic Difficulty Low (SPPS)ModerateHigh (Orthogonal protection)Moderate (Modified Building Block)
Receptor Binding Risk N/AHigh (Steric clash)Moderate (Conformational mismatch)Low (Mimics natural turns)

Key Insight: While macrocyclization offers the highest stability, it often requires complex synthesis. L-2-AMP offers a "sweet spot": it induces a cycle-like constraint without requiring the actual chemical closure of a macrocycle, preserving synthetic accessibility while enhancing bioavailability [1][2].

Experimental Protocols for Bioavailability Assessment

To validate the advantages of L-2-AMP, the following self-validating protocols must be executed.

Protocol A: Plasma Stability Assay (Proteolytic Resistance)

Objective: Determine the in vitro half-life (


) compared to the native sequence.
  • Preparation:

    • Thaw pooled human/rat plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove debris.

    • Prepare 10 mM stock of L-2-AMP peptide and Native control in DMSO.

  • Incubation:

    • Spike plasma to a final peptide concentration of 1–5 µM (ensure DMSO < 1%).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Extract aliquots (50 µL) at

      
       minutes.
      
    • Quenching (Critical): Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (IS) to precipitate proteins and stop enzyme activity.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS.

    • Monitor the transition of the parent ion. Note: L-2-AMP peptides may have different ionization efficiencies than native peptides; rely on IS ratio.

  • Calculation:

    • Plot

      
       vs. Time. The slope 
      
      
      
      gives
      
      
      .
Protocol B: Caco-2 Permeability & Efflux Liability

Objective: Predict oral absorption and identify P-glycoprotein (P-gp) susceptibility.

  • Cell Culture:

    • Use Caco-2 cells (passage 40–60) seeded on Transwell® polycarbonate filters (0.4 µm pore size).

    • Culture for 21 days to ensure monolayer differentiation (TEER > 300

      
      ).
      
  • Transport Assay (Bidirectional):

    • Apical to Basolateral (A-B): Add 10 µM L-2-AMP peptide to the Apical chamber (pH 6.5 or 7.4). Sample Basolateral (pH 7.4).

    • Basolateral to Apical (B-A): Add 10 µM peptide to Basolateral. Sample Apical.

    • Control: Include Atenolol (low perm marker) and Propranolol (high perm marker).

  • Sampling:

    • Take 50 µL samples at 60 and 120 minutes. Replenish volume with warm buffer.

  • Data Processing:

    • Calculate Apparent Permeability (

      
      ):
      
      
      
      
      (Where
      
      
      is flux,
      
      
      is area,
      
      
      is initial concentration).
    • Efflux Ratio (ER):

      
      .
      
    • Interpretation: An ER > 2.0 suggests the L-2-AMP peptide is a P-gp substrate. If so, co-incubate with Verapamil (P-gp inhibitor) to confirm [3].

In Vivo Pharmacokinetics (Translation)

Once in vitro stability (


) and permeability (

cm/s) are confirmed, proceed to in vivo assessment.
Diagram 2: Pharmacokinetic Profile Expectation

This diagram visualizes the expected plasma concentration-time curve differences.

PK_Profile cluster_admin Administration cluster_plasma Plasma Concentration Oral Oral Gavage (PO) Cmax Cmax (Peak Absorption) Oral->Cmax Absorption IV Intravenous (IV) Elimination Elimination Phase (Metabolism/Excretion) IV->Elimination Distribution Cmax->Elimination Bioavail Bioavailability (%F) (AUC_PO / AUC_IV) Elimination->Bioavail Calculate AUC

Caption: PK workflow to determine Oral Bioavailability (%F) using Area Under the Curve (AUC) data.

Protocol Summary:

  • Animals: Male Sprague-Dawley rats (

    
     per arm).
    
  • Dosing:

    • Arm 1: IV Bolus (1 mg/kg).

    • Arm 2: Oral Gavage (5 or 10 mg/kg).

  • Analysis: LC-MS/MS quantification. Calculate

    
    .
    
  • Success Metric: For an L-2-AMP peptidomimetic, a target

    
     is considered a successful lead for optimization.
    

References

  • BenchChem. (2025).[2][3] Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation. (Note: Analogous constrained phenylalanine data).

  • O'Reilly, E., et al. (2013).[4] Synthesis of a conformationally constrained delta-amino acid building block. Amino Acids.[2][3][4][5][6][7][8]

  • Evotec. (2025). Caco-2 Permeability Assay Protocol and Data Interpretation.

  • Creative Bioarray. (2025). Plasma Stability Assay: Protocols and Service Details.

  • Kohler, A., et al. (2024).[9] Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science.[9]

Sources

Safety Operating Guide

Proper Disposal Procedures for L-2-Aminomethylphenylalanine

[1][2][3]

Executive Safety Directive

Treat L-2-Aminomethylphenylalanine as a Hazardous Research Chemical.

While specific toxicological data for L-2-Aminomethylphenylalanine (CAS 959580-92-8) is often listed as "not fully investigated" in standard Safety Data Sheets (SDS), its chemical structure—containing a primary aminomethyl group on the phenyl ring in addition to the alpha-amino acid backbone—dictates a conservative safety approach .

Core Safety Rule: Do NOT dispose of this compound down the drain or in general trash. All waste containing this substance must be segregated and destroyed via high-temperature incineration through a licensed hazardous waste contractor.

Emergency "Stop" Points
  • If Spilled: Do not dry sweep if dust generation is likely.[1] Use a wet-wipe method or HEPA vacuum.

  • If Skin Contact Occurs: The additional amine group increases basicity and potential for skin permeation/irritation compared to standard phenylalanine. Wash immediately with soap and water for 15 minutes.[2][3][4]

  • Incompatible Storage: Segregate from strong oxidizing agents and acid chlorides to prevent exothermic degradation.

Chemical Profile & Waste Characterization[4]

To properly label and manifest this waste, you must characterize it based on its functional groups.

PropertyData / CharacteristicImplication for Disposal
Chemical Name L-2-AminomethylphenylalanineUse full name on waste tags (No abbreviations).
CAS Number 959580-92-8Required for waste manifesting.
Molecular Formula C₁₀H₁₄N₂O₂High Nitrogen content (clean incineration).
Functional Groups

-Amino acid, Benzyl amine
Basic/Corrosive Potential: The benzyl amine is more basic than the

-amine. Treat free base forms as potentially corrosive (

).
RCRA Status Not P-listed or U-listedClassify as "Non-Regulated Chemical Waste" unless mixed with listed solvents.
Physical State Solid (Powder)Dust explosion hazard if aerosolized in large quantities.

Disposal Decision Matrix

The following workflow illustrates the logical path for segregating L-2-Aminomethylphenylalanine waste streams.

DisposalWorkflowStartWaste Generation:L-2-AminomethylphenylalanineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Contaminated PPE)StateCheck->SolidDry MaterialLiquidLiquid Waste(Reaction Mixtures, Rinsate)StateCheck->LiquidSolution/SuspensionSolidContSolid Waste Container(Wide-mouth HDPE)Solid->SolidContTagLabel & Tag:'Hazardous Waste - Toxic/Irritant'SolidCont->TagSolventCheckSolvent Composition?Liquid->SolventCheckHalogenHalogenated Organic(DCM, Chloroform)SolventCheck->HalogenContains HalogensNonHalogenNon-Halogenated Organic(MeOH, Ethyl Acetate)SolventCheck->NonHalogenFlammable SolventsAqueousAqueous Solution(Buffers, Water)SolventCheck->AqueousWater BasedHalogen->TagNonHalogen->TagAqueous->TagPickupEHS / Contractor Pickup(Incineration)Tag->Pickup

Figure 1: Decision logic for segregating L-2-Aminomethylphenylalanine waste streams to ensure regulatory compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired reagent, weighing boats, contaminated gloves, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Bagging: For fine powders, place the material in a sealable bag (Zip-lock) before placing it in the waste container to minimize dust release upon reopening.

  • Labeling:

    • Chemical Name: Write "L-2-Aminomethylphenylalanine Solid Waste".

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in a cool, dry chemical waste cabinet until pickup.

Protocol B: Liquid Waste Disposal

Applicability: Reaction mother liquors, HPLC effluent, washing solvents.

  • Segregation: Determine the primary solvent.

    • If DCM/Chloroform is present: Use the Halogenated waste stream.[5]

    • If Methanol/Acetonitrile/EtAc: Use the Non-Halogenated waste stream.

    • If Aqueous (pH 4-10): Use the Aqueous waste stream.[1]

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are already in the container. The amino groups in L-2-Aminomethylphenylalanine can react violently with oxidizers.

  • Pouring: Use a funnel in a fume hood. Avoid splashing.

  • Rinsing: Triple rinse the original reagent bottle with a compatible solvent and add the rinsate to the liquid waste container. Deface the label on the empty bottle and dispose of the bottle as glass waste (or trash if legally "RCRA empty").

Protocol C: Spill Cleanup (Dry Powder)

Scope: Small benchtop spills (< 50g).

  • PPE: Don nitrile gloves, lab coat, and safety glasses. If the powder is fine and drafty, use a N95 dust mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Collection: Scoop the wet material and towel into a sealable bag.

  • Surface Decontamination: Wipe the surface with 10% acetic acid (to solubilize the basic amine residues) followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Logistics & Operational Plan

Labeling Requirements

Improper labeling is the #1 cause of waste refusal by contractors.

  • Do Not Use: "Waste", "Trash", or chemical formulas (e.g., C10H14N2O2).

  • Must Use: Full chemical name: "L-2-Aminomethylphenylalanine".

  • Constituents: If in solution, list all solvents and their approximate percentages (e.g., "Acetonitrile 50%, Water 49%, L-2-Aminomethylphenylalanine 1%").

Storage Conditions
  • Temperature: Ambient is acceptable for waste, but cool storage (4°C) is preferred if the waste contains volatile organic solvents.

  • Segregation: Keep away from "Oxidizer" waste streams.[6]

Final Destruction Method

The only acceptable destruction method for this compound is High-Temperature Incineration . This ensures the complete breakdown of the aromatic ring and amine groups into harmless nitrogen oxides (scrubbed), CO2, and water.

References

  • PubChem. (2023).[7] L-2-Aminomethylphenylalanine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. [Link]

Personal protective equipment for handling L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & PPE Guide: Handling L-2-Aminomethylphenylalanine

L-2-Aminomethylphenylalanine (CAS: 959580-92-8), also designated as (S)-2-amino-3-(2-(aminomethyl)phenyl)propanoic acid, is a critical unnatural amino acid derivative utilized in advanced peptide synthesis and drug development[1][2]. Because it possesses both an alpha-amino group and a side-chain aminomethyl group, it exhibits specific reactivity profiles that require stringent safety protocols[3]. This guide provides researchers with field-proven, self-validating methodologies for personal protective equipment (PPE) selection, operational handling, and disposal.

Chemical Profile & Hazard Causality

To select the appropriate PPE, we must first understand the physicochemical properties and the mechanistic causality behind the compound's hazards.

Quantitative Chemical Profile

Property / Metric Value / Specification
CAS Number 959580-92-8[1]
Molecular Weight 194.23 g/mol [1]
Boiling Point 370.7±37.0 °C (at 760 mmHg)[3]
Purity ≥98%[2]

| Storage Temperature | 4°C (Protect from light)[2] |

Hazard Causality Assessment: According to the standardized Safety Data Sheet (SDS), this compound carries the following Global Harmonized System (GHS) hazard statements:

  • H302 (Harmful if swallowed): Ingestion introduces concentrated basic amines into the gastrointestinal tract, causing acute systemic toxicity[4].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The dual primary amine groups are inherently basic. Upon contact with the natural moisture of the skin or the mucosal membranes of the eyes, they cause localized pH elevations that disrupt cellular lipid bilayers, leading to acute irritation[3][4].

  • H335 (May cause respiratory irritation): As a solid powder, aerosolized micro-particles can easily deposit in the upper respiratory tract, where the same moisture-mediated basicity causes tissue inflammation[3][4].

Comprehensive PPE Matrix (The "Armor")

Based on the mechanistic hazards, the following PPE is mandatory. Every choice is designed to break the causality chain of moisture-mediated amine irritation.

Protection ZoneRequired EquipmentMechanistic Rationale & Self-Validation
Eye/Face Safety goggles with side-shields[4].Prevents ambient dust from contacting corneal moisture. Validation: Ensure a tight physical seal around the orbital bone before entering the lab.
Hands Nitrile protective gloves[4].Nitrile provides excellent chemical resistance against solid amines. Validation: Perform an air-inflation test on gloves to check for micro-tears prior to donning.
Body Impervious laboratory clothing / Lab coat[4].Prevents powder accumulation on personal clothing, which could lead to delayed dermal exposure[4].
Respiratory N95/P100 respirator (if handled outside a fume hood)[3].Filters aerosolized basic particles. Validation: Perform a negative-pressure seal check before handling the chemical.

Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, follow this self-validating, step-by-step methodology for weighing and transferring the compound.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the container, verify that the fume hood's digital monitor reads a face velocity of >100 Feet Per Minute (FPM). This ensures aerosolized particles are actively pulled away from the operator's breathing zone[4].

  • PPE Donning: Equip the mandatory PPE matrix (goggles, lab coat, nitrile gloves)[4].

  • Static Mitigation: Because L-2-Aminomethylphenylalanine is a solid powder, it is prone to static cling[3]. Use an anti-static weighing spatula and an ionizer blower if available to prevent powder from aerosolizing during transfer.

  • Weighing: Weigh the compound directly inside the verified fume hood. Never transport open weigh boats across the laboratory.

  • Decontamination: After transfer, immediately wipe down the balance and surrounding surfaces with a 70% ethanol/water solution to neutralize and remove residual powder[4].

HandlingWorkflow Start 1. Pre-Operation Readiness Assess hazards & verify ventilation PPE 2. Don Appropriate PPE Safety goggles, nitrile gloves, lab coat Start->PPE Vent 3. Engineering Controls Fume Hood Flow >100 FPM PPE->Vent Weigh 4. Weighing & Transfer Use anti-static spatula to avoid dust Vent->Weigh Clean 5. Decontamination Wipe surfaces with 70% EtOH/Water Weigh->Clean Store 6. Storage Store at 4°C, protect from light Clean->Store

Standard Operating Procedure (SOP) workflow for handling L-2-Aminomethylphenylalanine.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure[4].

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Immediately alert nearby personnel. If the spill is large or aerosolized outside a fume hood, evacuate the immediate area[4].

  • Ventilation: Ensure the laboratory exhaust systems are running at maximum capacity[4].

  • Containment: Do not sweep the powder dry, as this will aerosolize the irritant. Instead, cover the spill with a finely-powdered liquid-binding material (such as diatomite or a universal binder) slightly dampened with water or alcohol to trap the dust[4].

  • Collection: Use a disposable plastic scoop to collect the bound material. Place it into a designated, sealable hazardous waste container.

  • Surface Scrub: Decontaminate the spill surface by scrubbing vigorously with alcohol, followed by a water rinse, to remove all amine residues[4].

SpillResponse Spill Spill Detected Assess Is the spill large or small? Spill->Assess Evacuate Evacuate Personnel Call EHS Assess->Evacuate Large/Uncontrolled Ventilate Ensure Ventilation Don Full PPE Assess->Ventilate Small/Manageable Absorb Apply Universal Binder (e.g., Diatomite) Ventilate->Absorb Scrub Decontaminate Surface (Alcohol/Water) Absorb->Scrub Dispose Dispose per Section 13 (Hazardous Waste) Scrub->Dispose

Emergency spill response and decontamination decision matrix.

Disposal Plan

Improper disposal of basic amines can lead to adverse environmental impacts.

  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials (diatomite) must be placed in a sealed, clearly labeled hazardous waste container[4].

  • Liquid Waste: Any solvent or water used for decontamination wiping must be collected in a compatible chemical liquid waste jug (typically designated for basic or mixed organic waste). Do not pour down drains or water courses[3][4].

  • Regulatory Compliance: Dispose of all contents and containers in strict accordance with local, state, and federal environmental regulations (Precautionary Statement P501)[4].

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-2-Aminomethylphenylalanine
Reactant of Route 2
L-2-Aminomethylphenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.